Zoliflodacin

Catalog No.
S004111
CAS No.
1620458-09-4
M.F
C22H22FN5O7
M. Wt
487.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zoliflodacin

CAS Number

1620458-09-4

Product Name

Zoliflodacin

IUPAC Name

(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione

Molecular Formula

C22H22FN5O7

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1

InChI Key

ZSWMIFNWDQEXDT-ZESJGQACSA-N

SMILES

Array

Synonyms

ETX0914; ETX-0914; ETX 0914; AZD0914; AZD-0914; AZD 0914; Zoliflodacin; CAS#1620458-09-4.;(2R,4S,4aS)-11-fluoro-2,4-dimethyl-8-((S)-4-methyl-2-oxooxazolidin-3-yl)-1,2,4,4a-tetrahydro-2'H,6H-spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5,5'-

Canonical SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O

Isomeric SMILES

C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O

The exact mass of the compound Zoliflodacin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

spiropyrimidinetrione class of antibiotics discovery

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound and Mechanism of Action

SPTs inhibit bacterial DNA replication by targeting DNA gyrase.

  • Clinical Candidate: Zoliflodacin has progressed to Phase 3 clinical trials for uncomplicated gonorrhea [1] [2].
  • Mechanism: SPTs bind to the GyrA subunit of DNA gyrase, stabilizing a double-cleaved DNA complex and preventing DNA re-ligation. This mechanism occurs at a site distinct from fluoroquinolones, explaining the lack of cross-resistance [1].
  • Target Spectrum: SPTs demonstrate potent activity against drug-resistant Mycobacterium tuberculosis (Mtb) [1]. This compound shows specific activity against Neisseria gonorrhoeae [2].

The following diagram illustrates the mechanism of SPTs and their relationship to other antibiotic classes:

G Antibiotic_Class Antibiotic Classes Targeting Type II Topoisomerases FQs Fluoroquinolones (FQs) Antibiotic_Class->FQs Aminocoumarins Aminocoumarins Antibiotic_Class->Aminocoumarins NBTIs Novel Bacterial Topoisomerase Inhibitors (NBTIs) Antibiotic_Class->NBTIs SPTs Spiropyrimidinetriones (SPTs) Antibiotic_Class->SPTs Gyrase DNA Gyrase (GyrA & GyrB) FQs->Gyrase Binds cleavage site with Mg²⁺ Aminocoumarins->Gyrase Binds ATPase site in GyrB NBTIs->Gyrase Dual inhibitor binds GyrA & DNA SPTs->Gyrase Binds GyrA QRDR stabilizes cleaved DNA TopoIV Topoisomerase IV

SPT mechanism and related antibiotic classes [1]

Quantitative Potency Data of Spiropyrimidinetriones

Research compounds in this class show high potency. The following table summarizes key activity data from a recent study on novel SPTs against Mtb [1]:

Compound Mtb DNA Gyrase IC₅₀ (μM) Mtb MIC (μM)
This compound Information not provided in source Less potent than Compound 42
Compound 42 2.0 0.49
Compound 5 Information not provided in source Higher than this compound

Key Findings:

  • Compound 42 demonstrated higher inhibitory potency and lower minimum inhibitory concentration (MIC) against Mtb compared to this compound [1].
  • Some SPT analogues showed selective activity against Mtb over representative Gram-positive and Gram-negative bacteria, a potential advantage to minimize harm to commensal bacteria [1].

Experimental Protocols for Key Assays

Here are the core methodologies used to profile spiropyrimidinetrione compounds.

DNA Gyrase Inhibition Assay (IC₅₀ Determination)

This assay measures the compound's direct ability to inhibit the supercoiling activity of purified DNA gyrase.

  • Principle: A relaxed circular DNA substrate is incubated with DNA gyrase and ATP. In the presence of an effective inhibitor, the DNA remains in its relaxed form. When the inhibitor is absent, gyrase introduces supercoils.
  • Procedure:
    • Reaction Mixture: Combine purified DNA gyrase, relaxed plasmid DNA, ATP, and reaction buffer.
    • Compound Incubation: Add the SPT compound at varying concentrations.
    • Electrophoresis: Run the reaction products on an agarose gel.
    • Analysis: Visualize DNA bands. The concentration of compound that reduces supercoiled DNA formation by 50% is reported as the IC₅₀ [1].
Minimum Inhibitory Concentration (MIC) Determination

The MIC defines the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Standard: Performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [2].
  • Procedure:
    • Preparation: Prepare serial dilutions of the SPT compound in a broth medium.
    • Inoculation: Inoculate each dilution with a standardized suspension of bacteria (e.g., M. tuberculosis).
    • Incubation: Incubate plates at an appropriate temperature for a defined period.
    • Reading: The lowest concentration with no visible growth is the MIC. This is often reported as MIC₉₀, the concentration that inhibits ≥90% of clinical isolates in a panel [1] [2].
Resistance and Target Hypersensitivity Assay

This experiment provides genetic evidence that DNA gyrase is the primary target.

  • Principle: A bacterial strain with a genetically weakened (hypomorphic) gyrase gene is more susceptible to gyrase-targeting drugs.
  • Procedure:
    • Strain Selection: Use a wild-type bacterial strain and an isogenic strain carrying a gyrA hypomorph.
    • MIC Comparison: Determine the MIC of the SPT compound for both strains.
    • Interpretation: A significantly lower MIC in the hypomorph strain indicates the compound's activity is on-target [1].

Current Status and Differentiation from NBTIs

  • SPT Clinical Status: this compound has shown success in a Phase 3 trial for uncomplicated urogenital gonorrhea, demonstrating non-inferiority to the standard combination therapy of ceftriaxone and azithromycin [2].
  • Differentiation from NBTIs: While both SPTs and NBTIs are novel topoisomerase inhibitors lacking cross-resistance with FQs, they are distinct chemical classes. Gepotidacin is an NBTI in development for urinary tract infections, whereas this compound is an SPT [2]. Another NBTI, BWC0977, is a broad-spectrum clinical candidate active against various MDR pathogens [2].

The spiropyrimidinetrione class offers a promising pathway to address drug-resistant tuberculosis and other priority pathogens. The continued clinical development of this compound and the refinement of more potent analogues like Compound 42 highlight its significant potential.

References

Zoliflodacin susceptible bacteria Neisseria gonorrhoeae Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic with a novel mechanism of action. Unlike fluoroquinolones, which target the GyrA subunit of bacterial DNA gyrase, this compound inhibits DNA replication by binding to the GyrB subunit's TOPRIM domain [1] [2] [3]. This distinct binding site means there is no known cross-resistance with other antibiotic classes currently on the market [2].

The following diagram illustrates its unique mechanism and the potential for resistance development.

G This compound This compound GyrB_Subunit GyrB Subunit (TOPRIM Domain) This compound->GyrB_Subunit  Binds to DNA_Gyrase DNA Gyrase (Type II Topoisomerase) DNA_Gyrase->GyrB_Subunit DNA_Replication Inhibition of DNA Synthesis GyrB_Subunit->DNA_Replication  Inhibits Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Resistance Resistance Mechanism Resistance->GyrB_Subunit  Disrupts Binding GyrB_Mutation Amino Acid Alterations in GyrB (e.g., D429N, K450, S467N) GyrB_Mutation->Resistance

Antibacterial Susceptibility Data

The tables below summarize key in vitro susceptibility data for this compound against Neisseria gonorrhoeae from recent global studies and clinical trials.

Table 1: In Vitro Susceptibility of N. gonorrhoeae to this compound (Global Surveillance, 2021-2024) [4] This study evaluated 2,993 clinical isolates from eight countries in three WHO regions. The data demonstrate a consistently high susceptibility.

Country / Region Number of Isolates Modal MIC (mg/L) MIC Range (mg/L) MIC90 (mg/L)
All Countries 2,993 0.032 0.001 - 1 0.064
Cambodia 482 0.064 0.002 - 1 0.064
Thailand 250 0.016 0.004 - 0.064 0.032
South Africa 597 0.032 0.004 - 0.125 0.064
Philippines 843 0.032 0.002 - 0.125 0.064
Notable Finding Two isolates from Cambodia had elevated MICs (0.5 and 1 mg/L), both harboring a GyrB D429N mutation.

Table 2: Correlation Between this compound MIC and Microbiological Cure in Phase 3 Trial [5] [3] This data correlates in vitro susceptibility with clinical outcomes from the pivotal Phase 3 trial.

Parameter Value / Outcome Details
Effective MIC Range ≤ 0.25 µg/mL Associated with high microbiological cure rates. Nearly all trial isolates fell within this range [3].
Urogenital Cure Rate (Ciprofloxacin-Resistant) 96.6% (346/358) 95% CI: 94.2–98.3 [5].
Urogenital Cure Rate (Ciprofloxacin-Susceptible) 97.4% (113/116) 95% CI: 92.6–99.5 [5].
Other Infection Sites High cure rates maintained Consistent efficacy at rectal and pharyngeal sites [5] [3].

Table 3: Susceptibility Comparison with Other Antibiotics (Japanese Study, 2015-2022) [1] A study of 147 clinical isolates from Japan highlights this compound's potency against quinolone-resistant strains.

Antibiotic Class Antibiotic Non-Susceptibility Rate (%)
Cephalosporin Ceftriaxone (CTRX) 0.0
Spiropyrimidinetrione This compound (ZFD) 39.5
Fluoroquinolones Sitafloxacin (STFX) 65.3
Ciprofloxacin (CPFX) 80.3
Garenoxacin (GRNX) 83.7

Experimental Protocols for Susceptibility Testing

For researchers replicating these studies, here are the standardized methodologies used in the cited literature.

Protocol 1: Agar Dilution Method for MIC Determination [1] [4] This is the standard method used in recent surveillance studies and the Phase 3 trial.

  • Medium: GC agar plates (e.g., GCVIT), supplemented with 1% IsoVitalex [4].
  • Inoculum: Prepare a bacterial suspension adjusted to a standard turbidity (e.g., 0.5 McFarland) and spot onto agar plates containing serial two-fold dilutions of this compound [1].
  • Incubation: 20-24 hours at 36 ± 1°C in a humid, CO₂-enriched atmosphere [4].
  • MIC Definition: The lowest concentration of antibiotic that completely inhibits visible growth of the organism [1].
  • Quality Control: Use recommended reference strains like N. gonorrhoeae ATCC 49226 [1] [4].

Protocol 2: Genetic Analysis of Resistance Mechanisms [1] [4] To investigate the genetic basis for reduced susceptibility.

  • DNA Extraction: Use a simple boiling method (95°C for 15 min) followed by centrifugation [1].
  • PCR Amplification: Amplify the quinolone resistance-determining region (QRDR) of target genes, specifically gyrB, as well as gyrA, parC, and parE using specific primers [1].
  • Sequencing: Perform Sanger sequencing or Whole Genome Sequencing (WGS) on the PCR products [1] [4].
  • Analysis: Align sequences to a reference genome to identify amino acid alterations, with particular focus on GyrB codons D429, K450, and S467, which are linked to increased this compound MICs [4].

Current Drug Status and Context

  • Development Status: this compound is currently under regulatory review by the U.S. FDA for the treatment of uncomplicated gonorrhea, with a target action date of December 15, 2025 [5] [2] [3].
  • Target Indication: It is being developed specifically as a single-dose oral treatment for uncomplicated gonorrhea, including infections caused by multidrug-resistant Neisseria gonorrhoeae [5] [2]. Its development has been prioritized due to the emergence of ceftriaxone-resistant gonorrhea strains [4].
  • Activity against Staphylococcus aureus: The search results provided no data or mention of this compound's activity against S. aureus*. Its development appears highly focused on *N. gonorrhoeae.

References

Zoliflodacin DNA synthesis inhibition bacterial topoisomerase

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Enzymes

Zoliflodacin exerts its antibacterial effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV [1]. Its mechanism, while sharing the same enzyme targets as fluoroquinolones, involves a distinct molecular binding site [2] [3].

G cluster_enzyme Bacterial Type II Topoisomerase ZFD This compound (SPT) Gyrase DNA Gyrase (Primary Target) ZFD->Gyrase  High Potency TopoIV Topoisomerase IV (Secondary Target) ZFD->TopoIV  Lower Potency FQ Fluoroquinolone FQ->Gyrase FQ->TopoIV CleavageComplex Stabilized Enzyme-Cleaved DNA Complex Gyrase->CleavageComplex TopoIV->CleavageComplex DSB Double-Stranded DNA Breaks CleavageComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

This compound and fluoroquinolones both stabilize DNA cleavage complexes but bind differently.

  • Primary Cellular Target: DNA gyrase is the primary cytotoxic target in N. gonorrhoeae [1]. This compound shows higher potency and forms more stable cleavage complexes with gyrase than with topoisomerase IV [1].
  • Novel Binding Site: this compound binds to the GyrB subunit of DNA gyrase, a site distinct from the GyrA/ParC subunits targeted by fluoroquinolones [2] [3]. This novel binding interaction sterically blocks DNA religation [3].
  • Functional Consequence: The drug stabilizes the enzyme-DNA cleavage complex, inhibiting DNA religation and generating double-stranded DNA breaks, leading to bacterial cell death [1].

Structural Biology and Experimental Evidence

The unique mechanism of this compound is supported by structural biology data and established through specific experimental protocols.

Structural Basis: A 2.8 Å resolution X-ray crystal structure shows this compound bound within the DNA cleavage core of Staphylococcus aureus DNA gyrase, complexed with DNA [3]. The structure confirms that the drug interacts with highly conserved residues on the GyrB subunit and does not utilize the quinolone water-metal ion bridge to GyrA [3].

Key Experimental Assays:

  • DNA Supercoiling Inhibition Assay: Measures the ability of this compound to inhibit the supercoiling activity of purified DNA gyrase on relaxed DNA plasmid substrates. The reaction products are analyzed by agarose gel electrophoresis [1].
  • DNA Decatenation Inhibition Assay: Assesses the inhibition of topoisomerase IV activity by monitoring its ability to decatenate kinetoplast DNA into individual circular DNA minicircles, with results visualized by gel electrophoresis [1].
  • In vitro DNA Cleavage Assay: Quantifies the stabilization of the enzyme-cleaved DNA complex by this compound. The assay involves treating the enzyme-DNA complex with a denaturant (like SDS) and a proteinase, followed by agarose gel electrophoresis to separate and visualize cleaved DNA products [1].

Quantitative Pharmacodynamic and Efficacy Data

This compound demonstrates potent activity in laboratory and clinical settings, with dosage studies informing its clinical development.

In vitro Potency and Dynamic Kill Kinetics Table 1: Pharmacodynamic Data from Preclinical and In vitro Models

Parameter Finding Context / Model
MIC Range ≤0.002 to 0.25 mg/L Against N. gonorrhoeae, including MDR and XDR strains [2].
Kill Rate Rapid bacterial kill Observed within the first 6.5 hours in a dynamic Hollow Fiber Infection Model (HFIM) [2].
Effective Dose (Preclinical) >2 g single oral dose Achieved eradication and suppressed resistance in HFIM [2].
Resistance Suppression No resistance observed With 2-8 g single doses in HFIM; lower doses (0.5-1 g) selected for resistant mutants [2].

Clinical Efficacy from Phase 3 Trial Table 2: Microbiological Cure Rates from the Global Phase 3 Trial

Population / Subgroup Microbiological Cure Rate (%) Details
Overall Urogenital (micro-ITT) 90.9% This compound vs. 96.2% for ceftriaxone/azithromycin, meeting non-inferiority [4].
Urogenital, CIP-resistant 96.6% (346/358) 95% CI: 94.2–98.3 [5] [6].
Urogenital, CIP-susceptible 97.4% (113/116) 95% CI: 92.6–99.5 [5] [6].
Pharyngeal Site ≥91% Consistent high rates across infection sites [6].
Rectal Site ≥87% Consistent high rates across infection sites [6].

Resistance Profile and Mutations

The unique binding mode of this compound contributes to a favorable resistance profile.

  • Low Cross-Resistance: this compound maintains activity against fluoroquinolone-resistant N. gonorrhoeae strains because its GyrB binding site is different from the GyrA/ParC mutations that cause fluoroquinolone resistance [1] [6]. Clinical trial data confirms high cure rates against ciprofloxacin-resistant strains [5] [6].
  • Identified Resistance Mutations: In vitro selection experiments have identified that this compound-resistant mutants contain nonsynonymous mutations in the GyrB subunit, specifically at amino acid codons D429 or K450 [2].
  • Stable Potency: Surveillance data from 2020-2022 indicates that this compound's in vitro potency against N. gonorrhoeae has remained stable, with no clinical isolates exhibiting resistance reported to date [5] [6].

Clinical Development and Regulatory Status

This compound represents a significant advancement in addressing the global challenge of antimicrobial-resistant gonorrhea.

  • Novel Class: It is the first clinically advanced agent from the spiropyrimidinetrione class [7] [8].
  • Dosing Regimen: A single, 3-gram oral dose has demonstrated efficacy comparable to the current standard of care (intramuscular ceftriaxone plus oral azithromycin) in a pivotal Phase 3 trial [6] [4].
  • Regulatory Status: The U.S. FDA has granted this compound Qualified Infectious Disease Product (QIDP) designation and Priority Review. A target action date of December 15, 2025, has been assigned [5] [6] [4].

References

Zoliflodacin preclinical development in vitro activity

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Susceptibility and Potency of Zoliflodacin

This compound demonstrates potent in vitro activity against a wide range of Neisseria gonorrhoeae strains, including multidrug-resistant (MDR) isolates. The tables below summarize key findings from recent international studies.

Table 1: this compound MIC Distribution Against Global N. gonorrhoeae Isolates This table compiles Minimum Inhibitory Concentration (MIC) data, showing the concentration range required to inhibit bacterial growth.

Source of Isolates (Collection Year) Number of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Modal MIC (µg/mL) Primary Reference
Global (Phase 3 Trial) 930 (approx.) ≤0.008 – 0.25 0.06 0.12 - [1] [2]
Thailand (2018) 99 0.004 – 0.125 0.032 0.064 0.032 [3]
South Africa (2015-2017) 100 0.004 – 0.25 0.064 0.125 0.064 [3]
United States (Phase 3 Trial) 139 (Urogenital) ≤0.008 – 0.25 0.06 0.12 - [1]

Table 2: Activity Against Resistant Phenotypes and Comparator Antimicrobials This table highlights this compound's activity against resistant strains and its lack of cross-resistance with other antibiotic classes.

Strain Characteristic This compound MIC Range (µg/mL) Key Findings Primary Reference
Ciprofloxacin-Resistant (n=177) 0.004 – 0.125 MIC₉₀ of 0.125 µg/mL; no cross-resistance observed. [3]
Ceftriaxone-Resistant 0.12 (for one isolate) Maintained potency against a ceftriaxone-, ciprofloxacin-, and tetracycline-resistant isolate. [1]
Comparator Drugs N/A No cross-resistance with ceftriaxone, azithromycin, ciprofloxacin, penicillin, spectinomycin, or tetracycline. [3]

Detailed Experimental Protocols from Key Studies

The high-quality in vitro data is generated using standardized, internationally recognized methods.

1. Antimicrobial Susceptibility Testing (Agar Dilution) The core methodology for determining MIC values is the agar dilution technique, performed as per CLSI guidelines [3] [1].

  • Bacterial Inoculum: Prepared to a density of 10⁴ colony-forming units (CFU) per spot.
  • Culture Medium: Gonococcal Base (GCB) agar supplemented with 1% IsoVitaleX.
  • Antibiotic Preparation: this compound is serially diluted two-fold in the agar to create a concentration gradient.
  • Inoculation and Incubation: The inoculum is applied to the agar plates and incubated at 36°C in 5% CO₂ with high humidity for 24 hours.
  • MIC Reading: The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth.
  • Quality Control: Includes WHO reference strains (e.g., A, F, P, X, Z) and ATCC 49226 in each test run [3] [4].

2. Dynamic Pharmacodynamic Modeling (Hollow-Fiber Infection Model - HFIM) HFIM simulates human pharmacokinetics to study bacterial killing and resistance emergence over time [5].

  • Strains Used: Includes reference strains (WHO F), extensively drug-resistant strains (WHO X), and strains with pre-existing GyrB mutations (SE600/18).
  • Dosing Simulation: Exposes bacteria to dynamically changing concentrations of this compound (as a single 0.5-4 g dose) alone or in combination with doxycycline (100 mg twice daily for 7 days).
  • Endpoint Analysis: Monitors total bacterial load and the emergence of resistant subpopulations over up to 7 days. Resistant colonies are analyzed for gyrB mutations.

3. In Vitro Induction of Resistance (Serial Passage Assay) This method assesses the potential for resistance development under antibiotic pressure [4].

  • Procedure: Commensal Neisseria species are serially passaged on GCB plates containing increasing concentrations of this compound.
  • Passaging: Growth from a plate with a given concentration is transferred to a new plate with a two-fold higher concentration, repeated for up to 10 days or until growth is inhibited.
  • Analysis: MICs of passaged strains are determined and compared to baseline. Whole Genome Sequencing (WGS) identifies resistance-conferring mutations.

Mechanism of Action and Resistance Analysis

Novel Mechanism of Action this compound is a first-in-class spiropyrimidinetrione that inhibits bacterial DNA synthesis by targeting the DNA gyrase subunit B (GyrB) [6] [2]. This is a distinct binding site and mechanism from fluoroquinolones (which target GyrA and ParC), explaining the lack of cross-resistance [3].

The following diagram illustrates this compound's unique mechanism of action and the potential pathway for resistance emergence.

G Zol This compound GyrB DNA Gyrase Subunit B (GyrB) Zol->GyrB Binds to Mut Mutations in gyrB Zol->Mut Selective Pressure DNA DNA Replication Complex GyrB->DNA Stabilizes Cleaved DNA Complex Inhib Inhibition of DNA Synthesis & Bacterial Death DNA->Inhib Prevents Resolution Res Decreased Susceptibility (MIC Increase) Mut->Res Confers

Resistance Mechanisms and Pathways Although resistance is currently rare in clinical isolates, in vitro studies have identified specific resistance mechanisms.

  • Primary Mutations: Key amino acid substitutions in GyrB confer resistance: D429N, K450T, and S467N [4]. Novel mutations such as T472P and M464R have also been observed [4] [5].
  • Resistance via Transformation: A critical preclinical finding is that commensal Neisseria species (e.g., N. mucosa, N. subflava) can develop this compound resistance in vitro, and these resistance determinants can be transferred to N. gonorrhoeae via natural transformation [4]. This represents a potential clinical pathway for emergent resistance.
  • Fitness Cost: Mutants with GyrB D429N and T472P substitutions showed an impaired biofitness in HFIM studies, which may limit their persistence in the absence of antibiotic pressure [5].

Interpretation of Key Preclinical Findings

  • Potency and Spectrum: The consistently low MIC values across diverse geographical regions and resistant phenotypes confirm that this compound is a highly potent agent against N. gonorrhoeae [3] [1].
  • Low Resistance Potential: The drug has a high barrier to resistance. Mutations are not easily selected in N. gonorrhoeae alone and often come with a fitness cost [4] [5].
  • Combination Therapy: Dynamic HFIM studies indicate that combining this compound with doxycycline (a common need due to chlamydia co-infections) is slightly more effective than monotherapy in eradicating gonococci and suppressing resistance, alleviating initial concerns about antagonism [5].

This synthesis of preclinical data, demonstrating potent activity, a novel mechanism, and a manageable resistance profile, provides a strong scientific foundation for its continued clinical development.

References

Comprehensive Technical Guide: Zoliflodacin Development through Public-Private Partnership for Drug-Resistant Gonorrhea

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: The Unmet Need and Antimicrobial Resistance Crisis

Gonorrhea's global health burden represents a significant and growing public health challenge, with the World Health Organization (WHO) estimating approximately 82.4 million new cases occurring annually worldwide [1]. This sexually transmitted infection (STI) caused by the bacterium Neisseria gonorrhoeae is the second most common bacterial STI globally and can lead to serious and permanent health complications when left untreated, including pelvic inflammatory disease, ectopic pregnancy, infertility in women, and increased HIV transmission risk [2] [1]. The alarming progression of antimicrobial resistance in N. gonorrhoeae has progressively diminished the therapeutic arsenal against this pathogen, with resistance developing to multiple antibiotic classes including penicillin, tetracyclines, fluoroquinolones, and more recently, to cephalosporins and macrolides [1].

The current standard of care, combining intramuscular ceftriaxone and oral azithromycin, faces escalating resistance threats, with WHO surveillance data from 2018 indicating that 72% of reporting countries documented azithromycin resistance in ≥5% of isolates, while 9% reported similar resistance to ceftriaxone [1]. This progressive erosion of treatment efficacy highlights the critical need for novel antibiotics with new mechanisms of action that can circumvent existing resistance mechanisms. The development of zoliflodacin addresses this urgent public health need through an innovative development model that prioritizes global health security over traditional market-driven approaches [3].

Partnership Model: GARDP and Innoviva Specialty Therapeutics Collaboration

The development of this compound represents a pioneering public-private partnership between the Global Antibiotic Research & Development Partnership (GARDP) and Innoviva Specialty Therapeutics that challenges conventional antibiotic development paradigms. This non-profit driven development model marks the first time a non-profit organization has sponsored and led a global clinical trial targeting a WHO priority pathogen [4] [3]. This collaborative structure effectively addresses the public health failure in antibiotic development, where market failures typically prevent investment in antibiotics needed for resistant infections, particularly those affecting vulnerable populations in low- and middle-income countries (LMICs) [3].

The unique operational framework of this partnership strategically allocates rights and responsibilities to optimize both development efficiency and global accessibility. GARDP, as a non-profit entity created through collaboration between WHO and the Drugs for Neglected Diseases Initiative (DNDi), maintains responsibility for conducting the global Phase 3 trial and holds rights to register and commercialize this compound in more than three-quarters of the world's countries, including all low-income nations, most middle-income countries, and several high-income markets [2] [3]. This ensures that the antibiotic will be accessible where the need is greatest, rather than following traditional market-driven distribution patterns. Meanwhile, Innoviva Specialty Therapeutics, through its affiliate Entasis Therapeutics, retains commercial rights in major markets across North America, Europe, Asia-Pacific, and Latin America, creating a sustainable balance between public health objectives and commercial viability [2].

The funding structure for this compound development further demonstrates the innovative nature of this partnership, with support coming from multiple government entities rather than traditional venture capital or pharmaceutical industry sources. The Phase 3 trial received funding from the governments of Germany, UK, Japan, Netherlands, Switzerland, Luxembourg, the Canton of Geneva, the South African Medical Research Council, and the Leo Model Foundation [3]. This multi-stakeholder funding approach distributes financial risk while aligning with global public health priorities, representing a novel financing mechanism for antibiotic development that could serve as a model for future antimicrobial agents addressing WHO priority pathogens.

G Public Sector\n& Funders Public Sector & Funders GARDP\n(Non-Profit) GARDP (Non-Profit) Public Sector\n& Funders->GARDP\n(Non-Profit) Funding & Public Health Mandate Innoviva Specialty\nTherapeutics Innoviva Specialty Therapeutics Public Sector\n& Funders->Innoviva Specialty\nTherapeutics QIDP Incentives & Regulatory Support Global Health\nImpact Global Health Impact GARDP\n(Non-Profit)->Global Health\nImpact LMIC Access & Stewardship Phase 3 Trial\nImplementation Phase 3 Trial Implementation GARDP\n(Non-Profit)->Phase 3 Trial\nImplementation Sponsorship & Execution Innoviva Specialty\nTherapeutics->Global Health\nImpact Commercialization in High-Income Markets Innoviva Specialty\nTherapeutics->Phase 3 Trial\nImplementation Compound Supply & Regulatory Submissions Data Package for\nRegulatory Approval Data Package for Regulatory Approval Phase 3 Trial\nImplementation->Data Package for\nRegulatory Approval Data Package for\nRegulatory Approval->Global Health\nImpact

The collaborative structure of the this compound public-private partnership demonstrates how responsibilities are divided between non-profit and commercial entities to balance global access with sustainable development.

Clinical Development Program and Quantitative Results

Phase 3 Trial Design and Demographics

The this compound clinical development program culminated in a pivotal Phase 3 trial that established its efficacy and safety for treating uncomplicated gonorrhea. This trial represented the largest clinical investigation ever conducted for a new gonorrhea treatment, enrolling 930 participants across 16 clinical sites in five countries: Belgium, the Netherlands, South Africa, Thailand, and the United States [3] [5]. The study population was specifically designed to reflect the real-world diversity of gonorrhea patients, including women, adolescents, and people living with HIV, ensuring the results would be generalizable across key patient demographics [3].

The trial methodology employed a randomized, comparative design that assessed the non-inferiority of a single 3g oral dose of this compound against the globally recognized standard of care regimen (500mg intramuscular ceftriaxone plus 1g oral azithromycin) [5]. The primary efficacy endpoint was microbiological cure at the urogenital site, determined by culture results at a test-of-cure visit conducted 6±2 days after treatment administration [5]. This endpoint selection aligned with regulatory guidance and clinical practice, focusing on the most common site of infection while also collecting data on extragenital infections (pharyngeal and rectal) as secondary endpoints to comprehensively evaluate efficacy across all potential infection sites.

Efficacy and Safety Results

The Phase 3 trial demonstrated that this compound successfully met its primary efficacy endpoint, with statistical analysis confirming non-inferiority compared to the standard of care regimen. In the micro-Intent-to-Treat population (n=744), this compound achieved a microbiological cure rate of 90.9% at the urogenital site, compared to 96.2% for the ceftriaxone-azithromycin combination [5]. The treatment difference of -5.3% (95% CI: -8.7%, -1.4%) fell well within the pre-specified non-inferiority margin of 12%, and notably also within the more stringent 10% margin specified in U.S. FDA guidance [3] [5]. This robust efficacy demonstration confirmed that this compound presents a viable therapeutic alternative to the current standard of care.

Table 1: Primary Efficacy Results from Phase 3 Trial (Micro-ITT Population)

Parameter This compound Arm Ceftriaxone+Azithromycin Arm Treatment Difference (95% CI)
Microbiological Cure Rate 90.9% 96.2% -5.3% (-8.7%, -1.4%)
Non-inferiority Margin 12% (pre-specified) 10% (FDA guidance) -
Sample Size Not specified in available data Not specified in available data 744 total

The safety profile of this compound was thoroughly evaluated throughout the Phase 3 trial, with results demonstrating that the antibiotic was generally well-tolerated with a comparable adverse event profile to the standard of care regimen. The overall incidence of adverse events was nearly identical between the two treatment arms (46.2% for this compound vs. 46.4% for ceftriaxone+azithromycin) [5]. Importantly, no serious adverse events or deaths were reported in the this compound treatment group throughout the trial period [3] [5]. The majority of adverse events in both arms were characterized as mild to moderate in severity, supporting the favorable safety profile of this novel antibiotic.

Table 2: Safety Profile Comparison from Phase 3 Trial

Safety Parameter This compound 3g Single Dose Ceftriaxone 500mg IM + Azithromycin 1g Oral
Any Adverse Events 46.2% 46.4%
Serious Adverse Events 0% 0%
Mortality 0% 0%
Severity Profile Majority mild to moderate Majority mild to moderate

Additional analyses of extragenital infections provided further evidence of this compound's comprehensive efficacy across infection sites. While specific quantitative results for pharyngeal and rectal infections were not provided in the available sources, the study authors noted that microbiological cure rates at these extragenital sites were comparable between treatment arms [5]. This finding is particularly significant given the historical challenges in achieving effective eradication of gonorrhea at pharyngeal sites, which often serve as reservoirs for transmission and development of antimicrobial resistance.

Detailed Experimental Protocols and Methodologies

Phase 3 Clinical Trial Protocol

The methodological framework for the pivotal Phase 3 trial was designed in accordance with international standards for regulatory submissions and reflected input from both the U.S. FDA and European regulatory authorities. The patient recruitment strategy targeted individuals aged 12 years and older with suspected or confirmed uncomplicated gonorrhea at urogenital, pharyngeal, or rectal sites [3] [5]. The diagnostic confirmation of gonorrhea infection was established using nucleic acid amplification testing (NAAT) or culture at screening, with phenotypic susceptibility testing performed on all baseline isolates to characterize the circulating strains and their resistance profiles.

The randomization methodology employed a 1:1 allocation ratio to either the experimental this compound arm or the standard of care arm, with stratification factors likely including study site and HIV status to ensure balanced distribution of potential confounding variables. The dosing regimen for the experimental arm consisted of a single 3g oral dose of this compound administered under observation in the clinic, while the comparator arm received ceftriaxone 500mg as an intramuscular injection plus azithromycin 1g as oral tablets, also administered under direct observation to ensure adherence [5]. The primary endpoint assessment occurred at the test-of-cure visit (day 6±2 post-treatment), where appropriate clinical specimens (urine, swabs from affected sites) were collected for culture-based assessment of microbiological cure, defined as the absence of growth of N. gonorrhoeae from all initially positive sites.

G cluster_study Phase 3 Trial Protocol Flow Screening & Enrollment\n(NAAT/Culture Confirmation) Screening & Enrollment (NAAT/Culture Confirmation) Baseline Assessment\n(Susceptibility Testing) Baseline Assessment (Susceptibility Testing) Screening & Enrollment\n(NAAT/Culture Confirmation)->Baseline Assessment\n(Susceptibility Testing) Randomization\n(1:1 Allocation) Randomization (1:1 Allocation) Baseline Assessment\n(Susceptibility Testing)->Randomization\n(1:1 Allocation) This compound Arm\n(3g Single Oral Dose) This compound Arm (3g Single Oral Dose) Randomization\n(1:1 Allocation)->this compound Arm\n(3g Single Oral Dose) SoC Arm\n(500mg IM Ceftriaxone + 1g Oral Azithromycin) SoC Arm (500mg IM Ceftriaxone + 1g Oral Azithromycin) Randomization\n(1:1 Allocation)->SoC Arm\n(500mg IM Ceftriaxone + 1g Oral Azithromycin) Test-of-Cure Visit\n(Day 6±2) Test-of-Cure Visit (Day 6±2) This compound Arm\n(3g Single Oral Dose)->Test-of-Cure Visit\n(Day 6±2) SoC Arm\n(500mg IM Ceftriaxone + 1g Oral Azithromycin)->Test-of-Cure Visit\n(Day 6±2) Primary Endpoint Analysis\n(Microbiological Cure at Urogenital Site) Primary Endpoint Analysis (Microbiological Cure at Urogenital Site) Test-of-Cure Visit\n(Day 6±2)->Primary Endpoint Analysis\n(Microbiological Cure at Urogenital Site) Secondary Endpoint Analysis\n(Pharyngeal/Rectal Sites, Safety) Secondary Endpoint Analysis (Pharyngeal/Rectal Sites, Safety) Test-of-Cure Visit\n(Day 6±2)->Secondary Endpoint Analysis\n(Pharyngeal/Rectal Sites, Safety) Non-inferiority Assessment\n(12% Margin) Non-inferiority Assessment (12% Margin) Primary Endpoint Analysis\n(Microbiological Cure at Urogenital Site)->Non-inferiority Assessment\n(12% Margin)

The Phase 3 clinical trial workflow illustrates the key methodological steps from screening through primary endpoint assessment, highlighting the randomized, comparative design that established this compound's non-inferiority to current standard of care.

In Vitro Susceptibility Testing and Surveillance Protocols

The antibacterial activity assessment of this compound employed standardized in vitro methodologies to characterize its potency against contemporary clinical isolates of N. gonorrhoeae. The minimum inhibitory concentration (MIC) testing utilized reference broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines [6]. These studies demonstrated this compound's potent activity against a broad range of gonococcal strains, including those resistant to currently recommended antibiotics such as ceftriaxone, azithromycin, cefixime, penicillin, tetracycline, and fluoroquinolones [1].

The surveillance component of the development program extended beyond the Phase 3 trial sites to include the WHO Enhanced Gonococcal Antimicrobial Surveillance Programme (EGASP), which evaluated this compound susceptibility in isolates collected from eight countries across three WHO regions between 2021-2024 [6]. This comprehensive surveillance approach generated a robust susceptibility dataset that confirmed consistently high susceptibility to this compound among circulating gonococcal strains, with no identified resistance in contemporary clinical isolates despite targeted screening for specific gyrB mutations associated with reduced susceptibility in experimental models [1] [6].

The resistance mechanism investigations utilized specialized laboratory models, including hollow fiber infection models (HFIM), to explore the potential for resistance development and identify specific genetic mutations that confer reduced susceptibility. These studies identified that mutations in the gyrB gene (specifically S467N and/or D429N substitutions) could reduce this compound susceptibility in vitro, though the frequency of such mutations appears low and they have not been observed in clinical isolates to date [1]. This ongoing surveillance is critical for informing antimicrobial stewardship approaches and detecting any emergent resistance following clinical implementation.

Drug Characteristics and Mechanism of Action

This compound represents a first-in-class antibiotic with a novel chemical structure classified as a spiropyrimidinetrione, distinguishing it from all existing antibiotic classes used for gonorrhea treatment [2]. Its unique mechanism of action involves inhibition of the bacterial type II topoisomerase enzyme, specifically targeting the GyrB subunit of DNA gyrase, which is essential for bacterial DNA replication and transcription [3]. This mechanism differs from fluoroquinolone antibiotics, which also target type II topoisomerases but bind to the GyrA subunit, explaining the absence of cross-resistance between this compound and fluoroquinolones or other antibiotic classes [3].

The pharmacokinetic and pharmacodynamic profile of this compound supports its single-dose administration regimen, with rapid absorption and distribution to genital and extragenital sites, achieving concentrations that exceed the MIC90 for N. gonorrhoeae throughout the dosing interval [5]. The drug interaction profile has been systematically evaluated, including a specific drug-drug interaction study with itraconazole (a potent CYP3A4 inhibitor) that demonstrated no clinically meaningful interactions, suggesting a low potential for CYP3A4-mediated drug interactions [5]. This favorable interaction profile simplifies clinical use without requiring dose adjustments for concomitant medications metabolized through this pathway.

The preclinical development program included extensive in vitro and in vivo assessments that established this compound's selective activity against N. gonorrhoeae while demonstrating limited activity against other commensal Neisseria species and normal gut flora [1]. This selective antibacterial spectrum is advantageous from a stewardship perspective, as it may reduce collateral damage to the microbiome compared to broad-spectrum antibiotics. The propensity for resistance development appears low based on serial passage experiments and hollow fiber infection model data, though specific mutations in gyrB (particularly at positions S467 and D429) have been associated with reduced susceptibility in laboratory settings and will be monitored through post-marketing surveillance [1].

Regulatory Status and Implementation Considerations

Regulatory Progress and Approvals

The regulatory advancement of this compound reached a significant milestone in June 2025 when the U.S. Food and Drug Administration (FDA) accepted the New Drug Application (NDA) for review [2]. This acceptance was based on the totality of evidence from the clinical development program, including the pivotal Phase 3 trial results. The FDA granted this compound Qualified Infectious Disease Product (QIDP) designation, which provides eligibility for priority review and, if approved, extends market exclusivity through an additional five years [2]. This regulatory incentive mechanism aims to encourage development of novel antibiotics addressing unmet needs in serious and life-threatening infections.

The commercialization strategy employs a geographically segmented approach that aligns with the partnership's dual objectives of global access and sustainable development. Innoviva Specialty Therapeutics retains commercial rights in major markets in North America, Europe, Asia-Pacific, and Latin America, while GARDP holds rights in more than three-quarters of the world's countries, including all low-income nations, most middle-income countries, and several high-income markets [2] [3]. This differential rights allocation ensures that populations in resource-limited settings with high gonorrhea burdens will have access to this compound, while commercial markets provide the economic return necessary to sustain development operations.

Access and Stewardship Considerations

The successful implementation of this compound will require carefully crafted introduction strategies that balance immediate patient access with long-term preservation of drug efficacy through antimicrobial stewardship. Expert consensus recommendations developed through a GARDP-convened workshop emphasize the need for phased introduction approaches that might initially reserve this compound for cases of documented or suspected clinical failure with current regimens, followed by gradual expansion to first-line use in settings with high prevalence of ceftriaxone-resistant strains [1] [7]. This stewardship-minded approach aims to minimize selection pressure while gathering additional real-world evidence on optimal deployment strategies.

The diagnostic infrastructure required for optimal this compound use presents implementation challenges, particularly in low-resource settings where syndromic management remains the standard of care due to limited laboratory capacity. The development of affordable point-of-care tests that can detect both N. gonorrhoeae and markers of resistance to current regimens will be critical for enabling targeted use of this compound [1] [7]. Additionally, establishing robust surveillance systems for monitoring this compound susceptibility through minimum inhibitory concentration testing and molecular detection of gyrB mutations will be essential for detecting emergent resistance and guiding empiric therapy recommendations [1].

The global access framework for this compound benefits from a strategic partnership between GARDP and the Stop TB Partnership's Global Drug Facility (GDF), announced in May 2024 [8]. This collaboration will leverage GDF's expertise in pooled procurement mechanisms and distribution infrastructure to improve availability and affordability in low- and middle-income countries. By adapting the successful TB medication access model to antibiotics, this partnership aims to overcome market failures that typically limit new antibiotic access to high-income countries, with initial focus on cefiderocol followed by this compound upon regulatory approval [8].

Table 3: Implementation Considerations and Recommended Approaches

Implementation Dimension Key Challenges Recommended Strategies
Stewardship & Appropriate Use Emergence of resistance; lack of diagnostic capacity Stepwise introduction; develop affordable POCTs; strengthen surveillance
Access & Affordability Market failures; limited healthcare resources Pooled procurement via GDF; differential pricing; public health funding
Diagnostic Infrastructure Syndromic management in LMICs; limited AMR testing Develop molecular POCTs for resistance markers; build laboratory capacity
Surveillance & Monitoring Incomplete resistance monitoring; delayed detection Establish MIC breakpoints; molecular detection of gyrB mutations; global surveillance network

Conclusion and Future Directions

The development of this compound through a innovative public-private partnership represents a transformative approach to addressing the critical public health threat of drug-resistant gonorrhea. The successful Phase 3 trial demonstrated both non-inferiority to current standard of care and a favorable safety profile, positioning this compound to become the first new antibiotic for gonorrhea in decades [3] [5]. Its novel mechanism of action, absence of cross-resistance with existing antibiotics, and oral route of administration address multiple limitations of current treatment options [2].

The broader implications of this development program extend beyond a single new antibiotic, establishing a viable model for addressing market failures in antimicrobial development. The GARDP-Innoviva partnership demonstrates how coordinated public funding and strategic rights allocation can accelerate development of treatments for antimicrobial-resistant infections while ensuring global access [3]. This approach could serve as a template for future antibiotic development targeting other WHO priority pathogens that pose increasing threats to global health security.

Looking forward, the successful implementation of this compound will require ongoing collaboration between researchers, public health agencies, healthcare providers, and communities to balance immediate access with long-term preservation of efficacy. The generation of additional evidence through post-marketing studies, continued resistance surveillance, and implementation research will be essential for optimizing use strategies and extending the therapeutic lifespan of this valuable new agent [1] [7]. Through responsible stewardship and equitable access, this compound has the potential to significantly impact the trajectory of drug-resistant gonorrhea and reinforce the global response to antimicrobial resistance.

References

Comprehensive Application Notes: Zoliflodacin MIC Quality Control Ranges and Testing Protocols per CLSI Standards

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zoliflodacin and Quality Control Standardization

This compound represents a novel spiropyrimidinetrione inhibitor of bacterial DNA gyrase with a distinct mechanism of action that targets the GyrB subunit, differentiating it from fluoroquinolones which primarily target GyrA [1]. This first-in-class antibacterial agent demonstrates potent activity against Neisseria gonorrhoeae, including multidrug-resistant strains, addressing an urgent public health threat identified by the CDC [2]. With emerging resistance to current gonorrhea treatments, this compound has received qualified infectious disease product status and fast track designation from the U.S. FDA, positioning it as a promising candidate for treating uncomplicated gonorrhea [2]. The establishment of standardized quality control ranges through rigorous multilaboratory studies ensures the accuracy and reproducibility of susceptibility testing during phase 3 clinical trials, surveillance studies, and eventual clinical implementation [2].

The Clinical and Laboratory Standards Institute (CLSI) plays a critical role in standardizing antimicrobial susceptibility testing methods through document M23-defined studies that evaluate the reproducibility of MIC determinations across different laboratories, testing days, reagent lots, and multiple replicates [2]. These quality control ranges, once approved by the CLSI Subcommittee on Antimicrobial Susceptibility Testing, provide validated reference points for clinical laboratories, enabling reliable assessment of bacterial susceptibility to new antimicrobial agents and supporting global surveillance efforts [2]. The establishment of these ranges for this compound represents a crucial step in the development pathway of this novel agent, ensuring that susceptibility data generated across different settings remains consistent and clinically meaningful.

Approved CLSI Quality Control Ranges for this compound

Quality Control Ranges for Neisseria gonorrhoeae and Other Bacterial Species

Through comprehensive multilaboratory studies following CLSI M23 guidelines, definitive quality control ranges have been established for this compound against standard ATCC reference strains [2]. These ranges provide essential reference points for clinical laboratories performing susceptibility testing and ensure the accuracy and reproducibility of minimum inhibitory concentration determinations.

Table 1: CLSI-Approved Agar Dilution Quality Control Range for N. gonorrhoeae ATCC 49226

QC Strain Testing Method MIC QC Range (μg/mL) Number of Laboratories Approval Date
N. gonorrhoeae ATCC 49226 Agar dilution 0.06–0.5 8 June 2014

Table 2: CLSI-Approved Broth Microdilution Quality Control Ranges for Additional ATCC Strains

QC Strain MIC QC Range (μg/mL) Testing Conditions Number of Laboratories Approval Date
Staphylococcus aureus ATCC 29213 0.12–0.5 Standard CAMHB 8 January 2015
Enterococcus faecalis ATCC 29212 0.25–2 Standard CAMHB 8 January 2015
Escherichia coli ATCC 25922 1–4 Standard CAMHB 8 January 2015
Streptococcus pneumoniae ATCC 49619 0.12–0.5 CAMHB + 3% lysed horse blood 8 January 2015
Haemophilus influenzae ATCC 49247 0.12–1 HTM broth 8 January 2015

The establishment of these ranges followed a rigorous eight-laboratory tier 2 study design as defined by CLSI document M23 [2]. For N. gonorrhoeae ATCC 49226, the agar dilution MIC quality control range was determined to be 0.06 to 0.5 μg/mL, which encompasses a four-dilution range as recommended by CLSI guidance based on the observed MIC distribution where a 57% MIC shoulder was present at 0.25 μg/mL [2]. This specific range was confirmed using the RangeFinder method analysis and includes 100% of all reported results from the participating laboratories [2].

For the broth microdilution method, quality control ranges were established for five additional ATCC QC strains to support susceptibility testing against organisms other than N. gonorrhoeae [2]. These ranges account for the inherent variability in susceptibility testing across different bacterial species and testing conditions, with E. coli ATCC 25922 showing the highest MIC range (1-4 μg/mL) and S. aureus ATCC 29213, S. pneumoniae ATCC 49619, and H. influenzae ATCC 49247 showing lower ranges, indicating greater susceptibility to this compound [2]. The availability of these standardized ranges ensures that laboratories can properly validate their testing systems when implementing this compound susceptibility testing.

Detailed Methodologies for this compound Susceptibility Testing

Agar Dilution Method for Neisseria gonorrhoeae

The agar dilution method for determining this compound MICs against N. gonorrhoeae follows the standardized protocol outlined in CLSI document M07 [2]. This method requires careful preparation of antimicrobial-containing agar plates and standardized inoculation procedures to ensure reproducible results across laboratories.

Table 3: Agar Dilution Method Protocol for N. gonorrhoeae Susceptibility Testing

Step Parameter Specification Purpose
1 Media Preparation Three lots of GC agar media from different manufacturers Assess lot-to-lot variability
2 Supplementation Defined growth supplement (GCHI Enrichment) Support growth of fastidious organisms
3 Agar Deeps 18 ml volume in sterile tubes Standardized medium depth
4 Inoculum Preparation Direct colony suspension method Standardized bacterial concentration
5 Inoculation 10^4 CFU per spot Deliver consistent inoculum density
6 Incubation 36°C in 5% CO2 for 20-24 hours Optimal growth conditions
7 QC Testing 5 replicates per day for 2 days (total 30 MIC values) Statistical robustness

The original multilaboratory study utilized three different lots of GC agar media from Difco, Criterion, and Remel manufacturers to account for potential media-based variability [2]. Each participating laboratory tested five replicates of N. gonorrhoeae ATCC 49226 for two consecutive days, generating 30 this compound MIC values and 10 ceftriaxone control values per laboratory [2]. No significant lot-to-lot variability was observed with any of the three agar lots tested, supporting the robustness of the established QC range [2]. The control agent ceftriaxone was tested simultaneously to ensure proper methodology, with all results falling within CLSI-approved ranges [2].

Broth Microdilution Method for Aerobic and Fastidious Bacteria

For broth microdilution testing, the method follows CLSI standards M07 and M100 using cation-adjusted Mueller-Hinton broth as the base medium [2]. The procedure requires careful preparation of serial dilutions and appropriate supplementation for fastidious organisms to ensure accurate and reproducible MIC determinations.

Table 4: Broth Microdilution Method Protocol for Aerobic and Fastidious Bacteria

Component Standard Bacteria Streptococcus pneumoniae Haemophilus influenzae
Base Medium CAMHB CAMHB + 3% lysed horse blood HTM broth
Panel Preparation Frozen at -70°C Frozen at -70°C Frozen at -70°C
QC Strains S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922 S. pneumoniae ATCC 49619 H. influenzae ATCC 49247
Testing Scheme 10 replicates per organism on ≥3 days 10 replicates per organism on ≥3 days 10 replicates per organism on ≥3 days
Total MIC Values 30 per laboratory 30 per laboratory 30 per laboratory

In the original multilaboratory study, three lots of Mueller-Hinton broth from Difco, BBL, and Oxoid manufacturers were used to prepare broth microdilution panels containing serial two-fold dilutions of this compound [2]. The panels were frozen at -70°C and shipped to participating laboratories in frozen condition to maintain stability [2]. Each laboratory tested 10 replicates of each quality control organism over a minimum of three days, generating 30 this compound MIC values and 10 levofloxacin control values for each organism [2]. This extensive testing scheme ensured that the proposed QC ranges accounted for normal interlaboratory and interday variability while maintaining test accuracy and precision.

This compound Resistance Mechanisms and Quality Monitoring

Resistance Mechanisms and Emerging Concerns

Although this compound demonstrates potent activity against contemporary clinical isolates of N. gonorrhoeae, with non-susceptibility rates significantly lower than those observed for quinolones (39.5% versus 65.3-83.7%) [1], understanding potential resistance mechanisms is crucial for sustainable use. The primary mechanism of this compound resistance involves amino acid alterations in the quinolone resistance-determining region (QRDR) of GyrB, particularly at positions D429N, K450T, and S467N [3]. These mutations differ from those conferring resistance to fluoroquinolones, which primarily occur in GyrA and ParC, explaining the lack of cross-resistance between these drug classes [1].

Recent in vitro studies have demonstrated that this compound resistance could potentially emerge in commensal Neisseria species and subsequently be transferred to N. gonorrhoeae via natural transformation [3]. When ten wild-type susceptible isolates belonging to five Neisseria species were serially passaged on this compound-containing media, all strains except N. lactamica exhibited 8- to 64-fold MIC increases within 7-10 days, reaching MICs of ≥4 μg/mL [3]. Laboratory experiments successfully transformed this compound resistance determinants from N. mucosa and N. subflava into N. gonorrhoeae, resulting in transformants with MICs of 2 μg/mL [3]. This transformation pathway mirrors historical resistance emergence patterns observed for cephalosporins, sulfonamides, and macrolides in Neisseria species [3].

Interpretation Categories and Epidemiological Cutoffs

While CLSI quality control ranges ensure the technical reliability of susceptibility testing methods, interpretation criteria guide clinical decision-making. Based on current evidence, provisional interpretation criteria for this compound against N. gonorrhoeae have been proposed: MIC ≥4 μg/mL (resistant), MIC 0.5-2 μg/mL (intermediate), and MIC ≤0.25 μg/mL (susceptible) [1]. These categories help contextualize MIC values within a clinical framework and support appropriate therapeutic choices.

Recent global surveillance data from eight WHO Enhanced Gonococcal Antimicrobial Surveillance Programme countries between 2021-2024 has demonstrated consistently high susceptibility to this compound among N. gonorrhoeae isolates across diverse geographical regions [4]. This sustained activity supports the potential clinical utility of this compound as a treatment option for drug-resistant gonorrhea and emphasizes the importance of the established quality control ranges in monitoring susceptibility trends as the drug enters wider clinical use.

Clinical Relevance and Implementation Considerations

The establishment of CLSI-approved quality control ranges for this compound represents a critical milestone in the development pathway of this novel antimicrobial agent. These ranges enable standardized susceptibility testing during phase 3 clinical trials, ensuring reliable data collection to support regulatory decisions and eventual clinical implementation [2]. With gonorrhea incidence estimated at approximately 820,000 cases annually in the United States alone, of which approximately 30% demonstrate resistance to existing antibiotics, the need for novel treatment options like this compound is pressing [2].

The comprehensive multilaboratory studies that established these QC ranges involved eight experienced microbiology facilities following standardized CLSI procedures [2]. This rigorous approach ensures that the proposed ranges account for normal methodological variability while maintaining test accuracy and precision across different laboratory settings. As this compound progresses through clinical development and eventual commercialization, these quality control ranges will serve as essential tools for clinical laboratories implementing susceptibility testing, supporting both individual patient care and broader surveillance efforts to monitor the emergence and spread of resistance.

Workflow and Visual Protocol Summary

The following diagram illustrates the complete workflow for establishing and implementing this compound quality control ranges according to CLSI standards:

workflow cluster_agar Agar Dilution Method cluster_broth Broth Microdilution Method A CLSI M23 Tier 2 Study Design B Eight Laboratory Participation A->B C Reagent Preparation: - Three media lots - this compound serial dilutions B->C D Agar Dilution Protocol C->D E Broth Microdilution Protocol C->E F Data Collection: - 30 MIC values per lab - Statistical analysis D->F D1 Media: GC agar + supplement D->D1 E->F E1 Media: CAMHB/HTM/+lysed blood E->E1 G RangeFinder Analysis F->G H CLSI Subcommittee Approval G->H I Implementation: - Phase 3 trials - Surveillance studies - Clinical labs H->I D2 Strain: N. gonorrhoeae ATCC 49226 D1->D2 D3 Testing: 5 replicates × 2 days D2->D3 D4 Range: 0.06 - 0.5 μg/mL D3->D4 E2 Strains: 5 ATCC QC strains E1->E2 E3 Testing: 10 replicates × 3 days E2->E3 E4 Range: 0.12 - 4.0 μg/mL E3->E4

Visual Workflow of this compound QC Range Establishment

This workflow illustrates the comprehensive process from initial study design through implementation, highlighting the parallel methodologies for agar dilution and broth microdilution testing. The structured approach ensures that established quality control ranges account for multiple sources of variability while maintaining the precision and accuracy required for reliable susceptibility testing.

Conclusion

The establishment of CLSI-approved quality control ranges for this compound represents a significant advancement in the standardization of susceptibility testing for this novel gyrase inhibitor. The multilaboratory studies that defined these ranges provide a robust foundation for consistent test performance across different laboratory settings, supporting the clinical development and eventual implementation of this compound as a promising therapeutic option against drug-resistant N. gonorrhoeae. As antimicrobial resistance continues to pose urgent threats to public health, such standardized approaches to susceptibility testing become increasingly critical for preserving the efficacy of new antimicrobial agents through appropriate use and resistance monitoring.

References

Comprehensive Application Notes: Agar Dilution MIC Method for Zoliflodacin Against Neisseria gonorrhoeae

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Antimicrobial resistance in Neisseria gonorrhoeae represents a critical global health threat that has compromised the efficacy of most previously recommended therapeutic agents. The emergence of ceftriaxone-resistant strains and the increasing prevalence of multidrug-resistant isolates have created an urgent need for novel antimicrobial agents with new mechanisms of action. Zoliflodacin, a first-in-class spiropyrimidinetrione, represents one of the most promising late-stage development candidates for treating uncomplicated gonorrhea. This antimicrobial inhibits bacterial DNA synthesis through a unique interaction with the GyrB subunit of DNA gyrase, distinct from fluoroquinolones that target GyrA. The World Health Organization has designated gonorrhea as a high-priority pathogen for antimicrobial research and development, emphasizing the need for standardized susceptibility testing methods to support clinical development and future surveillance.

The agar dilution method remains the gold standard for determining minimum inhibitory concentrations (MICs) of antimicrobial agents against N. gonorrhoeae, providing critical data for establishing interpretive criteria, epidemiological cutoffs, and clinical breakpoints. These protocols are essential for surveillance programs, clinical trial support, and diagnostic development to monitor the potential emergence of resistance. As this compound progresses through regulatory review following its successful global Phase 3 clinical trial, standardized and reliable susceptibility testing methods become increasingly important for both clinical laboratories and research institutions. This document provides comprehensive application notes and detailed protocols for assessing this compound susceptibility against N. gonorrhoeae using the agar dilution method, incorporating recent global surveillance data and technical advancements to support researchers and drug development professionals.

Recent this compound Susceptibility Data

Global surveillance programs have demonstrated that this compound maintains excellent in vitro activity against contemporary N. gonorrhoeae isolates, including strains resistant to currently recommended therapies. A comprehensive study of 2,993 clinical isolates collected from 2021-2024 through the WHO Enhanced Gonococcal Antimicrobial Surveillance Programme (EGASP) across eight countries revealed a predominantly wild-type susceptibility profile with modal MIC of 0.032 mg/L and a range from 0.001 to 1 mg/L [1]. The distribution patterns indicate that the vast majority of clinical isolates remain highly susceptible to this compound, supporting its continued development as a promising therapeutic option.

Table 1: this compound MIC Distribution by WHO EGASP Country (2021-2024)

Country Year No. of Isolates Modal MIC (mg/L) MIC Range (mg/L) MIC₅₀ (mg/L) MIC₉₀ (mg/L)
Cambodia 2022 146 0.064 0.002-1 0.064 0.064
Cambodia 2023 256 0.064 0.002-0.125 0.032 0.064
Indonesia 2023 101 0.016 0.004-0.064 0.016 0.032
Philippines 2023 843 0.032 0.001-0.125 0.032 0.064
South Africa 2023 597 0.032 0.008-0.125 0.032 0.064
Thailand 2023 250 0.032 0.008-0.064 0.032 0.064

Despite the overall susceptible population, rare isolates with elevated this compound MICs have been identified in surveillance studies. Two isolates from Cambodia exhibited MICs of 0.5 mg/L and 1 mg/L, both harboring the GyrB D429N mutation known to confer reduced susceptibility [1]. Additionally, strains with GyrB S467N substitutions have been shown to be predisposed to developing higher-level resistance through secondary mutations, though these remain uncommon in clinical isolates. The global prevalence of strains with GyrB mutations remains low, with a recent whole-genome sequencing analysis identifying only 0.12% of N. gonorrhoeae genomes carrying the S467N alteration [1].

Table 2: Impact of GyrB Mutations on this compound MIC Values

GyrB Mutation Prevalence in Clinical Isolates MIC Range (mg/L) Clinical Significance
None (wild-type) >99.8% 0.001-0.125 Fully susceptible
S467N ~0.12% 0.125-0.25 First-step mutation, predisposes to resistance
D429N Extremely rare 0.5-2.0 Confers reduced susceptibility
D429V Single isolate reported Not reported Confers reduced susceptibility
K450 substitutions Not reported in clinical isolates In vitro selected only Laboratory observations

This compound Mechanism and Resistance Pathways

This compound exerts its bactericidal activity through inhibition of bacterial DNA gyrase (topoisomerase II), specifically targeting the GyrB subunit with a mechanism distinct from fluoroquinolone antibiotics that primarily target GyrA. This novel binding site translates to lack of cross-resistance with existing antibiotic classes, including fluoroquinolones, cephalosporins, and macrolides. The unique spiropyrimidinetrione chemical structure enables this compound to overcome resistance mechanisms that have rendered previous therapeutic options ineffective, maintaining activity against extensively drug-resistant (XDR) gonococcal strains, including those with mosaic penA alleles conferring ceftriaxone resistance and those with azithromycin resistance mechanisms [2] [1].

Resistance to this compound in N. gonorrhoeae primarily occurs through amino acid substitutions in the target binding site of GyrB. Key resistance mutations identified through both in vitro selection experiments and rare clinical isolates include:

  • D429N/V: These substitutions in the GyrB catalytic domain have been associated with the most significant increases in this compound MIC values (up to 2 mg/L), potentially compromising clinical efficacy [2] [1].
  • S467N: This substitution alone does not confer full resistance but serves as a first-step mutation that predisposes strains to develop higher-level resistance when combined with additional GyrB mutations [2].
  • Novel mutations: Recent research using dynamic hollow fiber infection models (HFIM) has identified additional mutations, including T472P, that emerge under subtherapeutic antibiotic pressure and contribute to reduced susceptibility [3].

The following diagram illustrates the experimental workflow for investigating this compound resistance mechanisms:

workflow Start Start: N. gonorrhoeae Isolate Collection MIC Agar Dilution MIC Determination Start->MIC Clinical/Lab Isolates Sequencing GyrB Gene Sequencing (D429, K450, S467) MIC->Sequencing MIC ≥ 0.5 mg/L Resistance Resistance Mutation Identification Sequencing->Resistance Sequence Analysis HFIM Hollow Fiber Infection Model (HFIM) Studies Fitness Biofitness Cost Assessment HFIM->Fitness Resistant Mutants Selected Resistance->HFIM Mutation Detected End Resistance Mechanism Characterized Resistance->End No Mutation Fitness->End Fitness Assessment

Experimental evidence from pharmacodynamic studies using the Hollow Fiber Infection Model (HFIM) has demonstrated that subtherapeutic this compound exposure can select for resistant mutants, particularly in strains already harboring the S467N substitution [2]. These resistant mutants generally exhibit impaired biofitness compared to wild-type strains, potentially limiting their ability to spread widely in the absence of antimicrobial selection pressure. This observation is important for understanding the potential epidemiological trajectory of this compound resistance should the antibiotic be deployed widely for gonorrhea treatment.

Standard Agar Dilution Protocol

The agar dilution method remains the reference standard for antimicrobial susceptibility testing of N. gonorrhoeae according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This method provides accurate and reproducible MIC determinations essential for surveillance and resistance monitoring. The following protocol details the specific application for this compound susceptibility testing, based on established guidelines with modifications specific to this novel antimicrobial agent.

Materials and Reagents
  • GC Base Agar: Commercially available GC Medium Base (e.g., BD Diagnostics) prepared according to manufacturer instructions [1] [4]
  • Nutritional Supplement: 1% IsoVitaleX (BBL) or equivalent XV-like supplement [1] [5]
  • This compound Reference Powder: Known potency, stored at -20°C or below protected from light [1]
  • Test Strains: Fresh clinical isolates or frozen stocks of N. gonorrhoeae, including appropriate quality control strains
  • Inoculum Preparation: Sterile physiological saline (0.85% NaCl) or phosphate-buffered saline, spectrophotometer for turbidity standardization
Preparation of Antibiotic Dilution Series
  • Prepare a stock solution of this compound at 5120 mg/L in an appropriate solvent based on manufacturer recommendations. Aliquot and store at -70°C or below for long-term storage.
  • Perform two-fold serial dilutions to create working solutions at 20 times the desired final concentration in the agar plates. The recommended testing range for this compound is 0.004-2 mg/L, extending to 4-8 mg/L if resistance is suspected [4].
  • Add 1 mL of each antibiotic working solution to 19 mL of molten GC Base Agar cooled to 50-55°C, supplemented with 1% IsoVitaleX, to achieve the final desired concentrations.
  • Pour plates with consistent thickness (approximately 4 mm) and store refrigerated at 2-8°C for up to 2 weeks. Performance should be verified with quality control strains if stored longer than 1 week [4].
Inoculum Preparation and Plating
  • Culture test and control strains on non-selective chocolate or GC agar for 20-24 hours at 35-37°C in a humid, CO₂-enriched atmosphere (5% CO₂) [1].
  • Prepare bacterial suspensions in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL) [4].
  • Within 15 minutes of preparation, further dilute the suspension 1:10 in sterile saline to achieve approximately 1 × 10⁷ CFU/mL.
  • Apply 1 μL spots of the diluted inoculum to the surface of pre-warmed agar plates using a calibrated multipoint inoculator or sterile loops, delivering approximately 10⁴ CFU per spot.
  • Allow inoculum to absorb into agar with lids slightly ajar in a biological safety cabinet, then incubate within 15 minutes of inoculation.
Incubation and Reading Results
  • Incurate inoculated plates for 20-24 hours at 35-37°C in a humid, CO₂-enriched atmosphere (5% CO₂) [1].
  • Examine plates for adequate growth on antibiotic-free control media (must show confluent or semi-confluent growth).
  • The MIC endpoint is defined as the lowest antibiotic concentration that completely inhibits growth, disregarding a single colony or a faint haze caused by the inoculum [4].
  • For accurate interpretation, compare growth on each concentration to the growth control. Strains with unusual growth patterns or endpoints near critical concentrations should be tested in duplicate.

High-Throughput Microtiter Adaptation

To address the resource-intensive nature of traditional agar dilution methods, researchers have developed and validated a 96-well microtiter adaptation that maintains the essential principles of the reference method while significantly improving throughput and efficiency. This approach is particularly valuable for surveillance programs and research laboratories processing large numbers of isolates. The method has been validated against the reference agar dilution method with demonstrated comparability for this compound and other anti-gonococcal agents [4].

Modified Microtiter Protocol
  • Plate Preparation: Add 10 μL of 20× concentrated antimicrobial working solutions to the first 10 wells of each row of a 96-well plate. Include positive and negative controls in the final two wells [4].
  • Agar Addition: Add 190 μL of molten GC agar (55°C) supplemented with 1% IsoVitaleX or Kellogg's supplement to each well. Mix gently to avoid bubble formation [4].
  • Solidification and Storage: Allow plates to solidify at room temperature overnight, then store at 4°C for up to 2 weeks.
  • Inoculation: Prepare standardized inoculum as for the reference method (0.5 McFarland standard diluted 1:10). Apply 1 μL spots to each well using a calibrated inoculator [4].
  • Incubation and Reading: Incubate plates for 20-24 hours at 35-37°C in a humid, CO₂-enriched atmosphere. Read MICs as the lowest concentration with complete growth inhibition [4].

The following diagram compares the standard and high-throughput agar dilution methods:

comparison Start Method Selection Standard Standard Agar Dilution Start->Standard Reference Testing HighThroughput 96-Well Microtiter Method Start->HighThroughput High-Throughput Screening Prep Prepare Agar with Antibiotic Dilutions Standard->Prep Petri Dishes HighThroughput->Prep 96-Well Plates Inoculate Apply Bacterial Inoculum (1 μL, 10⁴ CFU) Prep->Inoculate Solidified Agar Incubate Incubate 20-24h 35-37°C, 5% CO₂ Inoculate->Incubate Inoculated Media Read Read MIC Endpoint Incubate->Read Growth Visible End MIC Determination Complete Read->End Record Results

Alternative Supplement Validation

Recent studies have evaluated the use of Kellogg's supplement as a more economical and simplified alternative to the complex-defined IsoVitaleX supplement recommended by CLSI. Research demonstrates that Kellogg's supplement performs comparably for susceptibility testing of N. gonorrhoeae, with no major errors observed for key antimicrobials including this compound [4]. The formulation for Kellogg's supplement includes:

  • Component I: 40 g/L glucose, 1 g/L L-glutamine, 0.1 mg/L cocarboxylase in 100 mL distilled water, filter-sterilized
  • Component II: 1 g/L ferric nitrate (Fe(NO₃)₃·9H₂O) in 100 mL distilled water, filter-sterilized
  • GC Base: Add 1 mL of each component per 100 mL of GC Base agar [4]

This simplified supplement provides a cost-effective alternative for research laboratories without compromising the accuracy of this compound MIC determinations, particularly valuable for large-scale surveillance studies.

Quality Control and Validation

Comprehensive quality control procedures are essential for ensuring the accuracy and reproducibility of this compound susceptibility testing results. The following quality control strains and procedures are recommended based on CLSI guidelines and recent research publications:

Recommended QC Strains
  • N. gonorrhoeae ATCC 49226: The primary quality control strain for gonococcal antimicrobial susceptibility testing [4]
  • WHO Reference Strains: Including WHO A, F, P, and V for method validation and comparison between laboratories [1]
  • Characterized Mutants: Laboratory-derived strains with known GyrB mutations (e.g., D429N, S467N) for verifying detection of reduced susceptibility
QC Frequency and Acceptable Ranges
  • Daily Testing: QC strains should be tested with each run of clinical or research isolates [4]
  • Weekly Verification: If testing is performed regularly, weekly QC verification may be acceptable once method precision has been established
  • Acceptable Range: For this compound, the expected MIC range for ATCC 49226 is currently being established through multilaboratory studies. Preliminary data suggest a wild-type MIC range of 0.016-0.064 mg/L
Method Validation Parameters
  • Essential Agreement: MIC values within ±1 two-fold dilution of the reference method [4]
  • Categorical Agreement: ≥95% agreement with reference method using established breakpoints
  • Reproducibility: ≥90% agreement between replicate tests
  • Linearity: Consistent two-fold dilution steps demonstrating proper technique

Applications in Drug Development and Clinical Correlations

The agar dilution MIC method for this compound serves critical functions throughout the antimicrobial development pipeline, from early preclinical studies through post-licensure surveillance. Understanding the correlation between laboratory MIC values and clinical outcomes is essential for establishing interpretative criteria and guiding therapeutic decision-making.

Clinical Trial Correlations

Recent Phase 3 clinical trial data demonstrated that This compound 3 g single oral dose achieved microbiological cure rates of 90.9% in the microbiological intent-to-treat population, meeting the pre-specified non-inferiority margin compared to ceftriaxone plus azithromycin (96.2% cure rate) [6]. Subgroup analyses revealed high cure rates (96.6%) even against ciprofloxacin-resistant strains, confirming the lack of cross-resistance between this compound and fluoroquinolones [6]. Importantly, isolates with this compound MICs ≤0.25 mg/L showed excellent clinical response, supporting the potential establishment of this value as an epidemiological cutoff for wild-type populations.

Combination Therapy Insights

Research using the hollow fiber infection model (HFIM) has provided valuable insights into potential combination therapies involving this compound. Studies evaluating this compound plus doxycycline combination therapy demonstrated that:

  • Enhanced Efficacy: Combination therapy was slightly more effective than this compound monotherapy in eradicating N. gonorrhoeae and suppressing resistance emergence [3]
  • Resistance Prevention: The addition of doxycycline to suboptimal this compound doses (0.5-1 g) prevented the emergence of resistant mutants in some strains [3]
  • Clinical Relevance: Since doxycycline is frequently administered for chlamydial co-infections or as post-exposure prophylaxis, these findings support the clinical compatibility of these agents [3]

These findings are particularly relevant given that gonorrhea and chlamydia co-infections are common in clinical practice, and combination regimens may be empirically employed before diagnostic confirmation.

Conclusion

The agar dilution MIC method provides a standardized, reproducible approach for determining this compound susceptibility against N. gonorrhoeae, supporting both drug development and antimicrobial resistance surveillance. Current evidence indicates that This compound maintains potent activity against global gonococcal populations, including strains resistant to currently recommended therapies. The identification of specific GyrB mutations associated with reduced susceptibility enables molecular surveillance approaches to complement phenotypic testing. As this compound progresses toward potential regulatory approval and clinical implementation, the protocols outlined in these application notes will serve as valuable resources for researchers, clinical microbiologists, and public health authorities engaged in gonorrhea management and resistance containment.

References

Comprehensive Application Notes and Protocols: Broth Microdilution Quality Control Ranges for Zoliflodacin Against ATCC Reference Strains

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zoliflodacin and Quality Control Requirements

This compound is a novel, first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial DNA gyrase through a unique mechanism of action distinct from other antibiotic classes, including fluoroquinolones, aminocoumarins, and novel bacterial topoisomerase inhibitors [1]. This innovative antibacterial agent demonstrates potent activity against Neisseria gonorrhoeae, including contemporary drug-resistant strains, positioning it as a promising therapeutic option against an infection the U.S. Centers for Disease Control and Prevention (CDC) has designated as an urgent public health threat [1]. With emerging resistance to current last-line treatments (ceftriaxone and azithromycin) and the global dissemination of resistant gonococcal strains, the development of this compound represents a critical advancement in antimicrobial therapy [2].

The establishment of standardized quality control (QC) ranges for antimicrobial susceptibility testing is essential for ensuring the accuracy and reproducibility of results across different laboratories and over time. These ranges define the expected minimum inhibitory concentration (MIC) limits when testing specific ATCC reference strains against an antimicrobial agent, serving as a critical validation tool for laboratory testing methods and reagent performance [1]. The Clinical and Laboratory Standards Institute (CLSI) has developed rigorous guidelines through document M23 for establishing these QC ranges via multi-laboratory studies, which evaluate the reproducibility of antimicrobial susceptibility testing methods using different reagent lots across multiple laboratories over several days [1]. For this compound, these QC ranges are particularly important for supporting phase 3 clinical trials, surveillance studies, and eventual implementation in clinical laboratories.

Established Quality Control Ranges for this compound

Approved QC Ranges for Broth Microdilution Testing

Following a multi-laboratory, CLSI M23-defined tier 2 study involving eight experienced microbiology laboratories, the CLSI Subcommittee on Antimicrobial Susceptibility Testing approved standardized QC ranges for this compound against several ATCC reference strains [1]. These studies followed established CLSI procedures (M07 and M100) and utilized three different lots of Mueller-Hinton broth media from various manufacturers to account for reagent variability [1]. Each laboratory tested a minimum of 10 replicates of each quality control organism over a minimum of 3 days, generating 30 this compound MIC values per participating laboratory [1]. The established QC ranges for broth microdilution testing are summarized in Table 1.

Table 1: CLSI-Approved Broth Microdilution QC Ranges for this compound

ATCC Strain Organism QC Range (μg/ml)
ATCC 29213 Staphylococcus aureus 0.12 - 0.5
ATCC 29212 Enterococcus faecalis 0.25 - 2
ATCC 25922 Escherichia coli 1 - 4
ATCC 49619 Streptococcus pneumoniae 0.12 - 0.5
ATCC 49247 Haemophilus influenzae 0.12 - 1

For Streptococcus pneumoniae ATCC 49619 testing, Mueller-Hinton broth was supplemented with 3% lysed horse blood, while for Haemophilus influenzae ATCC 49247, HTM broth was utilized to meet the specific growth requirements of these fastidious organisms [1]. The quality control ranges span three to four two-fold dilutions, reflecting the inherent variability of the broth microdilution method while providing clear boundaries for acceptable test performance.

Agar Dilution QC Range for N. gonorrhoeae

For the primary target organism Neisseria gonorrhoeae, a separate eight-laboratory study established the agar dilution MIC QC range for this compound against N. gonorrhoeae ATCC 49226 as 0.06 to 0.5 μg/ml [1]. This study utilized three lots of GC agar media from different manufacturers (Difco, Criterion, and Remel) with defined growth supplement [1]. Each laboratory tested five replicates of the organism each day for 2 days, generating 30 this compound agar MIC values [1]. The 57% MIC shoulder present at 0.25 μg/ml indicated the need for a four-dilution quality control range, which was confirmed using the CLSI RangeFinder method [1]. No significant lot-to-lot variability in base media was observed with any of the three agar lots tested [1].

Broth Microdilution Protocol for this compound Susceptibility Testing

Experimental Workflow

The following diagram illustrates the complete broth microdilution testing workflow for this compound:

G Broth Microdilution Testing Workflow for this compound cluster_prep Preparation Phase cluster_testing Testing Phase cluster_validation Quality Assurance Prepare antimicrobial stock solution Prepare antimicrobial stock solution Prepare microdilution panels Prepare microdilution panels Prepare antimicrobial stock solution->Prepare microdilution panels Prepare broth media Prepare broth media Prepare broth media->Prepare microdilution panels Prepare inoculum suspension Prepare inoculum suspension Inoculate panels Inoculate panels Prepare inoculum suspension->Inoculate panels Prepare microdilution panels->Inoculate panels Incubate panels Incubate panels Inoculate panels->Incubate panels Read and interpret MIC Read and interpret MIC Incubate panels->Read and interpret MIC QC validation QC validation Read and interpret MIC->QC validation

Materials and Reagent Preparation

This compound stock solution preparation begins with dissolving the antibiotic in dimethyl sulfoxide followed by further dilution with water to achieve a final concentration of 640 μg/ml [1]. The molecular weight of this compound is 487.4 g/mol, and proper aseptic technique must be maintained throughout preparation [1]. For broth media preparation, cation-adjusted Mueller-Hinton broth from multiple manufacturers should be available, with supplementation as needed for fastidious organisms: 3% lysed horse blood for S. pneumoniae and HTM broth for H. influenzae [1]. Media from at least three different lots should be evaluated during validation to account for potential variability.

Inoculum preparation requires using fresh overnight cultures of ATCC reference strains suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 × 10⁸ CFU/mL for most organisms) [1]. This suspension should be further diluted to achieve the final testing inoculum of 5 × 10⁵ CFU/mL in each well of the microdilution panel [3]. For E. coli ATCC 25922, strains can be cryo-preserved at concentrations of 5 × 10⁴ to 5 × 10⁵ CFU/mL using 10% glycerol as a cryoprotectant and stored at -80°C for future use [3].

Panel Preparation and Testing Procedure

Microdilution panel preparation involves creating serial two-fold dilutions of this compound in broth media across the 96-well panels, with concentrations spanning the expected QC range and extending beyond it by at least two dilutions on both ends [1]. Panels should be prepared in batches, frozen at -70°C, and shipped to testing laboratories while maintaining the frozen state [1]. For essential oils or other lipophilic compounds, Tween 80 at a final concentration of 0.5% may be added to the broth medium, followed by 30 minutes of sonication and vortex homogenization for 8 minutes to obtain a stable emulsion [3].

The testing procedure follows strict CLSI guidelines [1]. Each well of the prepared microdilution panels is inoculated with 100 μL of the standardized bacterial suspension (5 × 10⁵ CFU/mL final concentration). Positive control wells (inoculum without antibiotic) and negative control wells (sterile media) must be included on each panel [1]. The panels are covered with sterile film and incubated at 35 ± 2°C for 16-20 hours (standard bacteria) or 20-24 hours (S. pneumoniae) in a humid, CO₂-enriched atmosphere when necessary [1]. Following incubation, the MIC endpoint is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism [1]. For additional confirmation, 20 μL of resazurin bacterial growth indicator can be added to wells followed by 30 minutes of incubation; the development of a pink color indicates bacterial growth [4].

Recent Surveillance Data and Global Susceptibility Profile

Global Susceptibility Patterns

Recent surveillance data from the World Health Organization Enhanced Gonococcal Antimicrobial Surveillance Programme (WHO EGASP) demonstrates the exceptional potency of this compound against contemporary clinical isolates of N. gonorrhoeae [2]. This study evaluated 2,993 clinical gonococcal isolates collected from 2021-2024 across eight countries in the WHO Southeast Asian Region (Indonesia, Thailand), Western Pacific Region (Cambodia, the Philippines, Viet Nam), and African Region (Malawi, South Africa, Uganda) [2]. The results revealed a remarkably favorable susceptibility profile, with this compound MICs ranging from 0.001 to 1 mg/L and a modal MIC of 0.032 mg/L [2]. The MIC distribution showed predominantly wild-type characteristics, indicating no significant resistance development in clinical settings to date.

The surveillance data confirmed consistent activity of this compound against gonococcal strains resistant to currently recommended treatments, including ceftriaxone-resistant and azithromycin-resistant isolates [2]. This comprehensive international study provides strong support for the continued clinical development of this compound as a treatment for gonorrhea, although the authors emphasize the need for cautious introduction and continuous international resistance surveillance [2]. The established QC ranges have proven effective in monitoring test performance throughout these extensive surveillance studies.

Table 2: this compound Susceptibility Profile Against Recent Clinical N. gonorrhoeae Isolates (2021-2024)

Country Collection Years Number of Isolates Modal MIC (mg/L) MIC Range (mg/L) MIC₅₀ (mg/L) MIC₉₀ (mg/L)
Cambodia 2021-2024 482 0.064 0.002-1 0.032-0.064 0.064
Indonesia 2023 101 0.016 0.004-0.064 0.016 0.032
Thailand 2021-2023 250 0.032 0.004-0.125 0.032 0.064
Philippines 2022-2024 843 0.032 0.001-0.25 0.032 0.064
Viet Nam 2021-2023 249 0.032 0.004-0.125 0.032 0.064
Malawi 2022-2024 121 0.032 0.008-0.125 0.032 0.064
South Africa 2022-2024 597 0.032 0.004-0.25 0.032 0.064
Uganda 2022-2024 350 0.032 0.008-0.125 0.032 0.064
Emerging Resistance Mechanisms

Despite the overwhelmingly wild-type susceptibility profile, two isolates from Cambodia demonstrated elevated this compound MICs of 0.5 mg/L and 1 mg/L [2]. Genetic analysis revealed that these isolates harbored the GyrB D429N mutation in the target gene, which has been previously associated with increased this compound MICs in laboratory selection experiments [2]. Additional mutations at positions GyrB K450 and S467 have also been identified as contributing to reduced susceptibility, with S467N occurring as both a first-step mutation that predisposes strains to develop higher MICs and as a second-step mutation [2].

The relationship between these genetic mutations and their impact on this compound susceptibility is illustrated in the following diagram:

G This compound Resistance Mechanisms in N. gonorrhoeae cluster_risk Resistance Development Risk Factors Wild-type N. gonorrhoeae Wild-type N. gonorrhoeae GyrB S467N mutation\n(Predisposing mutation) GyrB S467N mutation (Predisposing mutation) Wild-type N. gonorrhoeae->GyrB S467N mutation\n(Predisposing mutation) First-step mutation GyrB D429N/V mutation\n(2-4 fold MIC increase) GyrB D429N/V mutation (2-4 fold MIC increase) GyrB S467N mutation\n(Predisposing mutation)->GyrB D429N/V mutation\n(2-4 fold MIC increase) Second-step mutation GyrB K450 mutation\n(High-level resistance) GyrB K450 mutation (High-level resistance) GyrB S467N mutation\n(Predisposing mutation)->GyrB K450 mutation\n(High-level resistance) Alternative second-step Multi-step mutant\n(Very high MIC) Multi-step mutant (Very high MIC) GyrB D429N/V mutation\n(2-4 fold MIC increase)->Multi-step mutant\n(Very high MIC) Additional mutations GyrB K450 mutation\n(High-level resistance)->Multi-step mutant\n(Very high MIC) Additional mutations Inadequate dosing Inadequate dosing Inadequate dosing->GyrB S467N mutation\n(Predisposing mutation) Previous treatment failure Previous treatment failure Previous treatment failure->GyrB D429N/V mutation\n(2-4 fold MIC increase) Spontaneous mutation Spontaneous mutation Spontaneous mutation->Wild-type N. gonorrhoeae

A recent global whole genome sequencing-based in silico mining study of 27,151 N. gonorrhoeae genomes from 1928 to 2021 identified only one isolate with a substitution in GyrB D429 (D429V) and no isolates with any GyrB K450 alteration [2]. The GyrB S467N alteration was present in only 0.12% of the studied genomes [2]. These findings confirm that naturally occurring mutations conferring reduced susceptibility to this compound remain exceptionally rare in current global gonococcal populations.

Quality Assurance and Technical Considerations

Quality Control Procedures

Routine QC testing should include each ATCC reference strain with every run of clinical or surveillance isolates, or at least weekly when using validated and consistent testing conditions [1]. The established QC ranges in Table 1 should be used as the reference for acceptable performance. For N. gonorrhoeae ATCC 49226, the agar dilution MIC range of 0.06 to 0.5 μg/ml should be used, with at least 95% of QC results falling within these limits [1]. When implementing the method for the first time, each laboratory should confirm the QC ranges using their specific reagents and conditions, testing a minimum of 20 replicates over multiple days [1].

Method validation should include comparison against reference methods and assessment of essential performance parameters. In a validation study of broth microdilution for testing essential oils against E. coli ATCC 25922, researchers achieved 100% sensitivity and specificity when comparing broth microdilution to agar dilution methods [3]. The statistical analysis of results should include calculation of sensitivity and specificity using 2×2 contingency tables, with potential application of Chi-Square Tests and Fisher's exact tests to determine if there is independence between the applied methods and their results [4]. This approach ensures that activity determinations do not depend on the specific method applied when following CLSI guidelines.

Troubleshooting and Technical Considerations

Several critical factors can influence the accuracy and reproducibility of broth microdilution testing for this compound. For lipophilic compounds, achieving a stable emulsion is essential, requiring the addition of surfactants like Tween 80 or Tween 20 at 0.5% concentration, followed by thorough homogenization through sonication and vortexing [3] [4]. Inoculum density must be carefully controlled, as deviations from the target 5 × 10⁵ CFU/mL can significantly affect MIC results [3]. Incubation conditions—including temperature, atmosphere, and duration—must be strictly maintained according to CLSI standards for each organism type [1].

Common issues during testing may include excessive trailing endpoints, which can be addressed by reading results at complete inhibition of growth or using growth indicators like resazurin [4]. Significant lot-to-lot variability in media or reagents should be investigated, though the original multi-laboratory study with this compound did not observe significant media lot variability [1]. When unexpected QC results occur, laboratories should systematically investigate potential causes including reagent preparation errors, inoculum density issues, incubation condition deviations, or reference strain contamination. Documentation of all testing parameters, including reagent lots, incubation conditions, and individual results, is essential for troubleshooting and maintaining testing quality.

Conclusion

The establishment of standardized QC ranges for this compound against ATCC reference strains through rigorous multi-laboratory studies provides an essential foundation for reliable susceptibility testing during clinical trials and future clinical use [1]. The compatibility of both broth microdilution and agar dilution methods with this compound testing offers flexibility for different laboratory settings and research needs. Recent global surveillance data confirming the potent activity of this compound against contemporary gonococcal isolates, including strains resistant to current therapies, underscores the importance of this novel antibacterial agent in addressing the urgent public health threat of antimicrobial-resistant gonorrhea [2].

As this compound progresses through clinical development and eventual implementation in clinical practice, adherence to these standardized testing protocols and QC ranges will be critical for ensuring accurate susceptibility data, detecting emerging resistance, and preserving the efficacy of this promising new therapeutic option. Laboratories should implement thorough training programs, maintain rigorous quality control systems, and participate in proficiency testing programs to ensure the reliability of their this compound susceptibility testing results.

References

Zoliflodacin susceptibility testing protocol disk diffusion

Author: Smolecule Technical Support Team. Date: February 2026

Workflow for Susceptibility Testing Development

The general pathway for developing and performing antimicrobial susceptibility testing, based on standardized methods, involves several key stages. The diagram below outlines this process, from preparation to final interpretation.

A Prepare Standardized Inoculum B Apply to Growth Medium (Mueller-Hinton Agar) A->B C Apply Antimicrobial Disk B->C D Incubate Plates C->D E Measure Zone of Inhibition D->E F Interpret Results (Compare to QC Ranges) E->F

For zoliflodacin specifically, the agar dilution method is currently the best-validated quantitative technique. One multilaboratory study established a QC range for N. gonorrhoeae ATCC 49226 of 0.06 to 0.5 μg/mL when using this method [1].

This compound Susceptibility and QC Data

Although disk diffusion breakpoints are not yet defined, extensive MIC testing provides reference points for expected susceptibility levels.

Table 1: this compound MIC Quality Control Ranges for Reference Strains [1]

QC Strain Agar Dilution MIC Range (μg/mL)
Neisseria gonorrhoeae ATCC 49226 0.06 - 0.5
Staphylococcus aureus ATCC 29213 0.12 - 0.5
Enterococcus faecalis ATCC 29212 0.25 - 2
Escherichia coli ATCC 25922 1 - 4
Streptococcus pneumoniae ATCC 49619 0.12 - 0.5
Haemophilus influenzae ATCC 49247 0.12 - 1

Table 2: In Vitro Susceptibility of N. gonorrhoeae Clinical Isolates to this compound [2]

Parameter Value
MIC Range ≤0.002 to 0.25 mg/L
MIC50 (2018) 0.06 mg/L
MIC90 (2018) 0.125 mg/L
Study Isolates 986 (collected 2014-2018)
Key Finding All isolates were inhibited by ≤0.25 mg/L, confirming potent activity against multidrug-resistant strains.

Detailed Agar Dilution MIC Protocol

This is the method used to establish the core QC data for this compound [1].

  • Primary Reagent: this compound powder dissolved in DMSO and further diluted with water to a stock concentration of 640 μg/mL [1].
  • Growth Media: The study used three lots of GC agar base from different manufacturers (Difco, Criterion, Remel), each supplemented with a defined growth supplement [1].
  • Inoculum Preparation: A standardized inoculum from the QC strain (N. gonorrhoeae ATCC 49226) was prepared to a 0.5 McFarland standard [1].
  • Testing Procedure: The agar dilution method was performed as specified in CLSI standard M07 [1]. Each participating laboratory tested five replicates of the organism for two days.
  • Quality Control: Concurrent testing with a control agent (ceftriaxone) was performed to ensure all procedures were within CLSI-approved ranges [1].

Critical Considerations for Research Use

  • Monitor for Emerging Resistance: While the propensity for resistance is low, be aware that specific amino acid substitutions in the drug target (DNA gyrase subunit B), particularly GyrB S467N and D429N, are linked to reduced susceptibility and can be selected for under suboptimal dosing [3] [4].
  • Future Molecular Diagnostics: Research supports developing molecular tests (e.g., PCR) to detect critical gyrB mutations. This would allow for rapid detection of resistant or pre-resistant strains directly in clinical samples, greatly enhancing stewardship [3].
  • Adhere to Rigorous QC: A robust quality assurance program is essential. This includes using relevant QC strains, competent technical staff, and participation in proficiency testing programs to ensure the accuracy and reliability of in-house results [5].

Future Directions for this compound Testing

  • Establishing Disk Diffusion Criteria: Work is in progress to establish MIC breakpoints and standardize methods, including disk and gradient diffusion [3]. Once validated, these will form the basis for a formal disk diffusion protocol.
  • Global Surveillance: Ongoing surveillance through programs like the WHO Enhanced Gonococcal Antimicrobial Surveillance Programme (EGASP) is critical for monitoring this compound susceptibility trends and guiding the eventual implementation of routine testing [6].

I hope these detailed notes and consolidated data provide a solid foundation for your research and development work. Should you require further clarification on the methodologies cited, feel free to ask.

References

Hollow Fiber Infection Model (HFIM) Application Notes and Protocols for Zoliflodacin Pharmacodynamics Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Antimicrobial resistance in Neisseria gonorrhoeae represents a critical threat to global public health, compromising the management and control of gonorrhea infections worldwide. The emergence and international spread of extensively drug-resistant (XDR) strains, including those resistant to the current first-line treatment ceftriaxone, have dramatically diminished treatment options and created an urgent need for novel antimicrobials. [1] In response to this pressing challenge, zoliflodacin has been developed as a first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial DNA synthesis through a unique mechanism of action—binding to the GyrB subunit of bacterial DNA gyrase at a site distinct from fluoroquinolone binding sites. [1] This novel target explains its potent activity against multidrug-resistant gonococcal strains, including those resistant to ceftriaxone, ciprofloxacin, and azithromycin. [1] [2]

Recent clinical trials have demonstrated this compound's strong efficacy profile. Phase 3 clinical data presented at IDWeek 2025 showed that a single 3g oral dose of this compound achieved microbiological cure rates of 96.8% in the urogenital evaluable population, demonstrating non-inferiority to the current standard dual therapy of intramuscular ceftriaxone plus oral azithromycin. [2] Importantly, this compound maintained high cure rates (≥91%) across all infection sites (urogenital, rectal, and pharyngeal) and against both ciprofloxacin-resistant and susceptible strains. [2] The FDA has granted this compound Priority Review status with a target action date of December 15, 2025, highlighting its potential importance in addressing the growing threat of antimicrobial-resistant gonorrhea. [2]

Hollow Fiber Infection Model (HFIM) Technology Overview

The hollow fiber infection model (HFIM) represents a sophisticated in vitro system that bridges the gap between conventional static in vitro models and complex in vivo animal models. This technology enables researchers to simulate human antibiotic pharmacokinetic profiles against bacterial pathogens under dynamic conditions that more closely mimic the in vivo environment. [1] The HFIM system is particularly valuable in antimicrobial development as it allows for precise control of drug concentrations over time, enabling detailed assessment of pharmacodynamic relationships, bacterial killing kinetics, and the emergence of resistance under clinically relevant exposure conditions.

The HFIM operates as a two-compartment system consisting of a central reservoir that connects to hollow fiber cartridges containing semipermeable capillaries. [1] Bacteria are sequestered in the extracapillary space where they are exposed to dynamically changing antibiotic concentrations as the drug permeates through the hollow fiber membranes. A computer-controlled pump system continuously circulates fresh medium through the central reservoir and hollow fiber lumens, simultaneously simulating human pharmacokinetic profiles and removing bacterial waste products. [1] This design enables prolonged bacterial culture under conditions that maintain bacterial viability while allowing precise manipulation of drug exposures, making it ideal for studying time-dependent antimicrobial effects and resistance emergence during extended treatment periods.

Table: Advantages of HFIM Over Traditional Antimicrobial Susceptibility Testing Methods

Feature Traditional Static Models HFIM Dynamic Model
Drug Exposure Constant concentrations Human-like PK profiles
Study Duration Typically 24-48 hours Up to 7 days or longer
Resistance Detection Limited assessment Comprehensive evaluation
Physiological Relevance Low High (waste removal, fresh nutrients)
Dosing Regimen Simulation Single timepoint Multiple dosing regimens possible

HFIM Experimental Protocols for this compound Monotherapy

Bacterial Strain Preparation and Characterization

Begin with comprehensive characterization of N. gonorrhoeae strains, including both fully susceptible (e.g., WHO F) and extensively drug-resistant (e.g., WHO X) reference strains. [1] Determine minimum inhibitory concentrations (MICs) for this compound using agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines on GC agar base supplemented with 1% IsoVitalex. [1] Additionally, perform microbroth dilution method for this compound in triplicate using modified fastidious broth (mFB), the same medium utilized in the HFIM experiments, to ensure consistency between MIC determination and HFIM conditions. [1] For quality control and comprehensive strain characterization, additional antimicrobial susceptibility testing for ceftriaxone, cefixime, ciprofloxacin, and azithromycin should be performed using Etest methodology according to manufacturer instructions. [1]

Prepare bacterial inoculum by growing strains on GC agar plates supplemented with IsoVitalex at 35-37°C in 5% CO₂ for 20-24 hours. Harvest colonies and suspend in mFB medium to achieve a target inoculum of approximately 10⁸ CFU/mL, confirmed by optical density measurement and verified through retrospective plating and colony counting. [1] For HFIM inoculation, dilute the bacterial suspension to approximately 10⁶ CFU/mL in pre-warmed mFB medium, which will serve as the initial bacterial load in the extracapillary space of the hollow fiber system.

HFIM System Setup and this compound Administration

Assemble the HFIM system using cellulosic hollow fiber cartridges with appropriate molecular weight cut-off (typically 20-50 kDa) to allow free passage of this compound while retaining bacterial cells in the extracapillary space. [1] Prior to inoculation, sterilize the entire system according to manufacturer recommendations and validate operational parameters including flow rates, temperature maintenance, and aseptic conditions. Load the bacterial inoculum into the extracapillary space of the hollow fiber cartridge, ensuring even distribution throughout the system.

Program the computer-controlled syringe pump to simulate human this compound pharmacokinetic profiles based on previously established parameters from phase 1 clinical trials. [1] For dose-range studies, simulate single oral doses ranging from 0.5g to 8g to establish exposure-response relationships. [1] For dose-fractionation studies, program the system to simulate regimens where the same total daily dose (e.g., 1-4g) is administered as divided doses every 12 hours (q12h) or every 8 hours (q8h) over 24 hours to identify the pharmacodynamically linked index (fAUC/MIC, fCmax/MIC, or fT>MIC). [1] Throughout the experiment, maintain system temperature at 35-37°C to support optimal gonococcal growth while simulating human physiological conditions.

HFIMWorkflow Start Bacterial Strain Characterization MIC MIC Determination (Agar & Broth Dilution) Start->MIC Inoculum Inoculum Preparation (10⁶ CFU/mL in mFB) MIC->Inoculum SystemSetup HFIM System Setup (Sterilization & Validation) Inoculum->SystemSetup Loading Bacterial Inoculation (Extracapillary Space) SystemSetup->Loading Dosing Program this compound PK (Dose-Range/Fractionation) Loading->Dosing Sampling System Operation & Sampling (0-168 hours) Dosing->Sampling Analysis Analysis & Resistance Monitoring Sampling->Analysis

Sampling and Monitoring Protocol

Establish a comprehensive sampling schedule with frequent timepoints, particularly during the initial rapid killing phase (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) followed by less frequent sampling (e.g., daily) through the entire 7-day experiment to monitor for potential regrowth and resistance emergence. [1] At each timepoint, aseptically collect samples from the extracapillary space for quantitative culture, resistance monitoring, and optional drug concentration verification.

For quantitative culture, serially dilute samples in sterile saline and plate onto GC agar plates with and without this compound at 4× the baseline MIC to detect resistant subpopulations. [1] Incubate plates at 35-37°C in 5% CO₂ for 24-48 hours before enumerating colonies. Calculate bacterial density (log₁₀ CFU/mL) and plot against time to generate time-kill curves and determine killing rates. To monitor for resistance development, subculture samples from plates with this compound and determine MICs of resulting colonies using agar dilution methods. [1] Characterize any resistant mutants through genetic analysis, particularly focusing on the GyrB subunit where this compound resistance mutations (e.g., D429N, K450 substitutions) have been previously identified. [1]

HFIM Protocols for this compound Combination Therapy

This compound-Doxycycline Combination Studies

The high frequency of gonorrhea and chlamydia co-infections in clinical practice necessitates evaluation of this compound in combination with anti-chlamydial agents such as doxycycline. [3] For combination HFIM studies, prepare bacterial strains as described in section 3.1, including not only reference strains WHO F and WHO X but also strains with pre-existing GyrB mutations (e.g., SE600/18 with GyrB S467N substitution) that may predispose to this compound resistance. [3]

Program the HFIM system to simulate clinically relevant dosing regimens: a single oral dose of this compound (0.5-4g) combined with doxycycline administered as 100mg twice daily (total 200mg/day) for 7 days, reflecting the standard chlamydia treatment course. [3] The doxycycline regimen should simulate human pharmacokinetic parameters, maintaining concentrations above the MIC for Chlamydia trachomatis throughout the treatment period while assessing potential interactions with this compound against N. gonorrhoeae.

Sampling and Analysis for Combination Studies

Implement an enhanced sampling protocol for combination studies, with particular attention to early timepoints (0-12 hours) to capture potential synergistic or antagonistic interactions between this compound and doxycycline. [3] Sample at 0, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours for comprehensive assessment of bacterial killing and regrowth kinetics.

For resistance monitoring, plate samples on agar plates containing this compound at 4× MIC, doxycycline at 4× MIC, or both antibiotics to detect differential resistance selection. [3] Perform population analysis profiles (PAP) at baseline and endpoint to characterize any changes in susceptibility distributions. For resistant mutants that emerge, determine MICs to both antibiotics and conduct genetic characterization through whole-genome sequencing, with particular focus on mutations in gyrB, parC, parE, and ribosomal binding sites that might affect doxycycline activity. [3] Additionally, evaluate the biological fitness of any resistant mutants through growth rate comparisons with wild-type strains in antibiotic-free medium. [3]

Data Analysis and Interpretation

Pharmacodynamic Analysis

Calculate key pharmacodynamic parameters from time-kill curve data, including kill rate constants during the initial rapid killing phase (0-6.5 hours), time to 99.9% bacterial reduction (3-log kill), and area under the bacterial kill curve (AUBKC). [1] For dose-fractionation studies, correlate these parameters with this compound exposure metrics (fAUC/MIC, fCmax/MIC, fT>MIC) to identify the pharmacodynamically linked index that best predicts antibacterial efficacy. [1]

Table: this compound Pharmacodynamic Parameters from HFIM Studies Against N. gonorrhoeae

Strain This compound Dose Kill Rate Constant (0-6.5h) Time to 99.9% Reduction Resistance Emergence
WHO F (Susceptible) 0.5g single dose Rapid >24 hours Observed in failed regimens
WHO F (Susceptible) 2-8g single dose Rapid <24 hours Not observed
WHO X (XDR) 1g single dose Rapid Variable (failed in 1/2 experiments) Observed in failed regimens
WHO X (XDR) 2-8g single dose Rapid <24 hours Not observed
WHO X (XDR) 1g/day fractionated (q12h/q8h) Initial rapid kill followed by regrowth Not achieved Observed

Determine the this compound pharmacodynamic target for efficacy by comparing achieved exposure metrics (fAUC/MIC, fCmax/MIC) between successful and failed regimens. HFIM studies have demonstrated that single doses >2g are required for reliable eradication of both susceptible and XDR strains and suppression of resistance emergence. [1] The fCmax/MIC ratio appears particularly important based on the superior efficacy of single high doses compared to fractionated regimens delivering the same total daily exposure. [1]

Resistance Suppression Analysis

Analyze resistance development by comparing bacterial counts on drug-free versus antibiotic-containing plates throughout the experiment. Calculate the resistance frequency at each timepoint by dividing CFU/mL on antibiotic-containing plates by CFU/mL on drug-free plates. [1] Note any changes in resistance frequency over time, particularly regrowth phases that may indicate selection of resistant subpopulations.

Characterize resistant mutants that emerge during HFIM experiments through comprehensive molecular analysis. For this compound, focus on the quinolone resistance-determining region (QRDR) of gyrB, particularly amino acid positions D429 and K450, where resistance mutations have been previously documented. [1] [3] In combination studies with doxycycline, also monitor for mutations in genes associated with tetracycline resistance. Evaluate the fitness cost of resistance mutations by comparing growth rates of resistant mutants with their wild-type parent strains in antibiotic-free medium. [3]

PDModel PK This compound PK (Cmax, AUC, T>MIC) BacterialKilling Bacterial Killing (Kill Rate, Log Reduction) PK->BacterialKilling Resistance Resistance Suppression (Mutant Selection Window) PK->Resistance Outcome Therapeutic Outcome (Eradication vs. Failure) BacterialKilling->Outcome Resistance->Outcome Optimization Dose Optimization (>2g Single Dose) Outcome->Optimization

Technical Considerations and Applications

Critical Implementation Factors

Several technical considerations are essential for successful HFIM studies with this compound. First, ensure medium compatibility with both the antibiotic and bacterial strain by using modified fastidious broth (mFB), which supports robust gonococcal growth while maintaining this compound stability. [1] Second, validate This compound stability under experimental conditions by periodically sampling the central reservoir and measuring drug concentrations using validated LC-MS/MS methods to confirm maintenance of target concentrations throughout the experiment.

Maintain strict aseptic technique throughout the extended (7-day) experiments to prevent contamination that would compromise results. Include system control arms without antibiotic exposure to verify continued bacterial viability throughout the experiment and exclude non-antibiotic-related bacterial death. Implement comprehensive quality control measures including baseline MIC verification, inoculum verification, and periodic checks of hollow fiber integrity throughout the experiment.

Applications in Antimicrobial Development

The HFIM serves multiple critical functions in antimicrobial development. For this compound, HFIM studies have been instrumental in establishing the optimal dosing regimen (single dose >2g), identifying exposure targets for efficacy, and characterizing the resistance suppression profile. [1] The model has also proven valuable in exploring combination therapy strategies, such as this compound with doxycycline, where HFIM data demonstrated slightly enhanced efficacy compared to this compound monotherapy without evidence of antagonism. [3]

Furthermore, HFIM data can inform clinical trial design by identifying exposures associated with optimal bacterial killing and resistance suppression across different infection sites. The model's ability to simulate antibiotic concentrations at various body sites (e.g., urogenital, pharyngeal, rectal) provides insights into potential site-specific efficacy, helping to interpret clinical outcomes such as the lower cure rates historically observed for pharyngeal gonorrhea with some antibiotics. [1]

Conclusion

The hollow fiber infection model represents a powerful tool for evaluating the pharmacodynamics of novel antibiotics like this compound against N. gonorrhoeae. Through careful implementation of the protocols described in this document, researchers can generate robust data on bacterial killing kinetics, pharmacodynamic relationships, and resistance emergence under clinically relevant exposure conditions. The HFIM has played a crucial role in defining this compound's optimal dosing strategy as a single oral dose >2g, demonstrating its ability to eradicate both susceptible and extensively drug-resistant gonococcal strains while suppressing resistance development.

As this compound progresses through regulatory review, HFIM data continue to provide valuable insights for its potential clinical use, particularly in combination regimens with doxycycline for treating gonorrhea-chlamydia co-infections. The methodologies outlined in these application notes and protocols provide a framework for continued investigation of this compound and other novel antimicrobials using this sophisticated and physiologically relevant experimental system.

References

Zoliflodacin minimum inhibitory concentration testing standards

Author: Smolecule Technical Support Team. Date: February 2026

Zoliflodacin MIC Testing Standards and QC Ranges

To ensure accurate and reproducible susceptibility testing for this compound, the following quality control (QC) ranges have been established through multilaboratory studies and approved by the CLSI [1].

QC Strain Testing Method Approved QC Range (μg/ml)
Neisseria gonorrhoeae ATCC 49226 Agar Dilution 0.06 - 0.5 [1]
Staphylococcus aureus ATCC 29213 Broth Microdilution 0.12 - 0.5 [1]
Enterococcus faecalis ATCC 29212 Broth Microdilution 0.25 - 2 [1]
Escherichia coli ATCC 25922 Broth Microdilution 1 - 4 [1]
Streptococcus pneumoniae ATCC 49619 Broth Microdilution 0.12 - 0.5 [1]
Haemophilus influenzae ATCC 49247 Broth Microdilution 0.12 - 1 [1]

The QC range for N. gonorrhoeae ATCC 49226 is critical for validating test performance during clinical trials, surveillance, and eventual clinical use [1].

Detailed Protocol: Agar Dilution for N. gonorrhoeae

This protocol summarizes the methodology used in key surveillance studies and aligns with CLSI standards M07 and M100 [1] [2].

  • Medium Preparation: Use GC Medium Base agar, supplemented with 1% IsoVitalex [2]. The medium should not contain blood or other supplements like hemoglobin for this test. Prepare and dispense agar into tubes (e.g., 18 ml volumes) for later melting and incorporation of the antibiotic [1].
  • Antibiotic Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and further dilute with water [1]. Incorporate serial two-fold dilutions of this compound into the molten agar to create a range of concentrations. Studies have tested concentrations from 0.001 mg/L to 1 mg/L to establish full MIC distributions [2].
  • Inoculum Preparation: Create a bacterial suspension from fresh overnight cultures (18-24 hours) of N. gonorrhoeae.
  • Inoculation and Incubation: Spot-inoculate the agar plates (~10^4 CFU per spot) and incub for 20-24 hours at 36 ± 1°C in a humid, CO2-enriched atmosphere [2].
  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth [2].

Start Start Agar Dilution MIC Test Media Prepare GC Base Agar Supplement with 1% IsoVitalex Start->Media Plate Incorporate Dilutions into Molten Agar Media->Plate Antibiotic Prepare this compound Stock in DMSO Dilution Create Serial Two-Fold Dilutions Antibiotic->Dilution Dilution->Plate Inoculum Prepare Bacterial Suspension from 18-24h Culture Plate->Inoculum Inoculate Spot Inoculate Plates (~10⁴ CFU/spot) Inoculum->Inoculate Incubate Incubate 20-24h 36°C ± 1°C, CO₂ Inoculate->Incubate Read Read MIC: Lowest concentration with no visible growth Incubate->Read End Result Interpretation Read->End QC Run QC Strain ATCC 49226 QC->Inoculate

Global Susceptibility Profile and Resistance Mechanisms

Recent global surveillance data confirms high susceptibility to this compound. Testing of 2,993 contemporary gonococcal isolates from 2021-2024 showed a modal MIC of 0.032 mg/L and a wild-type MIC range up to 0.125 mg/L for the vast majority of isolates [2]. The table below summarizes key findings from recent studies.

Parameter Details
Modal MIC (Global Surveillance) 0.032 mg/L [2]
Typical Wild-Type MIC Range 0.001 - 0.125 mg/L [2]
Clinical Efficacy (Phase 3 Trial) 90.9% microbiological cure (urogenital) with 3 g single oral dose [3]
Primary Resistance Mutations GyrB: D429N, D429V, K450 (substitutions) [4] [2] [5]
Pre-disposing Mutation GyrB: S467N (does not cause resistance alone but predisposes to higher-level resistance) [4] [5]
  • Correlation with Clinical Outcomes: Phase 3 trial data indicates that isolates with this compound MIC values ≤ 0.25 µg/mL are associated with high treatment success rates [6].
  • Resistance Mechanisms and Surveillance: Resistance is primarily linked to specific amino acid substitutions in the GyrB subunit of DNA gyrase, the drug's target. The GyrB D429N mutation is particularly notable, as it has been selected in vitro and identified in a few clinical isolates with elevated MICs (0.5-2 mg/L) [4] [2]. Although rare, continuous genetic surveillance for mutations in gyrB (particularly at codons D429, K450, and S467) is recommended [2].

References

Application Notes and Protocols: Pharmacokinetics of Single Oral Dose Zoliflodacin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic with a novel mechanism of action, inhibiting bacterial DNA gyrase subunit B (GyrB) and topoisomerase type II, thereby disrupting DNA biosynthesis in bacteria [1] [2]. It is currently under investigation as a promising single-dose oral treatment for uncomplicated gonorrhea, a critical need given the global rise of multidrug-resistant *Neisseria gonorrhoeae*, including strains resistant to third-generation cephalosporins [3] [4]. This document provides detailed pharmacokinetic data, experimental protocols, and pharmacodynamic insights to support researchers and drug development professionals in the clinical advancement of this compound.

Key Pharmacokinetic Properties of Single-Dose this compound

The pharmacokinetics of this compound have been characterized in healthy volunteers through phase I clinical trials. Following a single oral dose, the drug is rapidly absorbed, with its exposure increasing in a dose-proportional manner up to 800 mg and less than proportionally at higher doses (800 mg to 4,000 mg) [1]. The major route of elimination is via hepatic metabolism and fecal excretion, with minimal renal clearance of the unchanged drug [1].

Table 1: Key Single-Dose Pharmacokinetic Parameters of this compound

Parameter Findings Study Details
Tmax (Time to Cmax) 1.5 - 2.3 hours (fasted state) [1] Single ascending dose study
Delayed to 4 - 6 hours with a high-fat meal [3] 3 g and 4 g granule formulation
Effect of Food Significant increase in exposure: Cmax ↑ 52-89%; AUC(0-24) ↑ 94-108% [3] High-fat meal vs. fasted state
Elimination Pathway Feces: ~79.6% (mostly metabolites) [1] ADME study (3,000 mg dose)
Urine: ~18.2% (<5% as unchanged drug) [1] ADME study (3,000 mg dose)
Metabolism Extensively metabolized; M3 is major circulating metabolite [1] ADME study

The following diagram summarizes the journey of a single oral dose of this compound in the body, highlighting the key pharmacokinetic events and the significant influence of food.

G cluster_0 Food Effect (High-Fat Meal) Dose Dose GI Gastrointestinal Tract Dose->GI Plasma Systemic Circulation GI->Plasma Rapid Absorption Tmax: 1.5-2.3h (Fasted) Tmax: 4-6h (Fed) FoodDelay Delays Absorption GI->FoodDelay Metabolism Hepatic Metabolism Plasma->Metabolism Feces Fecal Excretion (~80% of dose) Metabolism->Feces Primary Pathway Urine Renal Excretion (~18% of dose, <5% unchanged) Metabolism->Urine FoodIncrease Increases Cmax & AUC FoodDelay->FoodIncrease FoodIncrease->Plasma

Pharmacodynamics and Efficacy

This compound demonstrates concentration-dependent killing against N. gonorrhoeae. Pharmacodynamic (PD) studies using a dynamic Hollow Fiber Infection Model (HFIM) have been critical in identifying the optimal single oral dose that ensures maximal bacterial eradication while suppressing the emergence of resistance [5].

Table 2: Pharmacodynamic Findings from Preclinical and Clinical Studies

Strain / Context This compound MIC Key Findings Implication for Dosing
Wild-type strains [5] ≤0.125 mg/L 2 g single dose effective for eradication and resistance suppression. ≥2 g dose recommended.
Strains with GyrB S467N [5] 0.25 mg/L 3-4 g single dose required for eradication; lower doses selected for resistant mutants (GyrB D429N). ≥3 g dose required.
Combination with Doxycycline [4] Variable Slightly more effective than this compound monotherapy; suppresses resistance emergence. Supports co-administration for common gonorrhea-chlamydia co-infections.

The HFIM methodology allows for precise simulation of human pharmacokinetics to evaluate bacterial killing and resistance emergence.

Experimental Protocol: Pharmacodynamic Evaluation Using HFIM

Objective: To evaluate the efficacy of single oral doses of this compound against N. gonorrhoeae strains with varying levels of susceptibility and to determine the potential for resistance emergence.

Methodology Details:

  • Bacterial Strains: Include this compound-susceptible control strains (e.g., WHO F), strains with pre-existing GyrB mutations (e.g., SE600/18 with GyrB S467N), and in vitro-selected resistant mutants (e.g., SE600/18-D429N) [5].
  • Pharmacokinetic Simulation: The HFIM system is used to simulate human PK profiles of this compound in the central compartment after single oral doses of 0.5, 1, 2, 3, 4, 6, and 8 g [5]. The system uses pre-defined PK parameters (e.g., half-life, Cmax, AUC) to dynamically maintain drug concentrations that mirror human plasma levels over 7 days.
  • Dose-Fractionation: For resistant strains, dose-fractionation studies (e.g., 4 g, 6 g, and 8 g total doses administered as 2 g every 12 hours) are conducted to determine whether efficacy is driven by AUC/MIC or Cmax/MIC [5].
  • Outcome Measures:
    • Bacterial Load: Quantify the total bacterial population (CFU/ml) in the system daily for 7 days.
    • Resistance Emergence: Quantify bacterial subpopulations on agar plates supplemented with this compound at 3x and 5x the MIC to monitor for the outgrowth of resistant clones [5].
    • Resistance Mechanism Identification: Perform whole-genome sequencing on resistant colonies to identify acquired mutations in the gyrB gene (e.g., D429N, K450R) [5].

The workflow for establishing and analyzing these dynamic models is outlined below.

G cluster_analysis Analysis Pathways Start Inoculate Hollow Fiber System with N. gonorrhoeae SimPK Simulate Human this compound PK (Single Oral Doses: 0.5g - 8g) Start->SimPK Monitor Monitor System for 7 Days SimPK->Monitor Sample Sample Bacterial Population Monitor->Sample Analyze Analyze Samples Sample->Analyze A1 Total Bacterial Load (CFU/ml on drug-free media) Analyze->A1 A2 Resistant Subpopulations (CFU/ml on drug-containing media) Analyze->A2 A3 Genotype Resistant Clones (WGS for GyrB mutations) Analyze->A3

Detailed Experimental Protocols

Clinical Protocol: Effect of Food on Pharmacokinetics

Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of single oral doses of this compound granules for suspension in healthy adult subjects.

Methodology Details:

  • Study Design: Phase I, open-label, randomized, two-period crossover study [3].
  • Subjects: Healthy adults (e.g., n=48), typically aged 18-45 years with normal body mass index and laboratory parameters [3].
  • Dosing & Formulation: Subjects are randomized to receive either a 3 g or 4 g dose of this compound administered as granules for oral suspension (50% w/w). The granules are reconstituted in purified water and administered within 5 minutes of preparation. The jar is rinsed twice with water, and the rinses are also administered [3].
  • Treatment Sequences: Each subject receives the assigned dose under both fasted and fed conditions in a crossover manner, with a sufficient washout period between doses [3].
    • Fasted: Following an overnight fast of at least 10 hours.
    • Fed: Administered 30 minutes after starting a standardized high-fat, high-calorie breakfast (approximately 880 kcal, with 55% of calories from fat) [3].
  • Pharmacokinetic Sampling: Serial blood samples are collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 48 hours) to characterize the plasma concentration-time profile [3].
  • Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated method, such as LC-MS/MS.
  • Data Analysis: Non-compartmental analysis is performed to determine PK parameters: AUC(0-24), AUC(0-∞), Cmax, Tmax, and half-life (t½). An analysis of variance (ANOVA) model is applied to log-transformed AUC and Cmax to estimate the food effect [3].
Clinical Protocol: Absorption, Metabolism, and Excretion (ADME)

Objective: To determine the mass balance, metabolic profile, and routes of excretion of this compound and its metabolites after a single oral dose in healthy subjects.

Methodology Details:

  • Study Design: Phase I, single-dose, open-label study [1].
  • Subjects: Healthy volunteers (typically a smaller cohort, e.g., n=6).
  • Dosing: Administration of a single 3,000 mg oral dose of this compound containing a tracer amount of [14C]-radiolabeled this compound (to enable tracking) [1].
  • Confinement: Subjects are confined in the clinic for at least 7 days or until the excretion criteria are met (e.g., >90% of radioactive dose recovered) [1].
  • Sample Collection:
    • Blood: Collected serially to measure plasma concentrations of parent drug and metabolites, and total radioactivity.
    • Plasma: Used for metabolite profiling and identification using LC-MS/MS and radio-detection.
    • Urine and Feces: All urine and feces are collected at regular intervals for up to 7-10 days post-dose. The total amount of radioactivity in each sample is quantified by scintillation counting. The samples are also profiled for metabolite identification [1].
  • Data Analysis: The cumulative recovery of radioactivity in urine and feces is calculated as a percentage of the administered dose. The structures of metabolites are identified, and their relative abundance in plasma, urine, and feces is determined [1].

Conclusion and Clinical Implications

The pharmacokinetic and pharmacodynamic data support the development of a single 3 g oral dose of this compound for the treatment of uncomplicated gonorrhea. Key considerations for its clinical use include:

  • Administration with Food: To maximize systemic exposure and, consequently, the probability of therapeutic success, this compound should be administered with or shortly after a meal [3].
  • Resistance Suppression: The 3 g dose is critical not only for eradicating susceptible strains but also for suppressing the emergence of resistance, particularly in strains with pre-existing GyrB polymorphisms like S467N [5].
  • Combination Therapy: Co-administration with doxycycline for empiric treatment of potential chlamydia coinfection is not only feasible but may provide enhanced efficacy and a higher barrier to resistance [4].

This compound represents a significant advancement in the fight against drug-resistant gonorrhea. The detailed protocols and data summarized in these application notes provide a foundation for its ongoing clinical development and future therapeutic application.

References

Zoliflodacin's Biofilm Inhibition: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Current research indicates that zoliflodacin shows promise in inhibiting biofilm formation, particularly against Gram-negative pathogens. The table below summarizes the key findings from a recent study.

Pathogen MIC Range of this compound Key Biofilm Finding Study Details
Acinetobacter baumannii 2-64 µg/mL (broth microdilution) Significant biofilm inhibition at sub-MIC values [1] Study tested 15 clinical Gram-negative isolates and 3 standard strains [1]
Neisseria gonorrhoeae ≤0.002 to 0.25 µg/mL (agar dilution) [2] Research focus is on its primary bactericidal action rather than biofilm inhibition for this indication [3] Potent activity against multidrug-resistant strains; primary endpoint in clinical trials is microbiological cure [4] [5]

Proposed Experimental Workflow

The following diagram outlines a general workflow for a biofilm formation inhibition assay, adaptable for testing this compound based on common methods in the field [6] [7].

biofilm_assay_workflow start Start Experiment prep Inoculum Preparation (Grow culture to match 0.5 McFarland standard) start->prep plate Plate Inoculation (Add 100 μL bacterial culture to 96-well microtiter plate) prep->plate attach Initial Attachment (Incubate 4-24 hrs at 37°C) plate->attach treat Agent Addition (Add sub-MIC concentrations of this compound) attach->treat incubate Biofilm Growth (Incubate for 24-48 hrs at 37°C) treat->incubate stain Biofilm Staining (Wash plate, add 0.1% Crystal Violet Incubate 15-20 min) incubate->stain wash Remove Unbound Stain (Wash plate 3-4 times with water Air dry) stain->wash solubilize Solubilize Dye (Add 125 μL 30% Acetic Acid Incubate 10-15 min) wash->solubilize read Quantification (Measure absorbance at 550-590 nm) solubilize->read end Analyze Data (Calculate % inhibition vs. control) read->end

Detailed Protocol for Biofilm Inhibition Assay

Here is a detailed protocol, adapted from general biofilm formation inhibition assays and the specific methodology used to evaluate this compound [6] [1] [7].

Materials and Reagents
  • Test Agent: this compound. Prepare a stock solution and serial dilutions in an appropriate solvent. Note: The study on A. baumannii used sub-MIC values for biofilm inhibition [1].
  • Bacterial Strains: Fresh cultures of the target organism (e.g., A. baumannii standard or clinical strains [1]).
  • Growth Medium: Use a medium suitable for biofilm growth for your target pathogen (e.g., Tryptic Soy Broth (TSB) or M63 minimal medium with supplements [6] [7]).
  • Equipment: 96-well flat-bottom polystyrene microtiter plates, incubator, plate reader.
  • Staining Reagents: 0.1% (w/v) Crystal Violet (CV) solution, Phosphate Buffered Saline (PBS, pH 7.2), 30% Acetic Acid (v/v) in water [6] [7].
Step-by-Step Procedure
  • Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth. Dilute the culture to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) in fresh, sterile medium [6].
  • Biofilm Formation: Add 100 μL of the diluted bacterial suspension to each well of the 96-well plate. Include control wells: negative control (medium only) and growth control (bacteria without antibiotic). Incubate the plate for 4 hours at 37°C to allow for initial cell attachment [6].
  • Treatment with this compound: After the attachment phase, add 100 μL of this compound solution at the desired sub-inhibitory concentrations (e.g., 1/2x, 1/4x, 1/8x MIC) to the test wells. For controls, add an equal volume of fresh medium. The final volume in each well will be 200 μL [6].
  • Biofilm Growth Phase: Cover the plate with a lid and incubate for 24 to 48 hours at 37°C [6].
  • Staining and Washing:
    • Carefully remove the planktonic cells and medium from each well by gently inverting and shaking the plate.
    • Rinse the biofilm twice with 200 μL of sterile PBS (pH 7.2) by gently submerging the plate in a water bath or using a multichannel pipette. Blot the plate on paper towels to remove excess liquid [6] [7].
    • Add 125 μL of 0.1% Crystal Violet solution to each well to stain the adhered biofilm. Incubate at room temperature for 15-20 minutes [7].
    • Wash the plate 3-4 times with water to remove any unbound dye. Invert and blot the plate vigorously on paper towels until no excess liquid remains. Allow the plate to air-dry completely [7].
  • Quantification:
    • Add 125 μL of 30% Acetic Acid to each well to solubilize the crystal violet bound to the biofilm. Incubate at room temperature for 10-15 minutes [7].
    • Transfer 125 μL of the solubilized dye solution to a new flat-bottom microtiter plate to avoid any debris.
    • Measure the Optical Density (OD) at 550 nm or 590 nm using a plate reader, with 30% acetic acid as the blank [6] [7].
Data Analysis

Calculate the percentage of biofilm formation inhibition using the following formula [6]: % Inhibition = [1 - (ODtreated / ODcontrol)] × 100 Where ODtreated is the mean OD of wells with this compound, and ODcontrol is the mean OD of the untreated bacterial growth control wells.

Mechanism of Action & Research Context

  • Unique Mechanism: this compound is a first-in-class spiropyrimidinetrione antibiotic. It inhibits bacterial DNA replication by targeting the GyrB subunit of the DNA gyrase enzyme, a binding site distinct from that used by fluoroquinolones. This novel mechanism explains its activity against multidrug-resistant strains [5] [2].
  • Primary Indication vs. Biofilm Research: It is crucial to distinguish that this compound is currently in advanced development (under FDA Priority Review) as a single-dose oral treatment for uncomplicated gonorrhea. Its high efficacy (≥96.6% microbiological cure in urogenital gonorrhea) is based on its potent bactericidal activity against Neisseria gonorrhoeae, including resistant strains [4] [8]. The anti-biofilm data for other Gram-negative pathogens like A. baumannii represents exploratory, pre-clinical research that expands its potential therapeutic utility [1].

Critical Considerations for Protocol Adaptation

  • Strain and Condition Variability: The optimal conditions for biofilm formation (growth medium, incubation time, temperature) vary significantly between microbial species. These parameters must be determined empirically for your specific target pathogen [7].
  • Sub-MIC Concentrations: The anti-biofilm effect was observed at sub-minimum inhibitory concentration (sub-MIC) values [1]. Your assay should include a range of concentrations below the established MIC to identify the concentration that inhibits biofilm formation without affecting planktonic growth.
  • Reproducibility: The assay should be performed with multiple biological replicates (e.g., 4-8 wells per condition) and repeated at least twice to ensure the robustness of the results [6] [7].

References

Application Note: Zoliflodacin Combination Therapy for Drug-Resistant Gonorrhea

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Antimicrobial resistance in Neisseria gonorrhoeae is a critical global health threat, compromising the management and control of gonorrhea. The emergence of strains resistant to last-line options like ceftriaxone and azithromycin has necessitated the development of novel antimicrobials and the optimization of current treatments [1]. Zoliflodacin, a first-in-class spiropyrimidinetrione inhibitor of bacterial DNA gyrase B, has shown high promise in late-stage clinical development for treating uncomplicated gonorrhea [1] [2]. Recent phase III clinical trials demonstrated its non-inferiority to the recommended ceftriaxone-plus-azithromycin dual therapy [1].

Given the high frequency of co-infections with other sexually transmitted infections like chlamydia, this compound will likely be administered alongside doxycycline, a first-line treatment for chlamydia [1]. This application note summarizes the pharmacodynamic evaluation of this compound in combination with doxycycline, providing researchers and drug development professionals with synthesized data and methodologies based on contemporary dynamic in vitro models.

Mechanism of Action and Resistance

This compound: A Novel Bacterial Gyrase Inhibitor

This compound represents a novel class of type II topoisomerase inhibitors with a unique mechanism of action. It specifically targets the GyrB subunit of bacterial DNA gyrase, a distinct binding site from fluoroquinolones that target GyrA and ParC [2] [3]. This unique mode of binding results in potent bactericidal activity against N. gonorrhoeae, including multidrug-resistant and extensively drug-resistant (XDR) strains [2]. This compound exhibits linear pharmacokinetics and good oral bioavailability, making it an excellent candidate for oral therapy [2].

Doxycycline: Protein Synthesis Inhibition

Doxycycline is a second-generation tetracycline that exerts a bacteriostatic effect by disrupting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA from attaching to the acceptor site on the mRNA-ribosome complex [1].

Resistance Mechanisms

While no clinical this compound-resistant N. gonorrhoeae isolates have been reported to date, in vitro studies have selected for resistant mutants containing nonsynonymous mutations in amino acid codons D429 or K450 of GyrB [2] [3]. Additionally, strains with a GyrB S467N substitution, while not fully resistant, appear predisposed to developing higher-level resistance as a second-step mutation [3]. Overexpression of the MtrC-MtrD-MtrE efflux pump can also further increase the MICs of this compound [3].

Pharmacodynamic Assessment of Combination Therapy

Contemporary research has evolved from traditional static synergy models (like checkerboard and time-kill curves) to more physiologically relevant dynamic Hollow Fiber Infection Models (HFIM) that more accurately simulate human pharmacokinetics.

Experimental Workflow for Dynamic HFIM

The following diagram illustrates the generalized workflow for evaluating antibiotic combinations using the Hollow Fiber Infection Model:

G Start Start HFIM Combination Study StrainSelect Strain Selection (WHO F, WHO X, SE600/18) Start->StrainSelect PKSim Pharmacokinetic Simulation This compound: Single dose 0.5-4g Doxycycline: 100mg BID for 7 days StrainSelect->PKSim Inoculum Bacterial Inoculum Preparation (∼10⁶ CFU/mL) PKSim->Inoculum HFIMSetup HFIM System Setup & Drug Administration Inoculum->HFIMSetup Sampling Serial Sampling Over 7 Days HFIMSetup->Sampling Analysis Analysis of Bacterial Kill & Resistance Emergence Sampling->Analysis End Data Interpretation Analysis->End

Key Findings from this compound-Doxycycline Combination Studies

Recent HFIM studies have demonstrated that the combination of this compound and doxycycline is slightly more effective than this compound monotherapy in killing N. gonorrhoeae and suppressing the emergence of this compound resistance [1]. The dynamic HFIM approach revealed that:

  • WHO F (antimicrobial-susceptible) was eradicated by only a 0.5g single dose of this compound in combination with doxycycline
  • WHO X (extensively drug-resistant) and SE600/18 (with GyrB S467N substitution) were both eradicated by a 2g single dose of this compound in combination with doxycycline
  • No this compound-resistant populations occurred during the 7-day experiment when using the 2g this compound dose in combination [1]

When suboptimal this compound doses (0.5-1g) were used with doxycycline, gonococcal mutants with increased this compound MICs emerged, containing GyrB D429N and the novel GyrB T472P substitutions. Importantly, both mutants showed impaired biofitness compared to their parent strains [1].

Efficacy of this compound Monotherapy Against Various Strains

The table below summarizes the efficacy of this compound monotherapy against different N. gonorrhoeae strains, as determined by HFIM studies:

Table 1: this compound Monotherapy Efficacy Against N. gonorrhoeae Strains

N. gonorrhoeae Strain Relevant Characteristics This compound MIC (mg/L) Successful Eradication Dose Resistance Emergence with Suboptimal Dosing
WHO F Susceptible to all relevant antimicrobials Not specified ≥2g single dose [2] Observed with 0.5-1g doses [1]
WHO X Extensively drug-resistant (including ceftriaxone-resistant) Not specified ≥2g single dose [2] Observed with 0.5-1g doses [1]
SE600/18 Clinical strain with GyrB S467N substitution 0.25 [3] ≥3g single dose [3] GyrB D429N mutants selected with 0.5-2g doses [3]
SE600/18-D429N In vitro selected mutant with additional GyrB D429N 2 [3] Not eradicated by any regimen (up to 8g) [3] Not applicable
Comparative Efficacy of Combination Therapy vs Monotherapy

Table 2: this compound-Doxycycline Combination Therapy vs this compound Monotherapy

Treatment Regimen Strain Eradication Achieved Resistance Emergence Experimental Model
This compound 0.5g + Doxycycline 100mg BID (7 days) WHO F Yes [1] Not observed HFIM
This compound 0.5g monotherapy WHO F No [2] Observed HFIM
This compound 2g + Doxycycline 100mg BID (7 days) WHO X Yes [1] Not observed HFIM
This compound 2g monotherapy WHO X Yes [2] Not observed HFIM
This compound 2g + Doxycycline 100mg BID (7 days) SE600/18 Yes [1] Not observed HFIM
This compound 2g monotherapy SE600/18 No [3] GyrB D429N mutants selected HFIM

Detailed Experimental Protocol

Hollow Fiber Infection Model (HFIM) for Combination Studies
4.1.1 Bacterial Strains and Culture Conditions
  • Strain Selection: Include geographically, phenotypically, and genomically diverse reference strains (e.g., WHO F, WHO X) and clinical isolates with relevant gyrB mutations (e.g., SE600/18 with GyrB S467N) [1] [2] [3].
  • Culture Medium: Use modified Fastidious Broth (mFB) or GC agar base supplemented with 1% IsoVitalex [2].
  • Inoculum Preparation: Grow bacteria to mid-log phase and standardize to approximately 10^6 CFU/mL for HFIM inoculation [2].
4.1.2 Pharmacokinetic Simulation in HFIM
  • This compound Regimens: Simulate single oral doses of 0.5g, 1g, 2g, 3g, and 4g based on human pharmacokinetic data [1] [3].
  • Doxycycline Regimen: Simulate 100mg twice daily for 7 days, representing the standard treatment for chlamydia [1].
  • Control Arms: Include growth controls (no antibiotic) and monotherapy arms for comparison [1].
4.1.3 Sampling and Analysis
  • Serial Sampling: Collect samples at predetermined time points over 7 days (e.g., 0, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours) [1].
  • Bacterial Quantification: Perform viable counts to determine total and drug-resistant populations [1] [2].
  • Resistance Monitoring: Plating samples onto antibiotic-containing plates to detect emergent resistance [1] [3].
  • Population Analysis: Use population analysis profiles (PAP) to characterize resistant subpopulations [1].
MIC Determination Methods
4.2.1 Agar Dilution Method
  • Follow Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A9 and M100-S24) [2].
  • Prepare GCVIT agar plates (3.6% Difco GC Medium Base agar supplemented with 1% IsoVitalex) [2].
  • Use serial two-fold dilutions of this compound across the relevant concentration range (e.g., 0.002-2 mg/L) [2].
4.2.2 Broth Microdilution Method
  • Perform in triplicate using the same medium as in HFIM experiments (mFB) [2].
  • Incubate plates at 35-36°C in 5% CO₂ for 20-24 hours [2].

Data Interpretation and Clinical Implications

The following diagram illustrates the key considerations for clinical implementation of this compound-based therapies based on HFIM findings:

G HFIMData HFIM Combination Study Data DoseOpt Dose Optimization This compound ≥3g single dose with doxycycline 100mg BID HFIMData->DoseOpt Resistance Resistance Suppression No resistance with optimal dosing Impaired fitness of mutants HFIMData->Resistance Diagnostics Diagnostic Considerations Strains with GyrB S467N need higher doses HFIMData->Diagnostics Clinical Clinical Implementation Effective for gonorrhea-chlamydia coinfection DoseOpt->Clinical Resistance->Clinical Diagnostics->Clinical

Key Interpretation Guidelines
  • Optimal Dosing: A single oral dose of This compound ≥3g in combination with doxycycline (100mg twice daily for 7 days) provides the most reliable eradication of N. gonorrhoeae while suppressing resistance emergence [1] [3].
  • Strain-Specific Considerations: Strains with pre-existing GyrB mutations (particularly S467N) may require higher this compound doses (≥3g) to prevent resistance emergence [3].
  • Resistance Management: Although resistant mutants can emerge with suboptimal dosing, they typically exhibit impaired biofitness, potentially limiting their transmission in natural settings [1] [3].
  • Clinical Utility: The this compound-doxycycline combination represents an effective regimen for managing gonorrhea-chlamydia co-infections, a common clinical scenario [1].

Conclusion

Dynamic HFIM studies demonstrate that This compound in combination with doxycycline is slightly more effective than this compound monotherapy for eradicating N. gonorrhoeae and suppressing the emergence of resistance. The combination therapy successfully eradicated both antimicrobial-susceptible and extensively drug-resistant gonococcal strains, including those with predisposing GyrB mutations, when appropriate this compound doses (≥2-3g) were administered.

These findings support the clinical use of this compound-doxycycline combination therapy for gonorrhea, particularly in cases of suspected or confirmed gonorrhea-chlamydia coinfection. Future development may benefit from diagnostics capable of identifying strains with resistance-predisposing gyrB mutations to guide optimal treatment selection.

References

FAQs & Troubleshooting Guide on Zoliflodacin Resistance

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is the current global susceptibility of N. gonorrhoeae to zoliflodacin? Multiple studies indicate that most circulating clinical isolates of N. gonorrhoeae are fully susceptible to this compound.

Table 1: Susceptibility of N. gonorrhoeae to this compound in Recent Studies

Study Population/Context Number of Strains This compound MIC Range (µg/mL) Non-susceptibility Rate (MIC ≥0.5 µg/mL) Source
Clinical isolates (Hyogo, Japan, 2015-2022) 147 Data not specified 39.5% (58/147 strains) [1]
Global genome database (PathogenWatch) 12,493 Not applicable (genomic study) 0% (no known resistance mutations detected) [2]
In vitro wild-type strains Various ≤0.002 to 0.25 Not applicable [2]

FAQ 2: Which specific GyrB mutations are confirmed to confer this compound resistance? Resistance is primarily linked to point mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrB gene. The table below lists the key mutations identified through in vitro selection experiments [2] [3] [4].

Table 2: Key GyrB Mutations Associated with this compound Resistance

Amino Acid Substitution Reported MIC for Mutants (µg/mL) Fold Increase in MIC Experimental Context & Notes
D429N 2 - ≥4 4 to 16-fold Frequently selected in vitro; also emerges as a secondary mutation in strains with S467N [3] [4].
K450N/T Data not specified 4 to 16-fold Identified through in vitro selection [2].
S467N 0.25 (alone) -- Considered a first-step mutation that predisposes to higher-level resistance; requires a second mutation (e.g., D429N) for full resistance [3].
M464R ≥4 8 to 64-fold Novel mutation identified in laboratory-evolved commensal Neisseria [4].
T472P ≥4 8 to 64-fold Novel mutation identified in laboratory-evolved commensal Neisseria [4].

FAQ 3: How can we induce and study this compound resistance in the laboratory? A standard protocol involves serial passage of bacteria on agar plates containing sub-inhibitory to increasing concentrations of this compound [4].

Start Start with wild-type susceptible isolate Step1 Plate on GCB agar with sub-MIC of this compound (e.g., 0.015 µg/mL) Start->Step1 Step2 Incubate for 24-48h until visible growth Step1->Step2 Step3 Harvest colonies and plate on new agar with 2x higher this compound concentration Step2->Step3 Step4 Repeat process until no growth or desired MIC is reached Step3->Step4 Step4->Step3  Loop End Sequence final strains and baseline to identify mutations Step4->End

FAQ 4: Can this compound resistance be transferred from other bacteria? Yes, horizontal gene transfer is a potential pathway. A 2024 study demonstrated that gyrB mutations conferring this compound resistance can be transformed from commensal Neisseria species (e.g., N. mucosa, N. subflava) into N. gonorrhoeae [4].

StepA Induce resistance in commensal Neisseria spp. via serial passage StepB Extract and fragment genomic DNA from resistant donor StepA->StepB StepC Co-culture DNA with recipient N. gonorrhoeae strain on selective agar StepB->StepC StepD Select transformants and confirm decreased susceptibility via MIC testing StepC->StepD StepE Sequence transformants to confirm uptake of donor gyrB mutations StepD->StepE

FAQ 5: What are the critical experimental considerations for MIC testing?

  • Methodology: Use the agar plate dilution method for determining this compound MICs [1]. The E-test is not recommended as it has not been standardized for this drug.
  • Interpretive Criteria: While clinical breakpoints are not yet formally established, research studies often use the following criteria [1] [2]:
    • Susceptible: MIC ≤ 0.25 µg/mL
    • Intermediate: MIC = 0.5 - 2 µg/mL
    • Resistant: MIC ≥ 4 µg/mL
  • Quality Control: Always include the reference strain N. gonorrhoeae ATCC 49226 for quality assurance in susceptibility testing [1].

Key Takeaways for Researchers

  • Monitor Key Mutations: Focus surveillance and diagnostic efforts on the known gyrB hotspots, particularly D429, K450, and S467 [2] [5].
  • Assess Resistance Stability: Be aware that resistance may emerge through a multi-step process. A strain with a pre-existing GyrB S467N mutation is predisposed to rapidly acquiring a second-site mutation (like D429N), leading to high-level resistance during sub-optimal treatment [3].
  • Consider Broader Ecology: The potential for resistance to be acquired from the commensal Neisseria reservoir underscores the need for ongoing genomic surveillance that extends beyond N. gonorrhoeae [4].

References

Understanding Zoliflodacin and Potential Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the drug's profile and the primary resistance mechanisms under investigation.

Table 1: Zoliflodacin Profile

Feature Description
Drug Class First-in-class spiropyrimidinetrione antibiotic [1]
Mechanism of Action Inhibits bacterial DNA replication by targeting the GyrB subunit of DNA gyrase (Topoisomerase IIA); no cross-resistance with other antibiotic classes [1] [2]
Administration Single-dose, oral therapy for uncomplicated gonorrhoea [1]
Clinical Status Phase III trial completed; under regulatory review by FDA (PDUFA date: Dec 2025) [1]
Efficacy (Phase III) Microbiological cure rates: 90.9% (urogenital), 79.2% (pharyngeal), 87.3% (rectal) [1]

Table 2: Investigated Resistance Mechanisms in *N. gonorrhoeae*

Mechanism Key Mutations (in gyrB) Evidence Level & Notes
Spontaneous Mutation D429N, K450T, S467N [3] Selected in vitro; associated with 8 to 64-fold MIC increases [3].
Novel Mutations M464R, T472P [3] Selected in vitro in commensal Neisseria; located in the QRDR [3].
Transformation from Commensal *Neisseria* Uptake of mutated gyrB from species like N. mucosa and N. subflava [3] Demonstrated in vitro; considered a potential pathway for clinical resistance emergence [3].

The following diagram illustrates the primary hypothesized pathway for the emergence and detection of this compound resistance.

Start Start: Suspected Treatment Failure Step1 Confirm Re-infection Excluded Start->Step1 Step2 Obtain isolate for AST and WGS Step1->Step2 Step3 Perform Culture & AST Step2->Step3 Step4 Conduct Whole Genome Sequencing (WGS) Step2->Step4 Step5 Analyze gyrB for known mutations (e.g., D429N, S467N) Step3->Step5 If MIC elevated Step4->Step5 Step6 Report to Public Health Authorities (e.g., CDC, WHO) Step5->Step6 Step7 Consult Infectious Disease Expert Step6->Step7 Step8 Consider Alternative Regimens Step7->Step8

Experimental Protocols for Resistance Monitoring

For researchers monitoring resistance, here are the core methodologies cited in recent literature.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

This is the foundational protocol for assessing susceptibility.

  • Method Reference: CLSI methodology [3].
  • Medium: Gonococcal Base (GCB) agar supplemented with 1% IsoVitaleX [3].
  • Inoculum: Approximately 10⁴ colony-forming units (CFU) [3].
  • Antiotic Range: Two-fold serial dilutions (e.g., 0.015 to 16 µg/mL) [3].
  • Incubation: 24 hours at 36°C in 5% CO₂ with high humidity [3].
  • Controls: Always include WHO gonococcal reference strains (F, P, X, etc.) for quality control [3].
Protocol 2: In-vitro Serial Passage for Resistance Induction

This protocol is used to study the potential for resistance development under selective pressure.

  • Objective: To induce and select for mutants with decreased susceptibility [3].
  • Procedure:
    • Inoculate bacteria onto GCB agar containing a low concentration of this compound (e.g., 0.015 mg/L).
    • After visible growth, inoculate colonies from this plate onto a new plate with a two-fold higher antibiotic concentration.
    • Repeat this process for each strain until no visible growth is observed or a target concentration (e.g., 16 µg/mL) is reached [3].
  • Storage: Cultures from each passage should be stored in skim milk with glycerol at -80°C for subsequent analysis [3].
Protocol 3: Dynamic Hollow-Fiber Infection Model (HFIM)

This advanced model more accurately simulates human pharmacokinetics and pharmacodynamics (PK/PD).

  • Objective: To evaluate the efficacy of combination therapies and suppression of resistance in a dynamic environment [2].
  • Application Example:
    • Simulate a single oral dose of this compound (0.5–4 g) in combination with a 7-day regimen of doxycycline (100 mg twice daily).
    • Monitor bacterial killing and emergence of resistant populations over 7 days [2].
  • Key Finding: Combination therapy with doxycycline was slightly more effective than this compound monotherapy in eradicating N. gonorrhoeae and suppressed the emergence of resistance, particularly at this compound doses of 2g and above [2].

Management & Stewardship Strategies

While clinical failure data is absent, expert discussions and guidelines for managing resistant gonorrhea provide a framework.

Table 3: Strategies for Managing Suspected Resistance

Scenario Recommended Action Rationale & Considerations

| Suspected Treatment Failure | 1. Report to local public health authorities within 24h. 2. Consult an infectious disease/STI expert. 3. Obtain isolate for culture & AST. 4. Consider alternative regimens [4]. | Confirmed failure is defined as persistent infection after treatment where re-infection is excluded. A positive NAAT or culture 2–3 weeks post-treatment is indicative [4]. | | Current Alternative Regimens | Gentamicin (240 mg IM) + Azithromycin (2 g PO) Ertapenem (1 g IM/IV for 3 days) Spectinomycin (2 g IM) + Azithromycin (2 g PO) [4] | Note: Gentamicin and spectinomycin have poor efficacy for pharyngeal infections, the site of most documented ceftriaxone failures [4]. | | Future this compound Stewardship | Potential use as second-line therapy for confirmed treatment failures, or as first-line in regions with high (e.g., ≥5%) ceftriaxone resistance [5]. | This requires enhanced AMR surveillance and, ideally, the availability of rapid point-of-care tests to guide therapy [5]. |

Key Takeaways for Researchers

  • No Clinical Failures Yet: As of the latest data, there are no verified reports of this compound treatment failure in clinical settings [6]. All resistance mechanisms discussed are currently based on in-vitro and modeling studies.
  • Focus on the Pharynx: The pharynx is a critical site for both treatment failure and the emergence of AMR, due to pharmacokinetic challenges and genetic exchange with commensal bacteria [4] [7].
  • Proactive Surveillance is Key: The establishment of MIC breakpoints, molecular tests for gyrB mutations, and maintaining global culture capacity are essential for monitoring this compound susceptibility post-introduction [5].

References

FAQs on GyrB Substitutions and Zoliflodacin Resistance

Author: Smolecule Technical Support Team. Date: February 2026

1. What is the clinical significance of the GyrB S467N and D429N substitutions? The GyrB S467N and D429N substitutions are critical determinants of resistance to the first-in-class spiropyrimidinetrione antibiotic, zoliflodacin [1] [2].

  • S467N as a Stepping-Stone Mutation: The S467N substitution alone does not typically confer high-level resistance but acts as a predisposing mutation. Strains with S467N have elevated wild-type MICs (e.g., 0.25 mg/L) and are significantly predisposed to acquiring a second mutation, such as D429N, which results in full clinical resistance [1] [2].
  • D429N as a High-Level Resistance Mutation: The D429N substitution is a primary resistance mutation. When it occurs in a strain already harboring S467N, it leads to a high this compound MIC (e.g., 2 mg/L). Strains with this double mutation (S467N + D429N) are not eradicated by any this compound dose regimens tested in dynamic HFIM studies [1] [2].
  • Prevalence: These mutations are currently rare in clinical isolates. Surveillance from 2014-2018 in Nanjing, China, identified S467N in only 1 of 143 isolates with higher MICs, and no D429N mutations were found [3]. A 2024 study confirms this compound continues to have high susceptibility in global surveillance [4].

2. How do these mutations relate to resistance against other antibiotic classes? It is crucial to distinguish the resistance mechanisms for different antibiotic classes that target DNA gyrase.

  • This compound (Spiropyrimidinetrione): Resistance is primarily linked to mutations in gyrB at codons D429, K450, and S467 [1] [5] [2].
  • Fluoroquinolones (e.g., Ciprofloxacin): Resistance in N. gonorrhoeae is primarily caused by mutations in the gyrA gene and, to a lesser extent, parC [3]. While both drug classes target gyrase, the specific resistance-determining regions are distinct.
  • Coumarins (e.g., Novobiocin): In other bacteria like Staphylococcus aureus, coumarin resistance is also linked to gyrB mutations, but at different amino acid positions (e.g., D89, S128) [6]. This highlights that different inhibitors binding to the GyrB subunit select for different resistance mutations.

3. What methodologies are used to study these resistance mechanisms? Research on this compound resistance employs both phenotypic and genotypic methods, with advanced models to simulate human treatment.

  • Antimicrobial Susceptibility Testing (AST): The cornerstone for phenotypically confirming resistance. MICs are determined using agar or broth dilution methods [1] [3] [2].
  • Genetic Sequencing: The QRDR of the gyrB gene is amplified via PCR and sequenced to identify mutations at D429, K450, S467, and other novel positions [3] [5].
  • Dynamic Hollow Fiber Infection Model (HFIM): This system simulates human pharmacokinetics in vitro. It is vital for understanding how different drug doses kill bacteria and, crucially, how they suppress or select for resistant sub-populations over time [1] [2].
  • Serial Passage Experiments: Used to induce resistance in the laboratory by exposing bacteria (including commensal Neisseria) to increasing concentrations of this compound, followed by sequencing of resistant mutants [5].
  • Transformation Experiments: Confirm the causal role of a mutation by introducing genomic DNA or specific amplicons from a resistant strain into a susceptible strain and demonstrating an associated MIC increase [5].

Experimental Protocols & Data

Pharmacodynamic Data from Key HFIM Studies The table below summarizes quantitative findings on how this compound dosing affects strains with different GyrB mutations [1] [2].

Bacterial Strain GyrB Substitution(s) This compound MIC (mg/L) Simulated Single Oral Dose Outcome in HFIM
SE600/18 S467N 0.25 0.5 g, 1 g, 2 g Treatment failure; selection of resistant mutants (D429N)
SE600/18 S467N 0.25 3 g, 4 g Successful eradication; no growth recovered
SE600/18-D429N S467N + D429N 2.0 2 g, 3 g, 4 g, 6 g Treatment failure; strain not eradicated
SE600/18-D429N S467N + D429N 2.0 4 g, 6 g, 8 g (q12h, fractionated) Treatment failure; strain not eradicated

Workflow: From Susceptibility Testing to Resistance Confirmation The following diagram outlines a logical pathway for investigating and confirming this compound resistance in a laboratory setting.

Start Start: Isolate N. gonorrhoeae AST Phenotypic AST: Determine this compound MIC Start->AST InterpretMIC Interpret MIC Result AST->InterpretMIC Susceptible MIC ≤ 0.125 mg/L (Susceptible) InterpretMIC->Susceptible Low MIC ElevatedMIC MIC ≥ 0.25 mg/L (Elevated/Resistant) InterpretMIC->ElevatedMIC High MIC Report Report susceptible strain Susceptible->Report Sequence Genotypic Analysis: Sequence gyrB QRDR ElevatedMIC->Sequence DetectMut Detect Mutation? (e.g., D429N, S467N) Sequence->DetectMut Confirm Confirm Mechanism: Transformation Experiment DetectMut->Confirm Yes FinalReport Final Report: Confirmed this compound Resistance DetectMut->FinalReport No? Investigate other mechanisms (e.g., efflux) Confirm->FinalReport

Troubleshooting Guide

  • Unexpected Susceptibility Result with a Known Mutation: The fitness cost of the resistance mutation might be a factor. The SE600/18-D429N double mutant was shown to be "substantially less fit" than its parent strain [1] [2]. In a mixed population or without antibiotic pressure, the more fit susceptible strain may outcompete the resistant one, potentially leading to a misleading phenotypic result.
  • No gyrB Mutation Found in a Resistant Isolate: While gyrB mutations are the primary mechanism, investigate alternative pathways. Overexpression of the MtrC-MtrD-MtrE efflux pump has been shown to further increase this compound MICs [1] [2]. Examine the genetic regulation of this efflux pump (e.g., mutations in the mtrR repressor).
  • Inducing Resistance in the Lab: If you are attempting to generate resistant mutants via serial passage and encountering difficulty, consider using a strain that already carries the S467N substitution as a starting point, as this first-step mutation predisposes the bacterium to rapidly acquire high-level resistance with a second mutation like D429N [1].

References

suppressing Zoliflodacin resistance hollow fiber infection model

Author: Smolecule Technical Support Team. Date: February 2026

HFIM Guide: Suppressing Zoliflodacin Resistance

Here are the answers to common experimental questions, based on current research.

  • Q1: What is the primary goal of using HFIM to study this compound? The primary goal is to dynamically simulate human pharmacokinetics to identify the optimal single oral dose of this compound that achieves both effective eradication of Neisseria gonorrhoeae and suppression of resistance emergence. This helps bridge the gap between static in vitro studies and clinical trials [1] [2].

  • Q2: Which bacterial strains are critical for these resistance suppression studies? It is crucial to use a panel of strains with varying resistance backgrounds and genetic predispositions. Key reference strains include [1] [2]:

    • WHO F: A strain susceptible to all relevant antimicrobials.
    • WHO X: An extensively drug-resistant (XDR) strain, including resistance to ceftriaxone.
    • SE600/18: A this compound-susceptible strain with a pre-existing GyrB S467N substitution, which predisposes it to developing further resistance [1].
  • Q3: What are the key this compound dosing findings from HFIM studies? HFIM dose-range experiments have identified that a single dose of 2-4 grams is effective for eradication and resistance suppression, while lower doses often fail [1] [2]. The table below summarizes the outcomes for a 4g single dose against different strains, including in combination with doxycycline.

Gonococcal Strain This compound MIC (mg/L) 4g this compound Monotherapy Outcome (7-day) 4g this compound + Doxycycline Outcome (7-day)
WHO F 0.125 [2] Eradicated [2] Eradicated [1]
WHO X 0.125 [2] Eradicated [2] Eradicated [1]
SE600/18 0.25 [1] Information missing Eradicated [1]
  • Q4: How does combination with Doxycycline impact resistance? Combining this compound with doxycycline (100 mg twice daily for 7 days) can enhance bacterial killing and improve resistance suppression compared to this compound monotherapy. For example, a 2g single dose of this compound combined with doxycycline eradicated both the WHO X and SE600/18 strains without selecting for resistant populations. However, suboptimal doses (0.5-1g) in combination can still select for mutants (e.g., GyrB D429N and T472P), though these mutants often have impaired biofitness [1].

  • Q5: Which resistance mutations are typically selected in HFIM experiments? When regimens fail, the selected mutants often have mutations in the GyrB subunit of DNA gyrase, which is this compound's target. Commonly observed mutations include D429N, K450N, and the novel T472P. The MICs of this compound for these mutants can increase significantly (e.g., from 0.25 mg/L to 4-8 mg/L) [1] [2].

Detailed Experimental Protocol: HFIM Dose-Ranging Study

Below is a generalized methodology for conducting an HFIM dose-ranging study for this compound, synthesized from the cited research [1] [2].

1. Bacterial Strain Preparation

  • Revive and culture the target N. gonorrhoeae strains (e.g., WHO F, WHO X) on appropriate agar (e.g., GC Medium Base with 1% IsoVitalex).
  • Determine the baseline MIC for this compound for each strain using a reference method like agar dilution.

2. HFIM System Setup

  • Use a hollow fiber system (e.g., FiberCell Systems) with cartridges that allow for dynamic drug exposure.
  • The system is filled with a suitable broth medium, such as modified Fastidious Broth (mFB).
  • Inoculate the system with a standardized bacterial suspension (e.g., ~10⁶ CFU/mL).

3. Pharmacokinetic Simulation

  • Program the HFIM system to simulate the human plasma concentration-time profile for this compound.
  • This involves administering a "dose" into the central reservoir and using peristaltic pumps to circulate the medium, mimicking a single oral dose of 0.5g, 1g, 2g, 3g, 4g, or 8g over a 7-day experiment.

4. Sample Collection and Analysis

  • Take regular samples (e.g., at 0, 4, 8, 24, 48, 96, 144, and 168 hours) from the system.
  • Quantitative Culture: Serially dilute samples and plate them to determine the bacterial density (CFU/mL).
  • Resistance Screening: Plate samples onto agar containing a supra-MIC of this compound (e.g., 3-4x MIC) to monitor for the emergence of resistant subpopulations.
  • Population Analysis Profile (PAP): At the end of the experiment, subject the bacterial population to PAP to fully characterize any resistance.

5. Data Analysis

  • Plot time-kill curves based on the CFU/mL data.
  • Identify the this compound exposure (AUC/MIC) associated with effective killing and resistance suppression.

Experimental Workflow & Resistance Pathways

The following diagram illustrates the logical workflow of an HFIM experiment and the potential resistance pathways that are investigated.

HFIM_Workflow HFIM Experimental Workflow & Resistance cluster_setup Experimental Setup Phase cluster_monitoring Monitoring & Analysis Phase cluster_outcomes Resistance Analysis & Outcomes StrainSelect Select N. gonorrhoeae Strains DetermineMIC Determine Baseline MIC StrainSelect->DetermineMIC HFIMInoculate Inoculate HFIM System DetermineMIC->HFIMInoculate SimulatePK Simulate this compound PK (Single Oral Dose: 0.5-8g) HFIMInoculate->SimulatePK Sample Collect Samples Over 7 Days SimulatePK->Sample Initiate Culture Quantitative Culture (Time-Kill Curve) Sample->Culture Screen Screen for Resistance (Supra-MIC Plating) Sample->Screen PAP Population Analysis Profile (PAP) Culture->PAP Screen->PAP Sequence Sequence GyrB Target PAP->Sequence Mutations Identify Resistance Mutations Sequence->Mutations Mutations->StrainSelect Informs Future Strain Selection GyrB_D429N GyrB D429N Mutations->GyrB_D429N GyrB_K450N GyrB K450N Mutations->GyrB_K450N GyrB_T472P GyrB T472P Mutations->GyrB_T472P

Key Experimental Considerations

To ensure successful experiments, keep these points in mind:

  • Strain Selection is Critical: Including a strain with a pre-existing GyrB mutation (like SE600/18) is vital for properly challenging the drug's ability to suppress resistance [1].
  • Doxycycline Combination Context: If your research question involves co-infections or post-exposure prophylaxis, designing studies that include doxycycline combination therapy is highly relevant. The evidence suggests it can be slightly more effective than this compound monotherapy [1].
  • Simulate Human PK/PD: The power of the HFIM lies in its ability to mimic human drug concentrations over time. Ensure your PK profiles are based on available human pharmacokinetic data for this compound to generate clinically relevant results [2].

References

Zoliflodacin suboptimal dose resistance selection

Author: Smolecule Technical Support Team. Date: February 2026

Known Zoliflodacin Resistance Mutations

Amino Acid Substitution in GyrB Resulting MIC (µg/mL) Notes / Context
D429N [1] [2] ≥ 4 [1] A primary, well-characterized mutation leading to high-level resistance; also reported as D429N in other nomenclature [2].
S467N [1] Information Missing A primary, well-characterized mutation leading to high-level resistance.
K450T [2] Information Missing A primary, well-characterized mutation leading to high-level resistance.
M464R [1] Information Missing A novel mutation identified during in vitro serial passage.
T472P [1] Information Missing A novel mutation identified during in vitro serial passage.
Mutations at positions 28/29 [1] 2 Located outside the Quinolone Resistance-Determining Region (QRDR); associated with low-level resistance.

Experimental Protocols for Resistance Studies

Here are detailed methodologies for key experiments used to study this compound resistance.

Serial Passage for In Vitro Resistance Induction

This protocol is used to simulate the selection of resistant mutants under antibiotic pressure [1].

G A Inoculate wild-type susceptible isolates on GCB agar plate containing 0.015 µg/mL this compound B Incubate at 36°C in 5% CO2 until visible growth is attained A->B C Subculture colonies onto a new GCB plate with 2x this compound concentration (e.g., 0.03 µg/mL) B->C C->C Repeat Loop D Repeat subculturing process for up to 48 hours or until growth ceases on 16 µg/mL plate C->D E Sequence final passaged strains and baseline strains for comparison and mutation identification D->E

Key Steps:

  • Strains: Wild-type susceptible isolates of N. gonorrhoeae or commensal Neisseria species [1].
  • Media: Gonococcal Base (GCB) agar supplemented with 1% IsoVitaleX [1].
  • Process: Visually inspect for growth at each passage. Transfer colonies from the plate with the highest concentration showing growth to a new plate with a twofold higher drug concentration [1].
  • Endpoint: The experiment continues until no growth is observed or a maximum concentration (e.g., 16 µg/mL) is reached [1].
  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) of the passaged strains and perform Whole Genome Sequencing to identify mutations [1].
Hollow Fiber Infection Model (HFIM) for Pharmacodynamics

The HFIM simulates human antibiotic pharmacokinetics to study bacterial killing and resistance emergence over time [2].

G A Inoculate N. gonorrhoeae strains (e.g., WHO F, WHO X) into Hollow Fiber Infection Model (HFIM) B Simulate human PK profiles of This compound single oral doses (e.g., 0.5 g, 1 g, 2 g, 3 g, 4 g, 8 g) A->B C Monitor bacterial load and resistance emergence over 7 days B->C D Plate samples onto drug-containing agar to screen for resistant mutants C->D E Determine MIC of recovered populations and sequence to identify resistance mutations D->E

Key Steps:

  • System Setup: Use a dynamic HFIM with cellulosic cartridges and modified fastidious broth (mFB) as the medium [2].
  • Strains: Include diverse strains, such as drug-susceptible (WHO F) and extensively drug-resistant (WHO X) reference strains [2].
  • Dosing Simulations: Model human pharmacokinetics for various single-dose regimens [2].
  • Monitoring: Sample the system regularly to quantify total bacterial population and any resistant subpopulations. Resistant mutants are screened by plating onto this compound-containing agar [2].
  • Analysis: Determine the MIC of recovered colonies and perform sequencing to confirm resistance mechanisms [2].
Transformation Assay for Horizontal Gene Transfer

This protocol assesses whether resistance can be transferred from a resistant donor to a susceptible recipient via natural transformation [1].

Key Steps:

  • DNA Preparation:
    • Extract and purify genomic DNA from laboratory-evolved this compound-resistant donor strains using a kit method [1].
    • Alternatively, amplify specific resistance-conferring gyrB fragments via PCR [1].
    • Fragment the genomic DNA via ultrasonication to a suitable size for transformation [1].
  • Transformation:
    • Expose competent, susceptible N. gonorrhoeae cells (recipient strain) to the donor DNA or amplicon [1].
    • Include a negative control with no DNA.
  • Selection and Analysis:
    • Plate the transformation mixture onto this compound-containing agar to select for successful transformants [1].
    • Determine the MIC of the transformants and sequence their gyrB gene to confirm the uptake of the specific mutation [1].

Troubleshooting Guide & FAQs

Q1: Our in vitro serial passage is not inducing resistance. What could be wrong?

  • Check the inoculum size. Ensure you are using approximately 10⁴ colony-forming units per passage to provide a sufficient genetic pool for mutant selection [1].
  • Verify drug concentration preparation. Accurately prepare serial two-fold dilutions of this compound in the agar plates. Confirm the stability of the drug in the media under your incubation conditions.
  • Extend the passage duration. While mutants can appear quickly, some studies passage strains for up to 10 days to observe significant MIC increases [1].

Q2: What is the critical dosing threshold to prevent resistance in pharmacodynamic models?

  • Single doses of 2 grams or higher are critical. HFIM studies show that single 0.5 g and 1 g doses often lead to regrowth and select for resistant mutants, while single doses of 2 g, 3 g, and 4 g successfully eradicate the population and suppress resistance [2]. Fractionated regimens (e.g., 1 g/day given as divided doses) also fail to eradicate the infection and select for resistance [2].

Q3: Can this compound resistance emerge indirectly?

  • Yes, via horizontal gene transfer. In vitro studies confirm that commensal Neisseria species (e.g., N. subflava, N. mucosa) can develop gyrB mutations under this compound pressure. This resistant DNA can then be naturally transformed into N. gonorrhoeae, conferring decreased susceptibility [1]. This is a potential pathway for clinical resistance emergence.

References

overcoming efflux pump mediated Zoliflodacin resistance

Author: Smolecule Technical Support Team. Date: February 2026

Zoliflodacin and Efflux Pumps: Current Knowledge

The following table summarizes the key findings from recent studies regarding efflux pump involvement in this compound resistance.

Aspect Key Findings Reference / Strain Context
Involvement of Efflux Pumps The MtrCDE efflux pump can increase MICs of this compound. Neisseria gonorrhoeae [1]
AdeIJK (RND pump) overexpression is a known resistance mechanism for other antibiotics in A. baumannii. Acinetobacter baumannii (for context on RND pumps) [2]
Primary Resistance Mechanism Amino acid substitutions in GyrB (D429, K450, S467) are the dominant and most significant mechanism of reduced susceptibility and resistance. Clinical and in-vitro selected mutants [1]
Susceptibility Data This compound shows lower non-susceptibility rates (39.5%) compared to fluoroquinolones (65.3%-83.7%) in clinical isolates. 147 clinical isolates of N. gonorrhoeae [3]

Technical Support Guide

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance I should investigate first? You should first sequence the quinolone resistance-determining region (QRDR) of the gyrB gene. Mutations at amino acid positions D429 and K450 are strongly linked to high-level this compound resistance in laboratory studies. Another mutation, S467N, does not confer high-level resistance on its own but predisposes the strain to develop further resistance (e.g., D429N) [1].

Q2: How can I confirm if an efflux pump is contributing to reduced this compound susceptibility in my bacterial isolates? You can perform a resistance reversal assay using an Efflux Pump Inhibitor (EPI). A significant decrease (e.g., a 4-fold or greater reduction) in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of a known EPI is strong evidence of efflux pump activity. Note that no EPIs are currently approved for clinical use, but they are valuable research tools [4] [2].

Q3: Are there specific bacterial strains that are pre-disposed to developing this compound resistance? Yes, strains harboring the GyrB S467N substitution appear to be at higher risk. Research in a Hollow Fiber Infection Model (HFIM) showed that a strain with this mutation readily selected for a second-site mutation (D429N) upon this compound treatment, leading to clinical resistance. Strains with wild-type GyrB showed a lower propensity for resistance development [1].

Experimental Protocols

Protocol 1: Differentiating Target Mutation from Efflux-Mediated Resistance

This workflow helps you determine the primary cause of resistance in your isolates.

G Start Start: Isolate with reduced This compound susceptibility Seq Sequence gyrB and gyrA genes Start->Seq CheckMut Check for known resistance mutations (e.g., GyrB D429N) Seq->CheckMut MutFound Mutation Found CheckMut->MutFound Yes NoMut No Mutation Found CheckMut->NoMut No ConcludeTarget Conclude: Primary mechanism is target site mutation MutFound->ConcludeTarget EPITest Perform EPI Assay NoMut->EPITest MICDrop Significant MIC drop with EPI? EPITest->MICDrop ConcludeEfflux Conclude: Efflux pump activity is a contributing mechanism MICDrop->ConcludeEfflux Yes InvestigateOther Investigate other resistance mechanisms (e.g., permeability) MICDrop->InvestigateOther No

Protocol 2: Efflux Pump Inhibitor (EPI) Assay

This protocol details how to test for efflux pump involvement.

  • 1. Bacterial Strains: Test your clinical isolate alongside appropriate control strains (e.g., a wild-type susceptible strain and a known efflux pump-overexpressing strain, if available).
  • 2. Preparation of Plates:
    • Prepare a series of Mueller-Hinton agar plates with doubling dilutions of this compound.
    • Prepare a duplicate set of plates containing the same this compound concentrations plus a sub-inhibitory concentration of an EPI (e.g., Phe-Arg-β-naphthylamide (PAβN) at 10-50 mg/L, or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) at 0.5-5 mg/L). The optimal concentration must be determined empirically and should not inhibit growth on its own.
  • 3. Inoculation and Incubation:
    • Using a standardized inoculum (~10^4 CFU/spot), spot the bacterial strains onto both sets of plates.
    • Incubate the plates at 35±2°C for 16-20 hours.
  • 4. Interpretation:
    • Determine the MIC for each strain on plates with and without the EPI.
    • A four-fold or greater decrease in the MIC in the presence of the EPI is considered a positive result, indicating efflux pump involvement [4].

Research Gaps and Future Directions

The search results indicate that the role of efflux pumps in this compound resistance is not yet fully characterized. Most studies focus on target-site mutations. Your research can contribute significantly by:

  • Systematically profiling efflux pump expression in this compound-resistant clinical isolates.
  • Identifying and testing novel Efflux Pump Inhibitors (EPIs) that could be co-administered with this compound to prolong its clinical lifespan, similar to strategies being explored for β-lactam antibiotics [5].
  • Utilizing advanced models like the Hollow Fiber Infection Model (HFIM) to study the dynamics and prevention of resistance emergence in a simulated human dosing environment [1].

References

optimizing Zoliflodacin dosing to prevent resistance

Author: Smolecule Technical Support Team. Date: February 2026

Zoliflodacin Dosing & Resistance Outcomes

Strain Profile This compound Dose (Single Oral) Experimental Outcome (Eradication & Resistance Suppression) Key Findings & Notes
Wild-type & most clinical strains [1] 0.5 g / 1 g Failed; did not eradicate infection and selected for resistant mutants. Suboptimal doses are a risk for resistance development.
≥ 2 g Successful; achieved eradication with no resistance observed. Considered the minimum effective dose for susceptible strains [1].
Strains with pre-existing GyrB S467N mutation (predisposed to resistance) [2] 2 g Failed; did not eradicate and selected for resistant mutants (e.g., with additional D429N mutation). Strains with this mutation are rare but require higher dosing [2].
≥ 3 g Successful; achieved eradication of the predisposed strain. A 3 g dose is recommended to cover these higher-risk strains [2].
Combination with Doxycycline (for gonorrhea/chlamydia co-infection) [3] 0.5 g + Doxycycline Partially Effective; eradicated some strains but selected for resistant mutants at this low this compound dose. Slightly more effective than this compound 0.5 g monotherapy.
2 g + Doxycycline Successful; eradicated tested strains (including WHO X) with no resistance. Combination therapy may enhance efficacy and provide a larger resistance barrier for complex cases [3].

Experimental Protocols for Resistance Monitoring

To generate the data in the table, researchers used advanced pharmacodynamic models. Here are the core methodologies for monitoring resistance emergence.

Hollow Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that mimics human antibiotic pharmacokinetics to study bacterial killing and resistance emergence over time [1].

  • Key Steps:
    • Bacterial Strains: Use well-characterized reference strains (e.g., WHO F, WHO X) or clinically isolated strains with relevant genetic backgrounds [1] [2].
    • PK Simulation: The system continuously infuses fresh media and removes spent media from a central reservoir containing bacteria, simulating the rise and fall of antibiotic levels in the human body after a single oral dose [1].
    • Dosing Regimens: Simulate a range of single oral doses (e.g., 0.5 g to 8 g) to identify the minimal dose required for eradication [1] [2].
    • Sampling & Analysis: Sample the bacterial culture regularly over 7 days to:
      • Quantify total bacterial load.
      • Plate samples onto antibiotic-containing agar to enumerate any resistant subpopulations.
    • Genetic Analysis: Sequence the genomes of any colonies that grow on antibiotic plates to identify the specific resistance mutations (e.g., in the gyrB gene) [1] [2].

This workflow for the Hollow Fiber Infection Model can be visualized as follows:

start Start HFIM Experiment strain Select & Inoculate N. gonorrhoeae Strains start->strain pk Simulate Human PK of This compound Single Dose strain->pk sample Sample Culture over 7 Days pk->sample plate Plate onto Agar With & Without Antibiotic sample->plate analyze Analyze Bacterial Kill & Resistant Subpopulations plate->analyze sequence Sequence Resistant Colonies (e.g., gyrB gene) analyze->sequence end Determine Optimal Dose for Eradication & Resistance Suppression sequence->end

In-vitro Serial Passage & Transformation Studies

This methodology investigates the potential for resistance to be acquired from other bacterial species [4].

  • Key Steps:
    • Induction of Resistance: Serially passage commensal Neisseria species on agar plates with increasing sub-inhibitory concentrations of this compound for up to 48 hours to select for resistant mutants [4].
    • MIC Determination: Measure the Minimum Inhibitory Concentration (MIC) of the passaged strains and compare them to their baseline to confirm decreased susceptibility [4].
    • Genetic Identification: Sequence the genomes of the resistant mutants to identify the resistance-conferring mutations [4].
    • Transformation Experiments: Extract genomic DNA or specific gene amplicons (e.g., gyrB) from the resistant commensal strains and expose susceptible N. gonorrhoeae to this DNA to see if it can uptake the resistance genes naturally [4].

Key Resistance Mechanisms & Management Tips

Understanding how resistance arises is crucial for troubleshooting experiments.

  • Primary Mechanism: Resistance is primarily linked to specific mutations in the gyrB gene, particularly at amino acid positions D429N and K450T/R [5] [1] [2]. The S467N mutation is a concerning first-step mutation that predisposes strains to develop high-level resistance with a second mutation [2].
  • Resistance Pathway: While rare in clinical N. gonorrhoeae, resistance mutations can be induced in vitro in commensal Neisseria species and subsequently transferred to N. gonorrhoeae via natural transformation, representing a potential future resistance pathway [4].
  • Fitness Cost: Many laboratory-selected this compound-resistant mutants (e.g., those with D429N) show an impaired biofitness, meaning they grow less efficiently than wild-type strains, which may naturally limit their spread [3] [2].

References

Zoliflodacin combination therapy resistance suppression

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Zoliflodacin Combination Therapy

Here are answers to some anticipated frequently asked questions, based on recent studies.

Q: Why is combination therapy for this compound being investigated? A: The primary reason is to suppress the emergence of resistance. While this compound has a low propensity for resistance on its own, combining it with another antimicrobial agent can further reduce the frequency of resistant mutant selection [1] [2]. Additionally, since gonorrhea and chlamydia co-infections are common, this compound is likely to be administered with anti-chlamydial agents like doxycycline in clinical practice [1].

Q: Does doxycycline inhibit this compound's activity? A: This depends on the experimental model. Early static in vitro models (like 6-hour time-kill curves) suggested that doxycycline could decrease the kill rate of this compound [1] [2]. However, more sophisticated dynamic hollow-fiber infection model (HFIM) studies, which better simulate human infection and pharmacokinetics, found that the combination was slightly more effective than this compound monotherapy both in killing N. gonorrhoeae and in suppressing resistance emergence [1] [3].

Q: What are the known resistance mechanisms for this compound? A: Resistance is primarily mediated by mutations in the gene encoding the DNA gyrase subunit B (gyrB). The most common substitutions identified in laboratory studies include D429N, K450T/N, and S467N [2] [4]. A novel mutation, T472P, has also been associated with resistance emerging under suboptimal dosing in combination therapy [1].

Experimental Data & Protocols

The table below summarizes key quantitative findings from two critical studies on this compound combinations.

Combination / Study Focus Experimental Model Key Findings on Resistance Suppression Citation
This compound + Doxycycline Dynamic Hollow-Fiber Infection Model (HFIM) Combination therapy was slightly more effective than monotherapy. A 2g single dose of this compound with doxycycline eradicated strains and suppressed resistant populations for 7 days. [1] [3]
This compound + 6 other antimicrobials Checkerboard Assays & Time-Kill Curves All combinations showed low frequency of this compound-resistance mutations. The frequency was further reduced in combinations compared to this compound alone. [2]
Resistance Evolution in Commensal Neisseria Serial Passage & In-vitro Transformation This compound resistance can be induced in commensal Neisseria spp. and this resistance can be transferred to N. gonorrhoeae via transformation, highlighting a potential pathway for clinical resistance. [4]

Methodology Overview

Here are the core methodologies used in the cited research, which can serve as a starting point for your own experimental protocols.

  • Checkerboard Assays: This technique is used to determine the interaction between two drugs. Briefly, a two-dimensional dilution series of the two antimicrobials is prepared in a microtiter plate. The plate is inoculated with a standardized bacterial suspension, and the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined after incubation. The Fractional Inhibitory Concentration Index (FICI) is then calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic [2].
  • Time-Kill Curve Analysis: This method assesses the bactericidal activity of an antimicrobial over time. A bacterial culture is exposed to the antimicrobial agent(s) at predetermined concentrations (e.g., 1x MIC, 4x MIC). Samples are withdrawn at set intervals (e.g., 0, 6, 24 hours), serially diluted, and plated to quantify viable bacteria (CFU/mL). The resulting kill curves show the rate and extent of killing [2].
  • Hollow-Fiber Infection Model (HFIM): This dynamic system more accurately simulates human pharmacokinetics in vitro. Bacteria are cultured in a cartridge of hollow fibers, and the antimicrobials are administered through the extracapillary space in a manner that mimics the rising and falling drug concentrations seen in the human body. This model is particularly valuable for studying the suppression of resistance over extended periods (e.g., 7 days) [1].
  • Serial Passage for Resistance Selection: To assess the potential for resistance development, bacteria are serially passaged on agar plates or in broth containing sub-inhibitory concentrations of an antimicrobial. The concentration of the drug is increased step-wise with each passage. The MIC is monitored throughout, and isolates from the final passage are sequenced to identify resistance-conferring mutations [4].

Research Workflow Diagram

The following diagram maps the logical relationship between key research questions and the experimental models used to answer them in the context of this compound combination therapy.

cluster_primary Primary In-Vitro Investigations cluster_resistance Resistance Studies Research Goal: Evaluate\nCombination Therapy Research Goal: Evaluate Combination Therapy Checkerboard Assay Checkerboard Assay Research Goal: Evaluate\nCombination Therapy->Checkerboard Assay Time-Kill Curve Analysis Time-Kill Curve Analysis Research Goal: Evaluate\nCombination Therapy->Time-Kill Curve Analysis Static & Dynamic (HFIM)\nModels Static & Dynamic (HFIM) Models Research Goal: Evaluate\nCombination Therapy->Static & Dynamic (HFIM)\nModels Frequency of Resistance Frequency of Resistance Research Goal: Evaluate\nCombination Therapy->Frequency of Resistance Serial Passage\nResistance Induction Serial Passage Resistance Induction Research Goal: Evaluate\nCombination Therapy->Serial Passage\nResistance Induction Transformation Studies Transformation Studies Research Goal: Evaluate\nCombination Therapy->Transformation Studies Resolves Discrepancies:\nStatic vs. Dynamic Models Resolves Discrepancies: Static vs. Dynamic Models Static & Dynamic (HFIM)\nModels->Resolves Discrepancies:\nStatic vs. Dynamic Models  Provides Context

References

Zoliflodacin resistant Neisseria gonorrhoeae laboratory selection

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Zoliflodacin Resistance

Here are answers to some frequently asked questions about this compound resistance:

  • What is the primary mechanism of this compound resistance? Resistance is primarily linked to single-point mutations in the gyrB subunit of DNA gyrase, specifically in the Quinolone Resistance-Determining Region (QRDR) [1]. The most characterized and significant mutations are D429N, K450T, and S467N [1] [2]. These mutations reduce the drug's ability to bind to its target.

  • Can this compound resistance be transferred from other bacteria? Yes, in vitro studies confirm that resistance can be transferred from commensal Neisseria species (e.g., N. mucosa, N. subflava) to N. gonorrhoeae via natural transformation [1]. This is a potential pathway for the emergence of clinical resistance.

  • What is the current global susceptibility of N. gonorrhoeae to this compound? Recent global surveillance (2021-2024) of 2,993 isolates from eight countries shows exceptionally high susceptibility. The modal MIC was 0.032 mg/L, and the MIC₉₀ (the concentration that inhibits 90% of isolates) was only 0.064 mg/L [2]. Only two isolates with elevated MICs (0.5 and 1 mg/L), both from Cambodia and harboring the GyrB D429N mutation, have been identified [2].

Experimental Protocols for Resistance Studies

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Selection of Resistance via Serial Passage

This method is used to induce decreased antibiotic susceptibility in bacterial strains under laboratory pressure [1].

  • 1. Preparation: Revive frozen isolates on Gonococcal Base (GCB) agar supplemented with 1% IsoVitaleX and sub-culture twice.
  • 2. Inoculation: Inoculate approximately 10⁴ colony-forming units (CFU) onto a GCB agar plate containing a low concentration of this compound (e.g., 0.015 mg/L).
  • 3. Incubation: Incubate at 36°C in a 5% CO₂ atmosphere with high humidity for 24 hours or until visible growth appears.
  • 4. Serial Passage: Select colonies from the plate with the highest drug concentration showing growth and inoculate them onto a fresh plate with a two-fold higher this compound concentration.
  • 5. Repetition: Repeat step 4 until no visible growth is observed on the highest concentration plate or until a target MIC (e.g., 16 mg/L) is reached.
  • 6. Storage and Analysis: Store the passaged cultures from each time point. Determine the MIC, and perform Whole Genome Sequencing (WGS) of the baseline and final passaged strains to identify resistance-conferring mutations.
Protocol 2: Inter-Species Transformation of Resistance Determinants

This protocol demonstrates the horizontal gene transfer of resistance genes from commensal Neisseria to N. gonorrhoeae [1].

  • 1. DNA Donor Preparation:
    • Source: Use laboratory-evolved, this compound-resistant commensal Neisseria strains (e.g., N. mucosa, N. subflava).
    • Extraction: Extract genomic DNA (gDNA) using a commercial kit (e.g., QIAamp DNA Mini Kit).
    • Fragmentation: Shear the purified gDNA into short fragments using ultrasonication. Verify fragment size using an agarose gel or TapeStation analysis.
    • Alternative: Alternatively, amplify a specific gyrB amplicon containing the resistance mutation via PCR.
  • 2. Recipient Preparation: Grow a susceptible N. gonorrhoeae recipient strain (e.g., WHO P) to log phase on GCB agar.
  • 3. Transformation:
    • Expose the recipient strain to the sheared gDNA or the purified gyrB amplicon from the donor in a transformation buffer.
    • Incubate the mixture to allow for natural genetic uptake.
  • 4. Selection and Verification:
    • Plate the transformation mixture on GCB agar containing a selective concentration of this compound (e.g., 2 mg/L).
    • Incubate and select for transformants that have acquired resistance.
    • Confirm resistance by determining the MIC of transformants and perform WGS to verify the uptake of the specific gyrB mutation from the donor DNA.

Quantitative Data on Susceptibility and Resistance

The tables below summarize key quantitative findings from recent studies.

Table 1: this compound Non-Susceptibility Rates in N. gonorrhoeae (2015-2022, Japan) This study of 147 isolates defined non-susceptibility as MIC ≥ 0.5 µg/mL (Intermediate) and used a reference MIC of ≥ 4 µg/mL for Resistant [3].

Drug Non-Susceptible Rate Resistant (R) Rate Intermediate (I) Rate Susceptible (S) Rate
This compound 39.5% (58/147) Not specified Not specified 60.5% (89/147)
Ciprofloxacin 80.3% (118/147) 71.4% (105/147) 8.8% (13/147) 19.7% (29/147)
Sitafloxacin 65.3% (96/147) Not specified Not specified 34.7% (51/147)
Ceftriaxone 0% (0/147) 0% (0/147) 0% (0/147) 100% (147/147)

Table 2: Global this compound MIC Distribution (2021-2024) Data from 2,993 isolates collected in eight countries across three WHO regions [2].

Parameter Value
Total Isolates 2,993
MIC Range 0.001 - 1 mg/L
Modal MIC 0.032 mg/L
MIC₅₀ 0.032 mg/L
MIC₉₀ 0.064 mg/L
Isolates with MIC ≥ 0.5 mg/L 2 (0.067%)

Experimental Workflow Diagrams

The following diagrams outline the logical workflows for the key experimental protocols.

serial_passage start Start with wild-type susceptible strain step1 Inoculate on agar with sub-MIC of this compound start->step1 step2 Incubate until growth step1->step2 step3 Select colonies from plate with highest [drug] step2->step3 step4 Passage onto new plate with 2x higher [drug] step3->step4 step5 Repeat serial passage until target MIC or no growth step4->step5 Repeat loop step6 Store evolved strains for MIC testing & WGS step5->step6

transformation donor Resistant Donor (Commensal Neisseria) dna_prep DNA Preparation: Extract & fragment gDNA OR amplify gyrB PCR product donor->dna_prep mixture Mix DNA and recipient cells for transformation dna_prep->mixture recipient Susceptible Recipient (N. gonorrhoeae) recipient->mixture selection Plate on selective agar containing this compound mixture->selection verification Select transformants & verify via MIC and WGS selection->verification

References

Zoliflodacin biofitness cost resistant mutants

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Zoliflodacin Resistance and Biofitness

  • What is the evidence for a fitness cost in this compound-resistant mutants? Research using dynamic Hollow-Fiber Infection Model (HFIM) has demonstrated that mutants with increased this compound Minimum Inhibitory Concentrations (MICs) exhibit impaired growth. For instance, the this compound-resistant mutant SE600/18-D429N (with a GyrB D429N substitution) was "substantially less fit" than its parent strain in an HFIM over 7 days [1]. Another study found that mutants with GyrB D429N and a novel GyrB T472P substitution also had "impaired biofitness" [2] [3].

  • Which specific mutations are linked to both resistance and fitness costs? The fitness cost appears to be linked to specific amino acid substitutions in the GyrB gene. The table below summarizes key mutations identified in in vitro studies.

Mutation Effect on this compound MIC Observed Fitness Cost
GyrB D429N (as a second-step mutation) [1] Increases MIC (e.g., from 0.25 mg/L to 2 mg/L) [1] Substantially impaired fitness [1]
GyrB T472P [2] [3] Increases MIC Impaired biofitness [2] [3]
GyrB S467N (as a first-step mutation) [1] Does not cause resistance (MIC = 0.25 mg/L) but predisposes to further resistance [1] Not reported to have a significant fitness cost on its own [1]
  • What is the recommended experimental model to study this? The dynamic Hollow-Fiber Infection Model (HFIM) is the most relevant and recommended method. It superiorly simulates human pharmacokinetics and pharmacodynamics (PK/PD) compared to static in vitro models, allowing for the observation of both bacterial killing and the emergence of resistant subpopulations over time [2] [1] [3].

Detailed HFIM Experimental Protocol

The following workflow outlines the key steps for assessing the fitness of this compound-resistant mutants using an HFIM, based on established methodologies [1].

cluster_prep 1. Pre-Experiment Preparation cluster_setup 2. HFIM System Setup cluster_run 3. Experiment Run & Monitoring A Select Bacterial Strains B Determine Baseline MICs A->B C Establish PK Profiles B->C D Inoculate Hollow-Fiber Cartridge C->D E Simulate this compound Dosing (Single oral dose: 0.5g - 4g) D->E F Run 7-Day Experiment E->F G Sample at Regular Intervals (Days 0, 1, 2, 3, 4, 5, 6, 7) F->G H Viable Bacterial Count (CFU/mL) on drug-free & selective media G->H subcluster_analysis 4. Post-Experiment Analysis I Profile Population Dynamics H->I J Characterize Resistant Mutants (PCR & sequencing of gyrB/parC/parE) H->J K Compare Growth Curves vs. parent strain & control arm I->K Determine Fitness Cost J->K Correlate with Mutations

Key Steps Explained:

  • Strain Selection: Use isogenic pairs of this compound-susceptible parent strains and their resistant mutants (e.g., SE600/18 and SE600/18-D429N) [1]. Include controls like N. gonorrhoeae ATCC 49226 [4].
  • MIC Determination: Confirm baseline MICs for all strains using the agar plate dilution method [4].
  • PK Simulation: The HFIM system uses calibrated pumps to simulate the concentration-time profile of a this compound single oral dose (e.g., 0.5g to 4g) in the central fiber cartridge [1] [3].
  • Sampling & Analysis:
    • Sample at predefined time points for 7 days.
    • Plate serial dilutions onto both drug-free and this compound-containing media to quantify total and resistant bacterial populations [1].
    • The fitness cost is determined by comparing the growth and recovery of the resistant mutant to the parent strain in the untreated control arm of the HFIM. Impaired fitness is indicated if the mutant fails to maintain a high bacterial density (e.g., ~10^10-10^11 CFU/mL) over time [1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No resistant subpopulations are selected during HFIM. The this compound dose is too high, causing complete eradication. Simulate sub-therapeutic doses (e.g., 0.5g or 1g) to create selective pressure for resistance [1].
Resistant mutants show no significant fitness defect. The specific mutation (e.g., GyrB S467N alone) may not carry a high cost. The cost might be conditional [1]. Test the mutant in a competitive growth experiment against the wild-type strain in the HFIM over multiple generations.
Inconsistent bacterial counts in HFIM samples. Biofilm formation in the hollow-fiber cartridge or sampling error. Ensure a high flow rate for the diluent to minimize biofilm and use rigorous, consistent sampling techniques [5] [6].

References

Zoliflodacin versus ceftriaxone azithromycin efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Trial Design Comparison

Feature Zoliflodacin Ceftriaxone + Azithromycin
Regimen Single 3g oral dose [1] [2] 500mg intramuscular ceftriaxone + 1g oral azithromycin [1] [2]
Mechanism of Action First-in-class spiropyrimidinetrione; inhibits bacterial DNA replication by targeting GyrB subunit of DNA gyrase [1] [3] Ceftriaxone: β-lactam antibiotic inhibits cell wall synthesis. Azithromycin: Macrolide antibiotic inhibits protein synthesis [4].
Urogenital Cure Rate (Micro-ITT) 90.9% [1] 96.2% [1]
Pharyngeal Cure Rate 79.2% [1] 78.6% [1]
Rectal Cure Rate 87.3% [1] 88.6% [1]
Activity vs. Resistant Strains High cure rates against ciprofloxacin-resistant N. gonorrhoeae [1] [2] Remains effective, but rising global resistance to both drugs is the rationale for developing new therapies [3].
Key Advantage Single-dose oral administration; novel mechanism with no known cross-resistance [1] [3] Established, widely available regimen [1].

Experimental Protocol from the Phase 3 Trial

The following details the methodology behind the key data cited above, providing context for the results.

  • Trial Design: The study was a global, Phase 3, randomized, controlled, open-label, non-inferiority trial (NCT03959527). It is the largest clinical trial ever conducted for uncomplicated gonorrhea [1] [2].
  • Participants: The trial enrolled 930 adolescent and adult participants (aged 12+, weighing ≥35 kg) with uncomplicated urogenital, rectal, or pharyngeal gonorrhea. The study was conducted across 16 sites in five countries with high gonorrhea prevalence [1] [2].
  • Randomization & Dosing: Participants were randomized in a 2:1 ratio to receive either a single 3g oral dose of this compound or the standard dual therapy (500mg intramuscular ceftriaxone plus 1g oral azithromycin) [1].
  • Primary Endpoint: The primary efficacy endpoint was microbiological cure at the urogenital site (urethra or cervix) on Day 6 (the test-of-cure visit) in the microbiological intent-to-treat (micro-ITT) population. Cure was defined as a culture that was positive for N. gonorrhoeae at baseline and negative at the test-of-cure visit [1].
  • Key Secondary Endpoints: Microbiological cure rates at pharyngeal and rectal sites were key secondary analyses [1].

Mechanisms of Action

The distinct mechanisms of action of these treatments are a critical differentiator, especially in the context of antimicrobial resistance. The diagram below illustrates these pathways.

cluster_bacterial_cell Bacterial Cell Ribosome 50S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Disrupts DNA Bacterial DNA Gyrase DNA Gyrase (GyrB Subunit) Gyrase->DNA Blocks Replication CellWall Cell Wall Synthesis BacterialDeath Bacterial Death CellWall->BacterialDeath Leads to Azithromycin Azithromycin Azithromycin->Ribosome Binds & Inhibits This compound This compound This compound->Gyrase Inhibits Ceftriaxone Ceftriaxone Ceftriaxone->CellWall Disrupts

Diagram: Mechanisms of Action Comparison. This compound targets DNA gyrase to block replication, a novel target compared to the protein synthesis and cell wall synthesis inhibition of the established regimen.

  • This compound's Novel Mechanism: As a spiropyrimidinetrione, this compound has a unique mode of action. It inhibits the B subunit of DNA gyrase (GyrB), a key bacterial enzyme for DNA replication. This target is distinct from other antibiotic classes and has not been associated with cross-resistance, making it active against multidrug-resistant strains, including those resistant to fluoroquinolones, cephalosporins, and macrolides [1] [3].
  • Ceftriaxone (β-lactam): This cephalosporin antibiotic binds to penicillin-binding proteins, disrupting the synthesis of the bacterial cell wall, which leads to cell lysis and death [4].
  • Azithromycin (Macrolide): It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translation of mRNA and preventing protein synthesis [4].

Interpretation of Key Findings for Professionals

  • Non-Inferiority and Efficacy: The trial successfully met its primary endpoint, demonstrating that a single oral dose of this compound is non-inferior to the injectable standard of care for urogenital gonorrhea [1] [2]. The slightly lower point estimate for the urogenital cure rate (90.9% vs. 96.2%) was within the pre-specified non-inferiority margin.
  • Addressing Resistance: A key finding was that this compound maintained high microbiological cure rates (96.6%) in participants with ciprofloxacin-resistant infections at the urogenital site. This activity was consistent across pharyngeal and rectal infections, underscoring its value in an era of rising resistance [1] [2].
  • Clinical and Public Health Implications: The development of a single-dose oral therapy with a novel mechanism is a significant advancement. It could simplify treatment logistics, improve adherence, and expand access in resource-limited settings. Furthermore, it provides a crucial tool for antimicrobial stewardship, offering a dedicated therapy for gonorrhea that can help preserve the utility of other broad-spectrum antibiotics [3] [2].

References

Zoliflodacin phase 3 clinical trial non-inferiority results

Author: Smolecule Technical Support Team. Date: February 2026

Phase 3 Non-Inferiority Trial Results

Trial Aspect Zoliflodacin (Single 3g oral dose) Ceftriaxone (500mg IM) + Azithromycin (1g oral)
Primary Endpoint: Urogenital Cure (micro-ITT) 90.9% (n=744) [1] 96.2% (n=744) [1]
Urogenital Cure (Evaluable Population) 96.8% [2] 100% [3]

| Treatment Difference (95% CI) | -5.31% (95% CI: -8.65%, -1.38%) (Met non-inferiority margin of 12%) [1] | | | Rectal Infection Cure Rate | 87.3% (micro-ITT) [4] | 88.6% (micro-ITT) [4] | | Pharyngeal Infection Cure Rate | 79.2% (micro-ITT) [4] | 78.6% (micro-ITT) [4] | | Cure in Ciprofloxacin-Resistant Urogenital Infections | 96.6% (346/358) [5] | Not Applicable |

Detailed Experimental Protocol

The data presented above comes from a pivotal global Phase 3 randomized, controlled, open-label non-inferiority trial (NCT03959527) [2] [1].

  • Sponsor: The trial was sponsored by the non-profit organization Global Antibiotic Research and Development Partnership (GARDP), representing the first large-scale collaborative study of its kind between industry and a non-profit to address a WHO high-priority pathogen [1].
  • Patient Population: The trial enrolled 930 adolescents and adults with uncomplicated gonorrhea across 16 sites in five countries (South Africa, Thailand, the U.S., Belgium, and the Netherlands). Participants had a confirmed diagnosis of urogenital, rectal, or pharyngeal gonorrhea [3] [1].
  • Randomization & Intervention: Participants were randomized in a 2:1 ratio to receive either a single 3g oral dose of this compound or the standard regimen of a single 500mg intramuscular dose of ceftriaxone plus a 1g oral dose of azithromycin [3] [4].
  • Primary Endpoint: The primary efficacy endpoint was microbiological cure at the urogenital site (urethra or cervix) at the Test-of-Cure (TOC) visit on day 6 in the microbiological intention-to-treat (micro-ITT) population. Cure was defined as a culture negative for N. gonorrhoeae at the TOC visit after a positive culture at baseline [4] [1].
  • Non-Inferiority Margin: The pre-specified non-inferiority margin was 12% [3]. The trial successfully demonstrated non-inferiority as the upper bound of the confidence interval for the treatment difference (-1.38%) was within this margin [1].
  • Safety Assessment: The overall safety profile of this compound was comparable to the standard therapy, with the majority of adverse events being mild to moderate. The most common adverse events were gastrointestinal and headache [3] [1]. A dedicated Thorough QT study confirmed that this compound does not cause clinically meaningful QT prolongation, contributing to its favorable cardiac safety profile [6].

Comparison with an Emerging Alternative

Gepotidacin is another first-in-class oral antibiotic in development for uncomplicated gonorrhea. The table below compares it with this compound based on available data.

Feature This compound Gepotidacin
Drug Class Spiropyrimidinetrione [3] Triazaacenaphthylene [3]
Mechanism of Action Inhibits bacterial DNA gyrase (GyrB subunit); novel binding site with no cross-resistance to fluoroquinolones [5] [3] Inhibits bacterial DNA gyrase (GyrA) and Topoisomerase IV; novel binding site distinct from fluoroquinolones [3]
Dosing Regimen Single 3g oral dose [1] Two 3g oral doses, 10-12 hours apart [3]
Phase 3 Urogenital Cure Rate 90.9% (micro-ITT) [1] 92.6% (vs. 91.2% for comparator) [3]
Regulatory Status (as of 2025) Under FDA Priority Review; PDUFA date of Dec 15, 2025 [2] Under FDA Review; PDUFA date also in Dec 2025 [4]

Mechanism of Action Diagram

The following diagram illustrates the novel mechanism of action that underlies this compound's efficacy against resistant bacteria.

G This compound This compound DNA_Gyrase Bacterial DNA Gyrase (GyrB Subunit) This compound->DNA_Gyrase  Binds to DSB Accumulation of Double-Strand DNA Breaks DNA_Gyrase->DSB  Inhibition prevents  DNA replication Bacterial_Death Bacterial_Death DSB->Bacterial_Death  Leads to

This unique mechanism of action, which differs from all other antibiotic classes, explains the lack of cross-resistance and its high efficacy against multidrug-resistant strains, including ciprofloxacin-resistant N. gonorrhoeae [5] [3].

Conclusion for Researchers

The Phase 3 data robustly positions this compound as a potential transformative therapeutic option. Its primary advantages for the field include:

  • Novel Mechanism: Its distinct action on GyrB overcomes existing resistance mechanisms [5].
  • Oral Administration: A single-dose oral regimen could significantly improve access, adherence, and simplify treatment logistics compared to injectable ceftriaxone [2].
  • Proven Efficacy Against Resistance: It maintains high cure rates across infection sites and against resistant strains, addressing an urgent public health threat [5] [2].

References

Zoliflodacin microbiological cure rates urogenital pharyngeal rectal

Author: Smolecule Technical Support Team. Date: February 2026

Microbiological Cure Rates at Test-of-Cure Visit

Analysis Population / Infection Site Zoliflodacin (3g single oral dose) Ceftriaxone (500mg IM) + Azithromycin (1g oral) Source / Context
Urogenital (micro-ITT) [1] 90.9% 96.2% Primary efficacy endpoint; non-inferiority met.
Urogenital (Evaluable Population) [2] [3] 96.8% 100% Subgroup analysis; difference: 3.16% (95% CI: 1.1%-5.14%).
Rectal (Evaluable Population) [3] 95.8% 100% Secondary efficacy endpoint.
Pharyngeal (Evaluable Population) [3] 91.3% 95.7% Secondary efficacy endpoint.
Urogenital, by Ciprofloxacin Resistance [2] [4] This compound Cure Rate Notes
Ciprofloxacin-Resistant Strains 96.6% (346/358) Consistent efficacy against resistant strains.
Ciprofloxacin-Susceptible Strains 97.4% (113/116) Comparable performance regardless of susceptibility.

Key Experimental Protocol & Trial Design

The data presented above comes from a pivotal global Phase 3 randomized controlled trial (NCT03959527) sponsored by the Global Antibiotic Research & Development Partnership (GARDP) with support from Innoviva Specialty Therapeutics [2].

  • Trial Design: The trial was a multinational, randomized, open-label, non-inferiority study [2] [1].
  • Participants: The study enrolled 930 adolescent and adult participants (aged 12+, weighing ≥35 kg) across 16 sites in five countries (the U.S., Belgium, the Netherlands, Thailand, and South Africa) [2] [1]. This makes it the largest clinical trial conducted for a new gonorrhea treatment [1].
  • Intervention & Comparator: Participants were randomized in a 2:1 ratio to receive either a single 3g oral dose of this compound or the standard regimen of a single 500mg intramuscular dose of ceftriaxone plus a single 1g oral dose of azithromycin [2] [1].
  • Primary Endpoint: The primary efficacy endpoint was microbiological cure at the urogenital site (urethra or cervix) at the test-of-cure visit, which occurred on day six [1]. Cure was determined by a culture positive for N. gonorrhoeae at baseline and negative at the test-of-cure visit [1].
  • Non-inferiority Margin: The pre-specified non-inferiority margin was 12% [3]. This compound met this criterion with a treatment difference of 5.31% (95% CI: 1.38%, 8.65%) for the micro-ITT population [2].

Mechanism of Action and Supporting Experiments

The following diagram illustrates this compound's unique mechanism of action and the key supporting experiments that inform its clinical use.

MoA This compound's Unique Mechanism of Action (MoA) MoA_Step1 1. Binds to a novel site on the Gyrase B (GyrB) subunit of bacterial DNA gyrase MoA->MoA_Step1 MoA_Step2 2. Inhibits DNA replication by blocking DNA strand passage MoA_Step1->MoA_Step2 MoA_Step3 3. Leads to accumulation of double-strand DNA breaks and bacterial cell death MoA_Step2->MoA_Step3 ExpSupport Key Supporting Experiments & Findings Exp1 Phase 3 Clinical Trial (N=930) • Non-inferior to Ceftriaxone+Azithromycin • High cure rates in urogenital, rectal, pharyngeal sites ExpSupport->Exp1 Exp2 Hollow Fiber Infection Model (HFIM) • ≥3g dose eradicates wild-type strains & suppresses resistance • Strains with GyrB S467N are predisposed to resistance Exp1->Exp2 Exp3 In Vitro Susceptibility Testing • Stable potency against resistant strains (e.g., ciprofloxacin) • Low MIC values (≤0.25 µg/mL) correlate with high cure Exp2->Exp3

  • Unique Mechanism: this compound is a first-in-class spiropyrimidinetrione antibiotic. It inhibits bacterial DNA replication by binding to the GyrB subunit of DNA gyrase at a site distinct from other antibiotic classes like fluoroquinolones. This novel target explains its lack of cross-resistance with existing therapies [2] [1] [5].
  • Supporting In Vitro & HFIM Data:
    • Consistent Potency: In vitro surveillance data (2020-2022) shows this compound's potency has remained stable, including against multi-drug resistant strains [4]. High cure rates were consistently achieved for isolates with a Minimum Inhibitory Concentration (MIC) of ≤0.25 µg/mL [2].
    • Hollow Fiber Infection Model (HFIM): Dynamic HFIM studies indicate that a single 3g oral dose is effective for eradicating wild-type N. gonorrhoeae and suppressing resistance. However, strains with a pre-existing GyrB S467N amino acid substitution are predisposed to developing higher-level resistance (via a second mutation, GyrB D429N) and may require the 3g or 4g dose for effective eradication [6].

Interpretation and Strategic Implications for Researchers

For researchers and drug development professionals, the data suggests several key points:

  • Promising Profile: this compound's high oral cure rates and novel mechanism address a critical gap in the antimicrobial arsenal for gonorrhea, especially given rising resistance to ceftriaxone [7] [3].
  • Stewardship & Resistance Monitoring: Expert discussions highlight the importance of introduction strategies to delay resistance. Potential approaches include initially reserving this compound for treatment failures or for use in regions with high rates of ceftriaxone resistance (e.g., ≥5%), accompanied by robust antimicrobial resistance surveillance [7].
  • Future Combinations: Research using the HFIM suggests that combining this compound with doxycycline (commonly used for chlamydia coinfection) does not inhibit its efficacy and may slightly improve bacterial killing and further suppress the emergence of resistance [8].

References

Zoliflodacin compared to gepotidacin novel gonorrhea treatments

Author: Smolecule Technical Support Team. Date: February 2026

Zoliflodacin vs. Gepotidacin at a Glance

Feature This compound Gepotidacin
Antibiotic Class Spiropyrimidinetrione [1] [2] Triazaacenaphthylene [1] [3]
Mechanism of Action Inhibits bacterial DNA gyrase (GyrB subunit); unique binding site prevents cross-resistance with fluoroquinolones [1] [2] Inhibits bacterial DNA replication by interacting with GyrA and ParC subunits; distinct binding site from fluoroquinolones [1] [3]
Dosage Regimen Single 3 g oral dose [1] [2] Two 3 g oral doses, 10-12 hours apart [1] [3]
Phase 3 Urogenital Cure Rate (micro-ITT) 90.9% [1] [2] 92.6% [3] [4]
Comparator Cure Rate (Ceftriaxone+Azithromycin) 96.2% [1] [2] 91.2% [3] [4]
Pharyngeal Cure Rate 79.2% [2] Data not fully available in search results
Rectal Cure Rate 87.3% [2] Data not fully available in search results
Activity Against Resistant Strains Effective against multi-drug resistant, extensively drug-resistant, and ciprofloxacin-resistant strains [1] [5] Effective against drug-resistant strains, including those with resistance to ceftriaxone and azithromycin [1] [3]
Common Adverse Events Headache, GI events (well-tolerated, safety profile comparable to comparator) [1] GI events (e.g., diarrhea, nausea); higher rate of adverse events than comparator but mostly mild/moderate [1] [3]
FDA Status (as of 2025) Under Priority Review; PDUFA date: December 15, 2025 [2] [6] Under regulatory review for gonorrhea; already approved for uncomplicated urinary tract infection (uUTI) [2] [4]

Experimental Protocols and Key Findings

For researchers, the methodologies and detailed findings from pivotal studies are critical.

  • This compound Phase 3 Trial Design: A phase 3, non-inferiority, randomized controlled trial enrolled 930 participants with uncomplicated gonorrhea. They were assigned in a 2:1 ratio to receive either a single 3 g oral dose of this compound or a single 500 mg intramuscular dose of ceftriaxone plus a 1 g oral dose of azithromycin. The primary endpoint was microbiological cure at the urogenital site at the test-of-cure (TOC) visit (day 6±2). Non-inferiority was pre-defined with a -12% margin [1] [2].
  • Gepotidacin (EAGLE-1) Phase 3 Trial Design: A phase 3, open-label, randomized, active-controlled, non-inferiority study included 628 participants. They were assigned 1:1 to receive either two 3 g oral doses of gepotidacin 10-12 hours apart, or a single 500 mg intramuscular dose of ceftriaxone plus a 1 g oral dose of azithromycin. The primary endpoint was microbiologic success at the urogenital site at the TOC visit (days 4-8), with a non-inferiority margin of -10% [3].
  • Resistance Considerations: Research into antibiotic principles suggests that while both drugs are dual-targeting, they are classified as "dual-target non-permeabilizers." This means they may be more prone to resistance compared to ideal candidates that also target membrane integrity. A phase 2 trial of gepotidacin observed the emergence of high-level resistance in two participants with a pre-existing ParC D86N mutation. Consequently, the phase 3 dose was optimized to two doses to maximize efficacy and suppress resistance [1] [7]. For this compound, a hollow-fiber infection model (HFIM) study indicated that a single 3 g dose is effective at suppressing resistance, even in strains with pre-existing GyrB mutations [8].

Mechanisms of Action and Resistance Pathways

The diagrams below illustrate the distinct mechanisms of action and potential resistance pathways for these two novel antibiotics, based on current research.

g1 Figure 1: this compound and Gepotidacin Mechanisms of Action cluster_this compound This compound (Spiropyrimidinetrione) cluster_gepotidacin Gepotidacin (Triazaacenaphthylene) Z_Drug This compound Z_Target DNA Gyrase (GyrB Subunit) Z_Drug->Z_Target Binds to Unique Site Z_Effect Inhibition of DNA Synthesis (Accumulation of Double-Strand Cleavages) Z_Target->Z_Effect G_Drug Gepotidacin G_Target1 DNA Gyrase (GyrA Subunit) G_Drug->G_Target1 Binds to Unique Site G_Target2 Topoisomerase IV (ParC Subunit) G_Drug->G_Target2 Binds to Unique Site G_Effect Inhibition of DNA Replication G_Target1->G_Effect G_Target2->G_Effect Note Note: Both drugs have distinct binding sites from fluoroquinolones and no cross-resistance.

g2 Figure 2: Potential Resistance Development Pathways cluster_common Resistance Mechanisms cluster_z This compound-Specific cluster_g Gepotidacin-Specific R1 Target Site Mutations Z_Mut GyrB mutations (e.g., D429N, S467N, T472P) R1->Z_Mut G_Mut Pre-existing ParC D86N mutation + Additional GyrA mutation (e.g., A92T) R1->G_Mut R2 Emergence during Treatment (if sub-optimal dose) R2->Z_Mut R2->G_Mut Z_Effect Increased MIC (Mutant strains may have impaired biofitness) Z_Mut->Z_Effect G_Effect High-Level Resistance (MIC ≥32 μg/mL) G_Mut->G_Effect

Key Insights for Researchers and Developers

  • Strategic Deployment is Critical: Mathematical modeling suggests that to maximize the clinically useful lifespan of a new antibiotic, strategies like combination therapy or rapid, widespread introduction are superior to holding the new drug in reserve. This highlights the importance of stewardship and deployment strategy from a public health perspective [9].
  • Consideration for Co-infections: An HFIM study showed that combining this compound with doxycycline (a standard treatment for chlamydia) was slightly more effective than this compound monotherapy in eradicating N. gonorrhoeae and suppressed the emergence of resistance. This is a relevant finding given the frequency of gonorrhea and chlamydia co-infections [8].

References

Safety and Efficacy Profile: Zoliflodacin vs. Standard of Care

Author: Smolecule Technical Support Team. Date: February 2026

Feature Zoliflodacin (Single 3g oral dose) Ceftriaxone (500mg IM) + Azithromycin (1g oral)
Overall Safety Profile Generally well-tolerated [1] [2] Generally well-tolerated [1]
Common Adverse Events Gastrointestinal issues (e.g., diarrhea, nausea) [3] [4]; Headache [3] Information missing
Rate of Adverse Events 46.2% [5] 46.4% [5]
Serious Adverse Events None reported in the trial [2] [5] Information missing
Urogenital Cure Rate (micro-ITT) 90.9% [1] [5] 96.2% [1] [5]
Urogenital Cure Rate (Evaluable Population) 96.8% [6] [7] 100% [6] [7]
Activity Against Ciprofloxacin-Resistant Strains 96.6% cure rate in urogenital infection [8] [6] Information missing

Detailed Clinical Trial Methodology

For fellow researchers, the key experimental protocols from the pivotal Phase 3 trial (NCT03959527) are detailed below.

  • 1. Trial Design: The trial was a global, randomized, open-label, non-inferiority study conducted across 16 sites in multiple countries [2].
  • 2. Participant Population: The study enrolled 930 adolescents and adults (aged 12 and older, weighing ≥35 kg) with confirmed uncomplicated urogenital, rectal, or pharyngeal gonorrhea [6] [2].
  • 3. Treatment Regimens and Randomization: Participants were randomized in a 2:1 ratio to receive either a single 3g oral dose of this compound or the standard regimen of a 500mg intramuscular (IM) injection of ceftriaxone plus a 1g oral dose of azithromycin [1] [2].
  • 4. Primary Efficacy Endpoint Assessment: The primary endpoint was microbiological cure at the urogenital site on Day 6 (± 2 days) at the test-of-cure visit. Cure was defined as a culture that was positive for N. gonorrhoeae at baseline and negative at the follow-up visit in the microbiological intent-to-treat (micro-ITT) population [1] [5].
  • 5. Safety Assessment: Safety was evaluated by monitoring the incidence, severity, and relationship to the study drug of treatment-emergent adverse events (TEAEs), which were compared between the two treatment arms [5].

Mechanism of Action and Resistance Profile

This compound is a first-in-class spiropyrimidinetrione antibiotic with a novel mechanism of action, which underlies its safety and efficacy profile [1] [3].

G This compound This compound DNA_Gyrase_B DNA Gyrase (B Subunit, TOPRIM domain) This compound->DNA_Gyrase_B Resistance Low Propensity for Resistance This compound->Resistance DNA_Replication Bacterial DNA Replication DNA_Gyrase_B->DNA_Replication Inhibits Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death

Its unique target, the GyrB subunit of DNA gyrase, is distinct from the binding sites of fluoroquinolones (which target GyrA) and other antibiotic classes. This novel target is the primary reason for the lack of cross-resistance with other antibiotics, including fluoroquinolones, and contributes to its low propensity for resistance development in vitro [1] [3] [9].

Key Takeaways for Researchers and Clinicians

  • Promising Safety Profile: The data consistently show that this compound has a safety and tolerability profile comparable to the current standard of care, with no serious adverse events reported in the trial [2] [5].
  • Efficacy Against Resistant Strains: this compound maintains high microbiological cure rates against multidrug-resistant strains, including ciprofloxacin-resistant N. gonorrhoeae, which is a significant clinical advantage [8] [6] [9].
  • Potential as an Oral Alternative: As a single-dose oral therapy, this compound could simplify treatment, improve patient compliance, and expand access in settings where injectable administration is a barrier [6] [7] [2].

References

Zoliflodacin efficacy ceftriaxone-resistant Neisseria gonorrhoeae

Phase 3 Clinical Trial Efficacy at Test-of-Cure Visit [1] [2] [3]

Infection Site Microbiological Cure (Zoliflodacin) Microbiological Cure (Ceftriaxone + Azithromycin) Treatment Difference (95% CI)
Urogenital (Primary Endpoint) 90.9% 96.2% -5.31% (-8.65%, -1.38%)*
Rectal 95.8% 100% -4.2%
Pharyngeal 91.3% 95.7% -4.4%
Urogenital (Ciprofloxacin-Resistant) 96.6% 97.4% (CIP-Susceptible) -

*The trial met its pre-specified non-inferiority margin of 12%, confirming this compound's statistical non-inferiority [1] [2].


In Vitro Susceptibility and Resistance Profile

Supporting the clinical trial results, global surveillance studies show that this compound maintains potent activity against contemporary gonococcal strains, including those resistant to current therapies.

Susceptibility Across WHO Surveillance Regions (2021-2024) [4]

A study of 2,993 isolates from eight countries across three WHO regions found:

  • Modal MIC: 0.032 mg/L
  • MIC Range: 0.001 to 1 mg/L
  • MIC90: 0.064 mg/L
  • Coverage: 99.93% (2,991/2,993) of isolates had a this compound MIC ≤ 0.25 mg/L, a level associated with high treatment success [4] [5].
Activity Against Resistant Strains [1] [4] [5]

This compound's activity was unaffected by resistance mechanisms to other drug classes:

  • Ceftriaxone-Resistant Strains: All tested isolates (including those with mosaic penA genes) were susceptible to this compound [4].
  • Multidrug-Resistant Strains: The drug demonstrated high efficacy against strains resistant to azithromycin, ciprofloxacin, penicillin, and tetracycline [1] [5].

Mechanism of Action and Resistance Analysis

Novel Mechanism of Action [1] [6] [2]

This compound is a first-in-class spiropyrimidinetrione that inhibits bacterial DNA replication by targeting the GyrB subunit of bacterial DNA gyrase. This site is distinct from the target of fluoroquinolones (GyrA), explaining the lack of cross-resistance [1] [2].

The following diagram illustrates its unique mechanism and the primary experimental workflow for inducing and analyzing resistance.

This compoundThis compoundGyrB_SubunitGyrB_SubunitThis compound->GyrB_SubunitBinds ToDNA_ReplicationDNA_ReplicationGyrB_Subunit->DNA_ReplicationInhibitsDS_DNA_BreaksDS_DNA_BreaksDNA_Replication->DS_DNA_BreaksCausesBacterial_DeathBacterial_DeathDS_DNA_Breaks->Bacterial_DeathLeads ToSerial_PassageSerial_PassageMIC_TestingMIC_TestingSerial_Passage->MIC_TestingInduces ResistanceTransformationTransformationMIC_Testing->TransformationgDNA from Resistant StrainWGS_AnalysisWGS_AnalysisTransformation->WGS_AnalysisIdentifies Mutations

Resistance Mechanisms and Experimental Induction [7] [8]

While current clinical resistance is exceedingly rare, in vitro studies have identified potential pathways.

  • Primary Resistance Mutations: Substitutions in GyrB, notably D429N and S467N, are the most significant and lead to the highest MIC increases (≥ 4 µg/mL) [7] [4] [8].
  • Transformation from Commensals: Laboratory studies show that this compound resistance can be induced in commensal Neisseria species (e.g., N. mucosa, N. subflava) and subsequently transferred to N. gonorrhoeae via natural transformation, highlighting a potential, though currently rare, resistance pathway [7] [8].

Key Takeaways for Researchers

  • Promising Clinical Profile: this compound has met its primary endpoint in a large Phase 3 trial, proving to be an effective oral monotherapy for urogenital, rectal, and pharyngeal gonorrhea [1].
  • Addresses Critical Unmet Need: Its consistent activity against ceftriaxone-resistant and multidrug-resistant strains positions it as a crucial future option for managing resistant infections [4] [2].
  • Robust Preclinical Data: Global surveillance confirms a predominantly wild-type susceptibility profile with very low MICs, suggesting a wide therapeutic window [4].
  • Unique Development Model: This drug is a product of a non-profit-led (GARDP) public-private partnership, representing a novel development pathway for urgently needed antibiotics [2].

The FDA has granted this compound Priority Review, with a target action date of December 15, 2025 [5].

×

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

487.15032622 Da

Monoisotopic Mass

487.15032622 Da

Heavy Atom Count

35

Appearance

Solid powder

UNII

FWL2263R77

Drug Indication

Treatment of gonococcal infection

Wikipedia

Zoliflodacin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

Explore Compound Types